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  • Product: 1-Ethoxy-3-(p-tolyl)urea
  • CAS: 325474-93-9

Core Science & Biosynthesis

Foundational

1-Ethoxy-3-(p-tolyl)urea: Structural Analysis and Synthetic Methodology

This guide details the chemical structure, physicochemical properties, and synthetic methodology for 1-Ethoxy-3-(p-tolyl)urea (CAS: 325474-93-9). It is designed for researchers requiring a rigorous understanding of this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, and synthetic methodology for 1-Ethoxy-3-(p-tolyl)urea (CAS: 325474-93-9). It is designed for researchers requiring a rigorous understanding of this


-alkoxy-

-arylurea scaffold, often utilized in agricultural chemistry and medicinal chemistry as a pharmacophore for kinase inhibition or herbicidal activity.

Chemical Identity and Structural Architecture[1]

1-Ethoxy-3-(p-tolyl)urea is an unsymmetrical urea derivative characterized by the presence of a lipophilic


-tolyl moiety and an electron-rich ethoxyamino group. This specific substitution pattern imparts unique electronic properties compared to standard diarylureas, primarily due to the "

-effect" of the oxygen atom adjacent to the nitrogen, which influences the nucleophilicity and H-bond donor capability of the urea core.
Core Identifiers
ParameterValue
IUPAC Name 1-Ethoxy-3-(4-methylphenyl)urea
CAS Number 325474-93-9
Molecular Formula

Molecular Weight 194.23 g/mol
SMILES CCONC(=O)Nc1ccc(C)cc1
InChI Key (Predicted) InChI=1S/C10H14N2O2/...
Electronic Structure & Bonding

The molecule features a central urea bridge (


) connecting two distinct domains:
  • The

    
    -Tolyl Domain:  A planar, aromatic system acting as a hydrophobic anchor. The methyl group at the para position exerts a weak inductive electron-donating effect (
    
    
    
    ), slightly increasing the electron density of the aromatic ring compared to a phenyl analog.
  • The

    
    -Ethoxy Domain:  The ethoxy group attached to 
    
    
    
    introduces significant electronic deviation. The oxygen atom's lone pairs can interact with the adjacent nitrogen (
    
    
    ), potentially altering the cis/trans conformational preference of the urea linkage due to lone-pair repulsion.

Physicochemical Properties[2][3][4][5][6][7]

The following properties define the compound's behavior in solution and biological systems.

PropertyValue / DescriptionContext
Physical State White to off-white crystalline solidTypical of arylureas due to strong intermolecular H-bonding.
Melting Point 110–130 °C (Predicted range)Exact experimental value varies by purity; typical for this MW class.
Lipophilicity (LogP) ~2.3 (Predicted)Moderate lipophilicity allows membrane permeability; balanced by the polar urea core.
Solubility DMSO, Methanol, Ethyl AcetateSoluble in polar organic solvents. Poorly soluble in water (<1 mg/mL).
H-Bond Donors 2 (

)
Critical for binding site interactions (e.g., Glu/Asp residues in kinases).
H-Bond Acceptors 2 (Carbonyl

, Ether

)
The ether oxygen is a weak acceptor; carbonyl is a strong acceptor.

Synthetic Methodology

The most robust synthesis of 1-Ethoxy-3-(p-tolyl)urea involves the nucleophilic addition of


-ethylhydroxylamine to 

-tolyl isocyanate. This route ensures high regioselectivity and avoids the formation of symmetrical urea byproducts.
Reaction Scheme

The reaction proceeds via the attack of the nucleophilic nitrogen of the hydroxylamine onto the electrophilic carbon of the isocyanate.

Synthesis Isocyanate p-Tolyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Isocyanate->Intermediate + DCM/THF 0°C to RT Hydroxylamine O-Ethylhydroxylamine (Nucleophile) Hydroxylamine->Intermediate Product 1-Ethoxy-3-(p-tolyl)urea (Target) Intermediate->Product Proton Transfer

Figure 1: Synthetic pathway via isocyanate addition.

Experimental Protocol

Objective: Synthesis of 1-Ethoxy-3-(p-tolyl)urea on a 10 mmol scale.

Reagents:

  • 
    -Tolyl isocyanate (1.33 g, 10 mmol)
    
  • 
    -Ethylhydroxylamine hydrochloride (1.08 g, 11 mmol)
    
  • Triethylamine (TEA) (1.53 mL, 11 mmol) [Base scavenger]

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Procedure:

  • Preparation of Nucleophile: In a 50 mL round-bottom flask, suspend

    
    -ethylhydroxylamine hydrochloride in 10 mL of anhydrous DCM. Add Triethylamine dropwise at 0 °C to liberate the free amine. Stir for 15 minutes.
    
  • Addition: Dissolve

    
    -tolyl isocyanate in 10 mL of DCM. Add this solution dropwise to the amine mixture at 0 °C under an inert atmosphere (
    
    
    
    or Ar). The reaction is exothermic; control the addition rate to maintain temperature < 5 °C.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes). The isocyanate spot should disappear.

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine/TEA.

    • Wash with saturated

      
       (10 mL) and Brine (10 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.15 (t, 3H, 
      
      
      
      of ethyl).
    • 
       2.23 (s, 3H, 
      
      
      
      ).
    • 
       3.80 (q, 2H, 
      
      
      
      ).
    • 
       7.05 (d, 2H, Ar-H).
      
    • 
       7.35 (d, 2H, Ar-H).
      
    • 
       8.50 (s, 1H, 
      
      
      
      ).
    • 
       9.20 (s, 1H, 
      
      
      
      ).
    • Note: The

      
       protons are exchangeable and chemical shifts may vary with concentration.
      
  • IR Spectroscopy (ATR):

    • 
      : N-H stretch (broad).
      
    • 
      : C=O stretch (Urea amide I band).
      
    • 
      : Aromatic C=C stretch.
      

Applications & Biological Context[8]

Herbicidal Activity (Photosystem II Inhibition)

Structurally, 1-Ethoxy-3-(p-tolyl)urea mimics the pharmacophore of phenylurea herbicides (e.g., Linuron, Monuron). These compounds typically bind to the


 site of the D1 protein in Photosystem II, blocking electron transport.
  • Mechanism: The urea hydrogen bonds to the peptide backbone of the D1 protein (specifically Ser264 and Phe265), while the lipophilic

    
    -tolyl group occupies a hydrophobic pocket.
    
  • SAR Note: The

    
    -ethoxy group provides metabolic stability compared to 
    
    
    
    -methyl analogs, potentially extending the half-life in soil or plant tissue.
Kinase Inhibition Scaffold

N-Alkoxyureas are emerging as privileged scaffolds in medicinal chemistry.

  • VEGFR-2 Inhibition: Analogous structures (1-aryl-3-alkoxyureas) have shown potency against receptor tyrosine kinases. The urea motif functions as a "hinge binder," forming hydrogen bonds with the ATP-binding site of the kinase.

  • Chemical Probes: Due to the distinct reactivity of the

    
    -alkoxy bond, this compound can serve as a probe to study metabolic N-dealkylation pathways mediated by Cytochrome P450 enzymes.
    

BiologicalActivity cluster_herbicide Agricultural Chemistry cluster_pharma Medicinal Chemistry Compound 1-Ethoxy-3-(p-tolyl)urea PSII Photosystem II (D1 Protein Binder) Compound->PSII Kinase Tyrosine Kinase (Hinge Binder) Compound->Kinase Metabolism P450 Probe (N-Dealkylation) Compound->Metabolism WeedControl Broadleaf Weed Control PSII->WeedControl

Figure 2: Potential biological applications and mechanisms of action.

Safety and Handling

  • GHS Classification:

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

    • STOT SE 3: May cause respiratory irritation (H335).[1]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[1]

  • Storage: Store at 2–8 °C (refrigerated) to prevent slow decomposition or oxidation of the ethoxyamine moiety over long periods.

References

  • Kurzer, F. (1951). Arylureas and Related Compounds. Chemical Reviews, 50(1), 1–46.
  • Hajduk, P. J., et al. (2000). Privileged molecules for protein binding identified from NMR-based screening. Journal of Medicinal Chemistry. (Establishes urea as a privileged scaffold for kinase binding).

Sources

Exploratory

N-ethoxy-N'-(4-methylphenyl)urea IUPAC name and synonyms

Chemical Identity & Nomenclature N-ethoxy-N'-(4-methylphenyl)urea is a specialized urea derivative belonging to the class of N-alkoxy-N'-arylureas . Unlike common urea herbicides (e.g., Monolinuron) which typically featu...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Nomenclature

N-ethoxy-N'-(4-methylphenyl)urea is a specialized urea derivative belonging to the class of N-alkoxy-N'-arylureas . Unlike common urea herbicides (e.g., Monolinuron) which typically feature an N-methoxy-N-methyl motif, this compound retains a secondary amine on the alkoxy side, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies in agrochemistry and kinase inhibitor development.

Nomenclature Data
DescriptorValue
IUPAC Name 1-ethoxy-3-(4-methylphenyl)urea
Common Synonyms N-ethoxy-N'-p-tolylurea; 1-(p-tolyl)-3-ethoxyurea
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES CCONC(=O)Nc1ccc(C)cc1
InChI Key (Predicted) Computed based on structure:[1][2][3]SXZWJ... (Variable by algorithm)
CAS Registry Note: While component reagents have CAS numbers, this specific derivative is often cited in patent libraries (e.g., as a substructure of larger kinase inhibitors) rather than as a commodity chemical.

Synthesis Protocol

The most robust synthetic route for N-alkoxy-N'-arylureas is the nucleophilic addition of an O-alkylhydroxylamine to an aryl isocyanate. This method minimizes side reactions (such as biuret formation) compared to carbamoyl chloride routes.

Reagents & Materials[4][5][6][7][8][9]
  • Precursor A: 4-Methylphenyl isocyanate (p-Tolyl isocyanate) [CAS: 622-58-2]

  • Precursor B: O-Ethylhydroxylamine hydrochloride [CAS: 3332-29-4]

  • Base: Triethylamine (Et₃N) or Pyridine (to freebase the hydroxylamine)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology

This protocol relies on the in situ generation of the free alkoxyamine nucleophile.

  • Preparation of Nucleophile:

    • Dissolve O-Ethylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C using an ice bath.

    • Dropwise add Triethylamine (1.1 eq). Stir for 15 minutes. The solution will become cloudy as Et₃N[4]·HCl precipitates.

  • Isocyanate Addition:

    • Dissolve 4-Methylphenyl isocyanate (1.0 eq) in a minimal volume of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

    • Rationale: Slow addition prevents localized heating and dimerization of the isocyanate.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The isocyanate spot should disappear.

    • Quench: Add water (10 mL) to quench unreacted isocyanate.

    • Extraction: Wash the organic layer with 1M HCl (to remove excess base) followed by brine. Dry over Na₂SO₄.

  • Purification:

    • Concentrate the solvent in vacuo.

    • Recrystallize the resulting solid from Ethanol/Hexane or purify via silica gel flash chromatography.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack mechanism governing the synthesis.

SynthesisMechanism Reagents Reagents: 4-Tolyl Isocyanate + O-Ethylhydroxylamine Intermediate Transition State: Nucleophilic Attack of N-O Nitrogen on Isocyanate C Reagents->Intermediate DCM, 0°C Et3N Base SideProduct Side Product: Symmetrical Urea (If water present) Reagents->SideProduct Hydrolysis (Moisture Contamination) Product Product: N-ethoxy-N'-(4-methylphenyl)urea Intermediate->Product Proton Transfer

Caption: Figure 1. Synthetic pathway via isocyanate-hydroxylamine coupling. Dashed line indicates potential moisture sensitivity.

Structural Characterization (Expected Data)

Researchers characterizing this compound should verify the following spectroscopic signatures to confirm the


 linkage and the urea backbone.
TechniqueFeatureExpected Signal (δ ppm / cm⁻¹)Assignment
¹H NMR (DMSO-d₆)Triplet1.15 - 1.25 ppmMethyl of ethoxy (-OCH₂CH₃ )
Singlet2.25 ppmMethyl on aryl ring (Ar-CH₃ )
Quartet3.80 - 3.95 ppmMethylene of ethoxy (-OCH₂ CH₃)
Multiplet7.00 - 7.40 ppmAromatic protons (AA'BB' system)
Singlet (Broad)8.50 - 9.00 ppmUrea NH (Aryl side)
Singlet (Broad)9.20 - 9.80 ppmUrea NH (Ethoxy side)
IR Spectroscopy Stretch3200 - 3400 cm⁻¹N-H stretch (Primary diagnostic)
Stretch1650 - 1690 cm⁻¹C=O[3] (Urea Carbonyl)
Stretch1000 - 1050 cm⁻¹N-O stretch (Distinctive for alkoxyureas)

Applications & Biological Logic

While not a commercial herbicide itself, this molecule serves as a critical bioisostere in two major fields:

A. Agrochemistry (Photosystem II Inhibition)

N-alkoxy-N-alkylureas (like Linuron) inhibit photosynthesis by binding to the D1 protein of Photosystem II.

  • Mechanism: The urea carbonyl hydrogen bonds with His215 of the D1 protein.

  • Role of N-Ethoxy: The ethoxy group provides steric bulk and lipophilicity, potentially altering the binding kinetics compared to the standard methoxy group. The N-H on the alkoxy side (present in this specific molecule) allows for an additional hydrogen bond donor, unlike the N-methylated commercial herbicides.

B. Medicinal Chemistry (Kinase Inhibition)

The diaryl urea motif is a scaffold in kinase inhibitors like Sorafenib .[5]

  • Modification: Replacing a phenyl ring with an N-alkoxy group changes the "hinge binder" properties.

  • Hydroxamic Acid Bioisostere: The N-hydroxy/alkoxy urea moiety can chelate metal ions (e.g., Zn²⁺ in metalloproteinases), suggesting potential utility in histone deacetylase (HDAC) or matrix metalloproteinase (MMP) inhibition.

SAR Logic Diagram

SAR_Logic Core N-ethoxy-N'-(4-methylphenyl)urea Aryl 4-Methylphenyl Group (Lipophilic Interaction) Core->Aryl Urea Urea Bridge (H-Bond Donor/Acceptor) Core->Urea Ethoxy N-Ethoxy Tail (Steric Bulk / Metal Chelation) Core->Ethoxy PSII Photosystem II (D1 Protein) Herbicidal Activity Aryl->PSII Pi-Stacking Urea->PSII H-Bonding (His215) Kinase Kinase/HDAC Enzymes Pharmaceutical Activity Urea->Kinase H-Bonding (Glu/Asp) Ethoxy->Kinase Zinc Chelation Potential

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping for agricultural and pharmaceutical targets.

References

  • Shtamburg, V. G., et al. (2020).[6] "The peculiarities of the 4-carboxyphenylglyoxal and N-alkoxy-N'-arylureas interaction." European Chemical Bulletin, 9(11), 339-344.[6]

  • Kovalenko, L. V., et al. (2018).[7] "N-Alkoxycarbonylaminoethyl-N'-arylureas Exhibiting Antistress and Plant Growth Regulation Properties."[7] INEOS OPEN, 1(2), 98–102.[7]

  • Shellhamer, D. F., & Brady, D. L. (2016). "Reaction of p-Toluenesulfonyl Isocyanate with Electron-Rich Alkenes." Westmont College Chemistry.

  • PubChem. (2025).[3] "Urea, N-methoxy-N-methyl-N'-(4-(2-(4-methylphenyl)ethoxy)phenyl)-."[1][8] National Library of Medicine.

  • Organic Chemistry Portal. (2023). "Urea derivative synthesis by amination." Organic Chemistry Portal.

Sources

Foundational

1-Ethoxy-3-(p-tolyl)urea CAS number and molecular weight

[1] Executive Summary & Chemical Identity 1-Ethoxy-3-(p-tolyl)urea is a specialized alkoxyurea derivative characterized by the presence of an N-ethoxy group and an N'-para-tolyl moiety on the urea backbone.[1][2] This co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

1-Ethoxy-3-(p-tolyl)urea is a specialized alkoxyurea derivative characterized by the presence of an N-ethoxy group and an N'-para-tolyl moiety on the urea backbone.[1][2] This compound serves as a critical intermediate in the synthesis of agrochemicals (specifically herbicides) and pharmaceutical scaffolds requiring unique hydrogen-bonding donor/acceptor profiles.[1][3]

Its structural distinctiveness lies in the N-alkoxy substitution, which alters the electronic properties and metabolic stability compared to traditional N,N'-diarylureas.[1]

Core Chemical Data
ParameterTechnical Detail
CAS Number 325474-93-9
IUPAC Name 1-Ethoxy-3-(4-methylphenyl)urea
Synonyms N-Ethoxy-N'-(p-tolyl)urea; N-(4-methylphenyl)-N'-ethoxyurea
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES CC1=CC=C(C=C1)NC(=O)NOCC
InChI Key Generated from structure

Physicochemical Properties

Understanding the physical behavior of 1-Ethoxy-3-(p-tolyl)urea is essential for assay development and formulation.[1] The presence of the ethoxy group increases lipophilicity compared to hydroxyurea but maintains hydrogen bonding capability.[1][3]

PropertyValue / Description
Physical State Solid (Crystalline powder)
Melting Point 110–115 °C (Predicted range based on structural analogs)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][4]
LogP (Predicted) ~2.3 ± 0.4 (Moderate lipophilicity)
pKa (Predicted) ~13.5 (Amide proton)
H-Bond Donors 2 (NH groups)
H-Bond Acceptors 2 (Carbonyl O, Ethoxy O)

Synthesis Methodology

Protocol Design: The most robust synthetic route for 1-Ethoxy-3-(p-tolyl)urea involves the nucleophilic addition of O-ethylhydroxylamine to p-tolyl isocyanate.[1] This method is preferred over urea alkylation due to higher regioselectivity and yield.[1][3]

Reaction Pathway

The reaction proceeds via the attack of the amine nitrogen of the hydroxylamine derivative on the electrophilic carbon of the isocyanate.[1][3]

SynthesisPathway Isocyanate p-Tolyl Isocyanate (CAS 622-58-2) Intermediate Tetrahedral Intermediate Isocyanate->Intermediate Nucleophilic Attack Amine O-Ethylhydroxylamine (CAS 624-86-2) Amine->Intermediate Product 1-Ethoxy-3-(p-tolyl)urea (CAS 325474-93-9) Intermediate->Product Proton Transfer

Figure 1: Synthetic pathway via isocyanate coupling.[1]

Experimental Protocol (Standardized)

Reagents:

  • p-Tolyl isocyanate (1.0 equiv)[1]

  • O-Ethylhydroxylamine hydrochloride (1.1 equiv)[1]

  • Triethylamine (1.2 equiv, if using amine salt)[1]

  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend O-ethylhydroxylamine hydrochloride (10 mmol) in anhydrous DCM (20 mL).

  • Neutralization: Cool to 0°C. Add Triethylamine (12 mmol) dropwise to liberate the free amine. Stir for 15 minutes.

  • Addition: Add a solution of p-tolyl isocyanate (10 mmol) in DCM (5 mL) dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of isocyanate.[3][5]

  • Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography.[1][3]

Applications & Biological Relevance

Herbicide Development (Photosystem II Inhibition)

Like many phenylureas (e.g., Diuron), 1-Ethoxy-3-(p-tolyl)urea targets the Q_B binding site of the D1 protein in Photosystem II.[1] The N-ethoxy substitution is often investigated to alter the binding kinetics and overcome resistance in target weeds.[1][3]

Pharmaceutical Scaffold (Enzyme Inhibition)

Alkoxyureas are investigated as inhibitors of lipoxygenase (LOX) and cyclooxygenase (COX) pathways.[3] The N-O bond provides a unique geometry that can chelate active site metals or interact with specific serine residues in hydrolases.[1][3]

Applications cluster_Agro Agrochemicals cluster_Pharma Pharmaceuticals Compound 1-Ethoxy-3-(p-tolyl)urea PSII Photosystem II Inhibitor Compound->PSII Metabolite Soil Metabolite (Ethoxysulfuron analog) Compound->Metabolite LOX 5-Lipoxygenase Inhibitor Compound->LOX AntiInflam Anti-inflammatory Agents Compound->AntiInflam

Figure 2: Potential application domains in agrochemistry and pharmacology.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of the Phenylurea class.[3]

  • GHS Classification:

    • Warning

    • H302: Harmful if swallowed.[1][3][4]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3]

  • Handling: Use in a fume hood.[1][3] Wear nitrile gloves and safety glasses.[1][3]

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere to prevent hydrolysis of the alkoxyurea linkage over long periods.

References

  • PubChem. (2024).[1][3][4] Compound Summary: Phenylurea Derivatives. National Library of Medicine.[1][3] Retrieved from [Link]

  • Organic Syntheses. (1966).[1][3] General procedures for Urea Synthesis via Isocyanates. Org. Synth. Coll. Vol. 5. (Methodology Reference).

  • Herts Pesticide Properties DataBase. (2024). Ethoxysulfuron Metabolites. Retrieved from [Link]

Sources

Exploratory

Biological Activity of N-Alkoxy-N'-Arylurea Derivatives

This guide provides an in-depth technical analysis of N-alkoxy-N'-arylurea derivatives , a versatile chemical scaffold with significant applications in agrochemistry (herbicides) and emerging potential in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-alkoxy-N'-arylurea derivatives , a versatile chemical scaffold with significant applications in agrochemistry (herbicides) and emerging potential in medicinal chemistry (oncology and inflammation).[1]

Technical Guide for Researchers & Drug Developers

Executive Summary & Chemical Basis

The N-alkoxy-N'-arylurea scaffold represents a critical structural modification of the classic urea pharmacophore.[1] Unlike simple N,N'-diarylureas (e.g., Sorafenib) or N-hydroxyureas (e.g., Hydroxycarbamide), the introduction of an alkoxy group (-OR) on the nitrogen atom confers unique physicochemical properties:

  • Lipophilicity: The alkyl group increases LogP, enhancing membrane permeability compared to N-hydroxy analogs.[1]

  • Metabolic Stability: The O-alkyl bond prevents rapid oxidation/reduction cycles often seen with N-hydroxyureas (which can cause methemoglobinemia), acting as a stable bioisostere.[1]

  • Conformational Locking: The alkoxy group restricts rotation around the N-C bond, potentially locking the molecule into a bioactive conformation favorable for binding to targets like Photosystem II (PSII) or Histone Deacetylases (HDACs).

The Core Scaffold

The general structure is defined as:


[1]
  • Ar (Aryl): Typically a phenyl ring with electron-withdrawing groups (Cl, Br, CF3) to modulate acidity and π-stacking.[1]

  • OR (Alkoxy): Usually Methoxy (-OMe) or Butoxy (-OBu).[1] Critical for the "Linuron-type" herbicidal activity.[1]

  • R' (N-Substituent): Often Methyl (-CH3) in herbicides, or H in medicinal derivatives.[1]

Primary Biological Activities[2][3]

A. Herbicidal Activity: Photosystem II Inhibition

The most commercially validated application of this scaffold is in the phenylurea herbicide class (e.g., Linuron , Metobromuron ).

  • Mechanism of Action (MOA): These derivatives act as inhibitors of photosynthesis by binding to the D1 protein (PsbA) of the Photosystem II reaction center in plant chloroplasts.

  • Molecular Binding: They compete with plastoquinone (Q_B) for the binding site. The N-H group of the urea forms a hydrogen bond with the peptide backbone (likely Ser264 or His215), while the lipophilic aryl ring slots into a hydrophobic pocket.

  • The "Alkoxy" Role: The N-methoxy group (as seen in Linuron) is critical.[1] It fills a specific sub-pocket in the D1 protein that simple N-alkyl ureas cannot, increasing binding affinity and preventing the electron transfer from Q_A to Q_B. This leads to the accumulation of reactive oxygen species (ROS) and rapid plant death.

B. Anticancer Activity: HDAC & Kinase Inhibition

In medicinal chemistry, N-alkoxy-N'-arylureas are explored as "Next-Generation" inhibitors.[1]

  • HDAC Inhibition:

    • Derivatives bearing a hydroxamic acid-like motif (N-hydroxy-N'-arylurea) are classic HDAC inhibitors (zinc chelators).[1]

    • N-Alkoxy analogs often serve as prodrugs or selective inhibitors.[1] By masking the hydroxyl, they improve cellular uptake. Once intracellular, they may be metabolized back to the active N-hydroxy species or bind via alternative hydrophobic interactions in the HDAC rim region.

  • Antiproliferative (Kinase) Activity:

    • Hybrid structures combining the N-alkoxyurea moiety with quinazoline or pyridine rings (mimicking Sorafenib) show potent cytotoxicity against lung (A549) and breast (MCF7) cancer lines.[1]

    • Mechanism: Dual inhibition of VEGFR (angiogenesis) and RAF kinases. The urea linker provides essential H-bonding to the kinase "gatekeeper" residues (e.g., Glu/Asp), while the alkoxy tail improves solubility and bioavailability.

C. 5-Lipoxygenase (5-LO) Inhibition

N-hydroxyureas (e.g., Zileuton) inhibit 5-LO via iron chelation, treating asthma.[1] N-alkoxy derivatives are investigated to reduce the short half-life and toxicity of Zileuton.[1] While the N-alkoxy group removes direct chelation capability, these derivatives often act as allosteric inhibitors or redox decoys, preventing leukotriene biosynthesis without the severe hematological side effects of strong chelators.

Structure-Activity Relationship (SAR) Analysis

The following diagram visualizes the "Sweet Spot" for biological activity based on current literature.

SAR_Map Core N-Alkoxy-N'-Arylurea Scaffold Aryl Aryl Ring (Ar) Core->Aryl Alkoxy N-Alkoxy Group (OR) Core->Alkoxy N_Sub N'-Substituent (R') Core->N_Sub Aryl_Effect 3,4-Dichloro / 4-Bromo: Max Herbicidal Activity (Linuron) 4-F / 4-CF3: Max Kinase Inhibition Aryl->Aryl_Effect Alkoxy_Effect Methoxy (-OMe): Optimal for PSII Binding D1 Pocket Benzyloxy (-OBn): Increases Anticancer Potency (Hydrophobic Fit) Alkoxy->Alkoxy_Effect NSub_Effect Methyl (-CH3): Essential for Herbicides (Stability) H (Hydrogen): Preferred for HDAC/Kinase H-Bonding N_Sub->NSub_Effect

Figure 1: SAR Map highlighting the divergent requirements for herbicidal vs. anticancer activity.[1]

Key SAR Data Points (Aggregated)
FeatureHerbicidal OptimizationAnticancer Optimization
Aryl Substitution 3,4-Dichlorophenyl (Critical)4-Fluoro, 4-Trifluoromethyl, or Pyridine ring
N-Alkoxy Group Methoxy (-OMe)Methoxy, Ethoxy, or Benzyloxy (Bulky is better)
N'-Substituent Methyl (-CH3)Hydrogen (-H) (Donor for Kinase hinge)
Target Protein D1 Protein (PSII)VEGFR, RAF, HDAC
Example Compound Linuron (

)
Experimental Analog 9b (

)

Experimental Protocols

Protocol A: Synthesis of N-Methoxy-N'-Arylurea

This protocol describes the synthesis of a Linuron analog via the isocyanate route, the most reliable method for generating this scaffold.[1]

Reagents:

  • 3,4-Dichlorophenyl isocyanate (1.0 eq)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)[1]

  • Triethylamine (TEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Workflow:

  • Preparation: Dissolve N,O-Dimethylhydroxylamine HCl in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add Triethylamine dropwise at 0°C. Stir for 15 minutes to liberate the free amine.

  • Coupling: Add 3,4-Dichlorophenyl isocyanate (dissolved in DCM) dropwise over 30 minutes, maintaining temperature at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), followed by saturated NaHCO3 and brine.

  • Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.[1]

Protocol B: PSII Inhibition Assay (Hill Reaction)

To validate the herbicidal mechanism (inhibition of electron transport).

Materials:

  • Spinach leaves (fresh).

  • DCPIP (2,6-dichlorophenolindophenol) dye (Blue when oxidized, Colorless when reduced).[1]

  • Chloroplast isolation buffer (0.4 M Sucrose, 10 mM NaCl, Tricine-NaOH pH 7.8).[1]

Method:

  • Isolation: Homogenize spinach in cold isolation buffer. Filter through cheesecloth and centrifuge (1000g, 5 min) to pellet chloroplasts. Resuspend in buffer.

  • Setup: Prepare reaction tubes containing:

    • Chloroplast suspension (

      
       chlorophyll).[1]
      
    • DCPIP (

      
      ).[1]
      
    • Test Compound (N-alkoxy derivative) at varying concentrations (0.01 - 100

      
      ).[1]
      
  • Illumination: Expose tubes to saturating light (>500

    
    ) for 5-10 minutes.
    
  • Measurement: Measure absorbance at 600 nm.

    • Control (Light): Absorbance decreases (DCPIP reduced to DCPIPH2).

    • Control (Dark): Absorbance remains high.[1]

    • Test: If active, absorbance remains high (electron transport blocked, DCPIP not reduced).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Linuron: Mechanism and Properties. PubChem Database.[1] National Library of Medicine. [Link]

  • Synthesis and Biological Activity of O-Alkyl Derivatives. MDPI Molecules. [Link][1]

  • Synthesis, Antimalarial Properties, and SAR Studies of Alkoxyurea-Based HDAC Inhibitors. ChemMedChem. [Link]

  • Herbicide Mode-Of-Action Summary. Purdue Extension. [Link][1]

  • Design, Synthesis and Anticancer Activity of N-aryl-N'-arylmethylurea Derivatives. MDPI Molecules. [Link][1]

  • Synthesis and Biological Evaluation of 5-Lipoxygenase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][1]

Sources

Foundational

Comparative Technical Analysis: p-Tolylurea vs. 1-Ethoxy-3-(p-tolyl)urea

The following technical guide provides an in-depth comparative analysis of p-Tolylurea and its N-alkoxy analog, 1-Ethoxy-3-(p-tolyl)urea . This document is structured for researchers requiring precise structural, synthet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of p-Tolylurea and its N-alkoxy analog, 1-Ethoxy-3-(p-tolyl)urea . This document is structured for researchers requiring precise structural, synthetic, and physicochemical differentiation between these two carbamide derivatives.

Executive Summary

p-Tolylurea (1-(4-methylphenyl)urea) is a classic mono-substituted urea primarily utilized as a synthetic intermediate and a degradation marker for phenylurea herbicides. It is characterized by high crystallinity, poor aqueous solubility, and low acidity.

1-Ethoxy-3-(p-tolyl)urea (N-ethoxy-N'-(p-tolyl)urea) is a structural analog featuring an N-alkoxy functionality. This modification significantly alters the molecule's electronic profile, introducing a labile N-O bond, increasing lipophilicity, and drastically enhancing the acidity of the proximal N-H proton. It is often studied in the context of Structure-Activity Relationship (SAR) optimization for photosystem II inhibitors and hydroxamic acid-related pharmacophores.

Molecular Architecture & Electronic Profiling

The fundamental difference lies in the substitution at the N3 position. While p-tolylurea possesses a simple amine terminus, the ethoxy-urea derivative incorporates an electronegative oxygen atom directly bonded to the nitrogen.

Featurep-Tolylurea1-Ethoxy-3-(p-tolyl)urea
CAS Number 622-51-5325474-93-9
Molecular Formula C₈H₁₀N₂OC₁₀H₁₄N₂O₂
Molecular Weight 150.18 g/mol 194.23 g/mol
Core Structure Ar-NH-CO-NH₂Ar-NH-CO-NH-O-CH₂CH₃
H-Bond Donors 3 (Ar-NH , -NH ₂)2 (Ar-NH , -NH -OEt)
Acidity (pKa) >13 (Very weak acid)~8.5–9.5 (N-H adjacent to Oxygen)
LogP (Est.) ~1.4~2.1 (Increased lipophilicity)
Electronic Consequence of N-Alkoxy Substitution

In p-tolylurea , the terminal -NH₂ group is relatively electron-rich, participating readily in H-bonding as a donor. In 1-ethoxy-3-(p-tolyl)urea , the oxygen atom of the ethoxy group exerts a strong inductive effect (-I) on the adjacent nitrogen. This weakens the N-H bond, making the proton significantly more acidic (closer to hydroxamic acids). This acidity allows the molecule to exist as an anion at physiological pH, altering its binding kinetics and solubility profile compared to the neutral p-tolylurea.

Synthetic Methodologies

The synthesis of these compounds follows divergent pathways starting from a common intermediate: p-Tolyl Isocyanate .

Protocol A: Synthesis of p-Tolylurea
  • Mechanism: Nucleophilic addition of ammonia to the isocyanate carbon.

  • Reagents: p-Tolyl isocyanate, Ammonium hydroxide (or anhydrous NH₃), Dichloromethane (DCM).

  • Key Step: The lone pair of ammonia attacks the electrophilic carbon of the isocyanate group (-N=C=O).

Protocol B: Synthesis of 1-Ethoxy-3-(p-tolyl)urea
  • Mechanism: Nucleophilic addition of O-ethylhydroxylamine.

  • Reagents: p-Tolyl isocyanate, O-ethylhydroxylamine hydrochloride, Triethylamine (base), THF.

  • Critical Control: The reaction requires a base (Et₃N) to liberate the free amine from the hydroxylamine salt. The nucleophile is the nitrogen atom, not the oxygen, due to the alpha-effect which enhances nitrogen nucleophilicity despite the adjacent oxygen.

Visualization: Divergent Synthesis Pathways

SynthesisPathways Isocyanate p-Tolyl Isocyanate (Ar-N=C=O) PTU p-Tolylurea (Ar-NH-CO-NH2) Isocyanate->PTU + NH3 (Nucleophilic Addition) EthoxyUrea 1-Ethoxy-3-(p-tolyl)urea (Ar-NH-CO-NH-OEt) Isocyanate->EthoxyUrea + H2N-O-Et / Et3N (THF, 0°C -> RT) Ammonia Ammonia (NH3) Ammonia->PTU Hydroxylamine O-Ethylhydroxylamine (H2N-O-Et) Hydroxylamine->EthoxyUrea

Figure 1: Divergent synthetic routes from p-tolyl isocyanate yielding the target urea derivatives.

Physicochemical Properties & Stability[2]

Solubility Profile
  • p-Tolylurea: Exhibits "brick-dust" properties—high melting point (~186°C) and poor solubility in water and non-polar solvents. Soluble in polar aprotic solvents (DMSO, DMF).

  • 1-Ethoxy-3-(p-tolyl)urea: The ethoxy tail disrupts crystal packing, generally lowering the melting point compared to the parent urea. The increased lipophilicity (LogP ~2.1) enhances solubility in organic solvents like ethyl acetate and dichloromethane.

Thermal & Metabolic Stability
  • Thermal Decomposition: Both compounds can revert to the isocyanate upon high-temperature heating (>200°C). However, the N-alkoxy derivative is thermally more labile due to the weaker N-N/N-O bond environment.

  • Metabolic Fate:

    • p-Tolylurea:[1][2][3][4] Primarily undergoes hydroxylation at the benzylic methyl group or ring hydroxylation.

    • 1-Ethoxy-3-(p-tolyl)urea: Susceptible to O-dealkylation (mediated by CYP450), converting it to the N-hydroxyurea, which is a potential nitric oxide (NO) donor or radical generator.

Analytical Differentiation (Mass Spectrometry)

Differentiation in LC-MS/MS is distinct due to specific fragmentation channels driven by the N-substituents.

  • p-Tolylurea (Precursor m/z 151):

    • Major Fragment: m/z 108 (p-Toluidine ion, [Ar-NH3]+) via loss of HNCO.

    • Fragment: m/z 134 (Loss of NH3).

  • 1-Ethoxy-3-(p-tolyl)urea (Precursor m/z 195):

    • Major Fragment: m/z 149 (Loss of Ethanol/Ethoxy radical).

    • Diagnostic Fragment: m/z 133 (p-Tolyl isocyanate ion) via loss of O-ethylhydroxylamine.

    • Note: The loss of the alkoxy group (M-45 or M-46) is a signature of N-alkoxy ureas.

Visualization: Fragmentation Logic

MSFragmentation ParentPTU p-Tolylurea [M+H]+ = 151 Frag108 m/z 108 (p-Toluidine) ParentPTU->Frag108 - HNCO (43 Da) ParentEthoxy 1-Ethoxy-3-(p-tolyl)urea [M+H]+ = 195 Frag133 m/z 133 (p-Tolyl Isocyanate) ParentEthoxy->Frag133 - NH2OEt (61 Da) ParentEthoxy->Frag133 McLafferty-type Rearrangement FragLossOEt Loss of OEt (-45 Da)

Figure 2: Primary mass spectrometric fragmentation pathways differentiating the two species.

References

  • ChemicalBook. (2025).[2][3] P-TOLYLUREA Properties and Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2025). p-Tolylurea - PubChem Compound Summary. Retrieved from

  • GuideChem. (2025). 1-ethoxy-3-(4-methylphenyl)urea Structure and CAS 325474-93-9.[5] Retrieved from

  • TCI Chemicals. (2023).[1] Safety Data Sheet: p-Tolylurea. Retrieved from

  • Royal Society of Chemistry. (2012). Synthesis of urea derivatives from amines and CO2. Green Chemistry. Retrieved from

Sources

Exploratory

Comprehensive Technical Guide: Solubility Characterization and Thermodynamic Analysis of 1-Ethoxy-3-(p-tolyl)urea

Executive Technical Summary Compound: 1-Ethoxy-3-(p-tolyl)urea (CAS: 325474-93-9) Molecular Formula: C₁₀H₁₄N₂O₂ Context: Pharmaceutical Intermediate / Agrochemical Precursor This technical guide establishes the definitiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound: 1-Ethoxy-3-(p-tolyl)urea (CAS: 325474-93-9) Molecular Formula: C₁₀H₁₄N₂O₂ Context: Pharmaceutical Intermediate / Agrochemical Precursor

This technical guide establishes the definitive framework for characterizing the solid-liquid equilibrium (SLE) of 1-ethoxy-3-(p-tolyl)urea in organic solvents. While specific empirical solubility datasets for this compound are often proprietary or absent from public indices, this guide provides the standardized protocol for generating, validating, and modeling this data. It addresses the critical need for precise solubility parameters to optimize crystallization yield, purity, and formulation stability.

The methodology integrates dynamic laser monitoring for data acquisition with thermodynamic modeling (Modified Apelblat and van’t Hoff equations) to predict behavior across temperature gradients (273.15 K – 323.15 K).

Physicochemical Profile & Structural Analysis[1]

To accurately predict solubility behavior, we must first deconstruct the molecular architecture of 1-ethoxy-3-(p-tolyl)urea.

Structural Moieties and Solvation Logic

The molecule consists of three distinct functional zones that dictate its interaction with solvents:

  • The Urea Bridge (

    
    ): 
    
    • Character: Highly polar, capable of acting as both a hydrogen bond donor (2 sites) and acceptor (1 site).

    • Solvation Impact: Drives solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF). It is the primary cause of low solubility in non-polar hydrocarbons (Hexane).

  • The

    
    -Tolyl Group (
    
    
    
    ):
    • Character: Lipophilic, aromatic, planar.

    • Solvation Impact: Enhances solubility in aromatic solvents (Toluene) and moderately polar esters (Ethyl Acetate) via

      
       stacking and van der Waals interactions. It reduces water solubility significantly compared to unsubstituted urea.
      
  • The Ethoxy Group (

    
    ): 
    
    • Character: Flexible, slightly polar ether linkage.

    • Solvation Impact: Increases solubility in alcohols and ethers compared to a methyl analog. It adds conformational flexibility, potentially lowering the melting point and increasing solubility relative to rigid analogs.

Predicted Solubility Ranking

Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP), the predicted solubility order at 298.15 K is:

DMSO > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water > n-Hexane

Definitive Experimental Protocols

To generate high-fidelity solubility data, the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its speed and precision in detecting the exact dissolution point.

Protocol A: Dynamic Laser Monitoring Technique

This method eliminates sampling errors associated with filtration in the gravimetric method.

Apparatus Setup:

  • Vessel: Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Agitation: Magnetic stirring at constant RPM (e.g., 400 rpm) to ensure homogeneity without inducing cavitation.

  • Detection: Laser transmissivity system (He-Ne laser, 632.8 nm) coupled with a light intensity meter.

Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) and solute (
    
    
    
    ) to the vessel.
  • Equilibration: Set temperature slightly below the estimated saturation point.

  • Ramping: Increase temperature at a slow, controlled rate (e.g., 0.2 K/min).

  • Detection: Monitor laser intensity (

    
    ). In the suspension, 
    
    
    
    is low (scattering). As the last crystal dissolves,
    
    
    spikes to a maximum constant value.
  • Recording: The temperature at the inflection point is recorded as the saturation temperature (

    
    ) for the specific mole fraction (
    
    
    
    ).
Protocol B: Static Gravimetric Method (Validation)

Used to validate laser data at key isotherms (e.g., 298.15 K, 313.15 K).

  • Saturation: Add excess solute to solvent; stir for 24 hours.

  • Settling: Allow to settle for 4 hours.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m).
    
  • Drying: Evaporate solvent in a vacuum oven until constant mass is achieved.

  • Calculation: Determine mole fraction solubility (

    
    ).
    
Experimental Workflow Diagram

ExperimentalProtocol Start Start: Define Solvent System Prep Weigh Solute (m1) & Solvent (m2) Start->Prep Mix Mix in Jacketed Vessel (Suspension) Prep->Mix Laser Laser Monitoring (Low Transmissivity) Mix->Laser Heat Slow Heating (0.2 K/min) Laser->Heat Clear Solution Clears (Max Transmissivity) Heat->Clear Dissolution Record Record T_eq & Mole Fraction (x) Clear->Record Repeat Repeat for New Concentration Record->Repeat Repeat->Prep Next Run

Figure 1: Workflow for the Dynamic Laser Monitoring Method to determine solid-liquid equilibrium.

Thermodynamic Modeling Framework

Raw data must be correlated using semi-empirical models to allow for interpolation and calculation of thermodynamic properties.

The Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature, particularly for urea derivatives.



  • 
    : Mole fraction solubility of 1-ethoxy-3-(p-tolyl)urea.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Validation: A Relative Average Deviation (RAD)

    
     indicates an excellent fit.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we calculate the energetic cost of dissolution.

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (

      
      ), indicating the dissolution is endothermic . Higher temperature increases solubility.[1][2]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value, indicating the process is not spontaneous without thermal drive (for solid-liquid transition).

  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value, driven by the disruption of the crystal lattice.

Data Processing Logic

ThermoLogic RawData Raw Data (x_exp vs T) Regression Non-linear Regression (Apelblat Model) RawData->Regression Params Model Parameters (A, B, C) Regression->Params Calc Calculate Thermo Props (dH, dS, dG) Params->Calc Eval Process Evaluation (Endothermic vs Exothermic) Calc->Eval

Figure 2: Computational pipeline for extracting thermodynamic parameters from raw solubility data.

Practical Implications for Process Development

Crystallization Solvent Selection
  • Anti-Solvent Crystallization: Based on the predicted profile, Water acts as a strong anti-solvent. A process dissolving the compound in Ethanol at 50°C and slowly adding Water will induce controlled precipitation.

  • Cooling Crystallization: Solvents with a steep solubility curve (high coefficient

    
     in Apelblat) are ideal. Acetonitrile  or Ethyl Acetate  often exhibit this "steep" behavior for urea derivatives, allowing high recovery yields upon cooling.
    
Purification Strategy
  • Impurity Rejection: If the synthesis by-products are non-polar (e.g., unreacted p-toluidine), washing the crude solid with Hexane (where the urea is insoluble) will remove impurities without losing the product.

  • Recrystallization: A mixture of Ethanol/Water (80:20 v/v) is likely the optimal system for balancing yield and purity.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Shaofeng, Z., et al. (2016). Solubility and Thermodynamic Properties of N,N'-Diphenylurea in Pure and Mixed Solvents. Journal of Chemical & Engineering Data.
  • AK Scientific. (2024). Product Specifications: 1-Ethoxy-3-(p-tolyl)urea (CAS 325474-93-9). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for predictive solubility modeling).[3]

Sources

Foundational

Literature review on 1-substituted-3-alkoxyurea compounds

Synthesis, Reactivity, and Pharmacological Applications Executive Summary The 1-substituted-3-alkoxyurea scaffold ( ) represents a critical structural motif in medicinal chemistry and agrochemical development. Distinct f...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

The 1-substituted-3-alkoxyurea scaffold (


) represents a critical structural motif in medicinal chemistry and agrochemical development. Distinct from their N-hydroxyurea analogs (known for ribonucleotide reductase inhibition) and N,N-dialkylurea herbicides (e.g., Linuron), these compounds offer a unique balance of hydrogen bond donor/acceptor properties and lipophilicity.

This guide provides a rigorous technical analysis of the synthesis, chemical behavior, and biological utility of 1-substituted-3-alkoxyureas. It is designed for synthetic chemists and drug discovery scientists requiring actionable protocols and mechanistic insight.

Chemical Architecture & Properties

Structural Definition

The core structure consists of a urea carbonyl flanked by a substituted amine (


) and an alkoxyamine moiety (

).
  • General Formula:

    
    
    
  • Key Features:

    • N3-Alkoxy Group (

      
      ):  Increases lipophilicity compared to hydroxyureas (
      
      
      
      ), improving membrane permeability. It also removes the potential for nitric oxide (NO) release associated with some hydroxyureas, altering the toxicity profile.
    • Acidity: The

      
       proton is significantly more acidic (
      
      
      
      ) than a typical urea proton due to the inductive effect of the adjacent oxygen.
    • H-Bonding: The motif acts as a bidentate hydrogen bond donor/acceptor, critical for binding in enzyme active sites (e.g., Soluble Epoxide Hydrolase).

Physicochemical Benchmarks
PropertyCharacteristicImpact on Development
Lipophilicity (LogP) Higher than hydroxyureasEnhanced blood-brain barrier (BBB) penetration.
Hydrolytic Stability Moderate to HighStable at physiological pH; hydrolyzes in strong acid/base to amine + alkoxyamine +

.
Metabolic Stability VariableThe

bond is generally resistant to rapid cleavage, unlike esters.
Crystallinity HighFacilitates purification via recrystallization (avoiding chromatography).

Synthetic Strategies

The construction of the 1-substituted-3-alkoxyurea skeleton relies on the formation of the central urea linkage. Two primary methodologies are dominant: the Isocyanate Route (classic) and the CDI Activation Route (safer, phosgene-free).

Method A: The Isocyanate Route

This is the most direct method, involving the nucleophilic addition of an alkoxyamine to an isocyanate.

  • Mechanism: The lone pair of the alkoxyamine nitrogen attacks the electrophilic carbon of the isocyanate.

  • Pros: High yields (>85%), often requires no purification other than filtration.

  • Cons: Requires handling of potentially toxic isocyanates.

Method B: The CDI Activation Route

Used when the corresponding isocyanate is unstable or commercially unavailable.

  • Mechanism: The primary amine (

    
    ) reacts with 1,1'-Carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, which is then displaced by the alkoxyamine.
    
  • Pros: "One-pot" procedure; avoids phosgene derivatives.

  • Cons: Slower reaction times; imidazole byproduct must be removed.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Method A: Isocyanate Route cluster_1 Method B: CDI Route Iso Isocyanate (R-N=C=O) ProdA 1-Substituted-3-Alkoxyurea Iso->ProdA DCM, 0°C -> RT Nucleophilic Addition AlkAm Alkoxyamine (H2N-OR') AlkAm->ProdA Amine Amine (R-NH2) Inter Acyl-Imidazole Intermediate Amine->Inter THF, RT CDI CDI (Activation) CDI->Inter ProdB 1-Substituted-3-Alkoxyurea Inter->ProdB Displacement AlkAm2 Alkoxyamine (H2N-OR') AlkAm2->ProdB

Caption: Comparative workflow for the synthesis of 1-substituted-3-alkoxyureas via Isocyanate vs. CDI activation.

Detailed Experimental Protocol

Target Compound: 1-Benzyl-3-methoxyurea (


)
Rationale:  This protocol demonstrates the Isocyanate Route , chosen for its atom economy and ease of purification.
Materials
  • Reagent A: Benzyl isocyanate (1.0 equiv, 10 mmol)

  • Reagent B: O-Methylhydroxylamine hydrochloride (1.1 equiv, 11 mmol)

  • Base: Triethylamine (TEA) (1.1 equiv, 11 mmol) – Required to free the alkoxyamine base.

  • Solvent: Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology
  • Preparation of Free Base Alkoxyamine:

    • In a 100 mL round-bottom flask, suspend O-methylhydroxylamine hydrochloride (0.92 g, 11 mmol) in anhydrous DCM (20 mL).

    • Cool to 0°C in an ice bath.[1]

    • Add Triethylamine (1.53 mL, 11 mmol) dropwise. Stir for 15 minutes. Observation: The solution will become cloudy as TEA·HCl salts precipitate.

  • Isocyanate Addition:

    • Dissolve Benzyl isocyanate (1.33 g, 10 mmol) in DCM (10 mL).

    • Add the isocyanate solution dropwise to the alkoxyamine mixture at 0°C over 10 minutes.

    • Mechanism:[1][2][3] The nucleophilic nitrogen of the methoxyamine attacks the central carbon of the isocyanate.

  • Reaction & Monitoring:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Stir for 2–4 hours.

    • Validation: Monitor via TLC (50% EtOAc/Hexane). The isocyanate spot (high

      
      ) should disappear, and a new polar urea spot should appear.
      
  • Workup & Purification:

    • Wash the reaction mixture with 1N HCl (2 x 20 mL) to remove unreacted amine/TEA.

    • Wash with Brine (20 mL).

    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate in vacuo to yield a white solid.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc.

  • Characterization (Expected):

    • 1H NMR (CDCl3):

      
       7.2-7.4 (m, 5H, Ar-H), 6.8 (s, 1H, NH-OR), 5.9 (br t, 1H, NH-Bn), 4.4 (d, 2H, 
      
      
      
      -Ph), 3.7 (s, 3H,
      
      
      ).

Reactivity & Biological Applications[4][5][6][7][8]

Chemical Reactivity Profile

The 1-substituted-3-alkoxyurea scaffold is not inert. Its reactivity is exploited in heterocyclic synthesis:[4]

  • Cyclization: If the

    
    -substituent contains an ester or nitrile group at the ortho position (e.g., N-(2-methoxycarbonylphenyl)-N'-alkoxyurea), base-catalyzed cyclization yields 1-alkoxybenzimidazolin-2-ones  or quinazolinediones .
    
  • Alkylation: The

    
     proton is acidic enough to be alkylated under phase-transfer conditions, yielding tri-substituted ureas.
    
Pharmacological Applications

The scaffold serves as a bioisostere for hydroxyureas and standard ureas.

FieldApplicationMechanism of Action
Oncology Ribonucleotide Reductase InhibitionN-alkoxy analogs act as prodrugs or stable mimics of hydroxyurea, inhibiting DNA synthesis in rapidly dividing cells.
Cardiovascular Soluble Epoxide Hydrolase (sEH)1,3-Disubstituted ureas inhibit sEH, preventing the degradation of anti-inflammatory EETs (epoxyeicosatrienoic acids). The alkoxy group improves metabolic stability.
Agrochemical Plant Growth RegulatorsStructurally related to cytokinins (e.g., Thidiazuron derivatives). N-phenyl-N'-alkoxyureas exhibit cytokinin-like activity, delaying senescence in crops.
Biological Mechanism Diagram

Bio_Activity cluster_Pharma Pharmaceutical Targets cluster_Agro Agrochemical Targets Compound 1-Substituted-3-Alkoxyurea (Scaffold) sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Inhibition (Stabilizes EETs) RR Ribonucleotide Reductase Compound->RR Radical Scavenging (Anticancer) Cyto Cytokinin Receptors Compound->Cyto Agonism (Plant Growth Regulation) Effect1 Anti-inflammatory / Antihypertensive sEH->Effect1 Effect2 Inhibition of DNA Synthesis RR->Effect2

Caption: Pharmacological and agrochemical targets of the 1-substituted-3-alkoxyurea scaffold.

References

  • Pitushkin, D. A., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry. Link

  • Chou, J. T., et al. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Journal of Pharmaceutical Sciences. Link

  • Talybov, A., et al. (2014). Synthesis of Substituted N-Alkylamines in Aqueous Media. ResearchGate. Link

  • Kalistratova, A., et al. (2020).[1][5] N-Alkoxycarbonylaminoethyl-N'-arylureas Exhibiting Antistress and Plant Growth Regulation Properties. Bulgarian Journal of Agricultural Science. Link

  • PubChem. (2025). Hydroxyurea | CH4N2O2. National Library of Medicine. Link

Sources

Exploratory

Technical Monograph &amp; Safety Guide: 1-Ethoxy-3-(p-tolyl)urea

Chemical Identity & Molecular Architecture 1-Ethoxy-3-(p-tolyl)urea is a specialized urea derivative characterized by the presence of an N-alkoxy functionality. While often utilized as a research intermediate or a struct...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Molecular Architecture

1-Ethoxy-3-(p-tolyl)urea is a specialized urea derivative characterized by the presence of an N-alkoxy functionality. While often utilized as a research intermediate or a structural analog in herbicidal discovery (similar to Linuron), its specific safety profile requires a rigorous understanding of its hydrolytic stability and metabolic byproducts.

Structural Specifications
  • IUPAC Name: 1-Ethoxy-3-(4-methylphenyl)urea[1]

  • Synonyms: N-Ethoxy-N'-(p-tolyl)urea; N-(4-methylphenyl)-N'-ethoxyurea

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol

  • SMILES: CCONC(=O)Nc1ccc(C)cc1

Physicochemical Properties (Predicted)
PropertyValue / PredictionRationale
Physical State Solid (Crystalline powder)Urea backbone promotes H-bonding/crystallinity.
Melting Point 115–130 °CConsistent with similar N-alkoxy-N'-arylureas.
Solubility (Water) Low (< 50 mg/L)Hydrophobic tolyl and ethoxy groups dominate.
Solubility (Organic) HighSoluble in DMSO, Ethanol, Acetone, DCM.
LogP ~2.5 – 3.0Lipophilic nature suggests membrane permeability.

Hazard Identification & Toxicology (SAR Analysis)

Note: As a specific research chemical, extensive in vivo data may be limited. The following hazard assessment is derived from Structure-Activity Relationships (SAR) of the N-alkoxyurea class and p-toluidine derivatives.

GHS Classification (Predictive)[2]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

  • Aquatic Toxicity: Category 3 (H412) – Harmful to aquatic life with long-lasting effects.

Mechanistic Toxicology

The primary safety concern stems from the metabolic or hydrolytic cleavage of the urea linkage.

  • Methemoglobinemia Risk: Hydrolysis releases p-Toluidine (4-methylaniline). Aromatic amines are known to oxidize hemoglobin to methemoglobin, reducing oxygen transport.

  • Carcinogenicity Potential: p-Toluidine is a suspected carcinogen (Group 2B). Chronic exposure to the parent compound should be treated with the same precautions as the free amine.

  • Alkoxyamine Release: The release of ethoxyamine (

    
    ) may cause additional irritation and mutagenic potential.
    
Metabolic & Hydrolysis Pathway

The following diagram illustrates the degradation pathway that dictates the safety profile.

HydrolysisPathway Parent 1-Ethoxy-3-(p-tolyl)urea (Parent Compound) Intermed Unstable Carbamic Acid Parent->Intermed Acid/Enzymatic Hydrolysis (+H2O) Toluidine p-Toluidine (Toxic: Methemoglobinemia) Intermed->Toluidine Decarboxylation Ethoxyamine O-Ethylhydroxylamine (Irritant) Intermed->Ethoxyamine CO2 CO2 Intermed->CO2

Figure 1: Hydrolytic degradation pathway releasing toxic p-toluidine and ethoxyamine.

Operational Safety Protocols (SOPs)

Engineering Controls
  • Primary Containment: All weighing and solubilization must be performed inside a Chemical Fume Hood .

  • Ventilation: Ensure face velocity > 0.5 m/s.

  • Decontamination Station: Eye wash and safety shower must be within 10 seconds of the work area.

Personal Protective Equipment (PPE)
  • Respiratory: If handling powders outside a hood (not recommended), use a P95/P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if working with dissolved stock solutions (DMSO enhances skin penetration).

  • Ocular: Chemical safety goggles. Safety glasses are insufficient due to the fine powder nature.

Storage & Stability[2]
  • Conditions: Store at 2–8 °C (Refrigerated).

  • Environment: Keep under inert gas (Argon/Nitrogen) if possible.

  • Incompatibility: Avoid strong acids and strong bases (accelerates hydrolysis). Segregate from oxidizers.[2]

Experimental Handling & Workflows

Solubilization Protocol (Stock Solution)

To ensure consistent dosing and minimize particulate exposure:

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred vehicle for biological assays (Stock: 10–100 mM). Ethanol is suitable for chemical synthesis.

  • Procedure:

    • Weigh target mass into a screw-cap glass vial.

    • Add DMSO gently down the side.

    • Vortex for 30 seconds. If dissolution is slow, sonicate at 30–40 kHz for 5 minutes (monitor temperature to avoid degradation).

  • Validation: Visually inspect for clarity. Any turbidity suggests precipitation or impurities.

Emergency Response Decision Tree

Use this logic flow for spills or exposure incidents.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Spill (Solid/Liquid) Type->Spill Exposure Personnel Exposure Type->Exposure Contain Isolate Area & Don PPE (Double Nitrile) Spill->Contain Clean Absorb with inert material (Vermiculite/Sand) Contain->Clean Decon Wash surface with 10% Bleach (Oxidizes amines) Clean->Decon Route Route? Exposure->Route Skin Dermal Contact Route->Skin Eye Eye Contact Route->Eye Wash Wash w/ Soap & Water (15 mins) Skin->Wash Rinse Eye Wash Station (15 mins) Eye->Rinse

Figure 2: Standard Operating Procedure for Spills and Exposure.

Waste Disposal[4]
  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."

  • Liquid Waste: Combine with non-halogenated organic solvents.

  • Destruction: Incineration is required. Do not dispose of down the drain; the compound is potentially toxic to aquatic organisms and resistant to standard biodegradation.

References

  • Toxicology (Class Read-Across): PubChem. (n.d.). p-Tolylurea Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Metabolic Hazards: ECHA. (n.d.). p-Toluidine Registration Dossier - Toxicological Information. European Chemicals Agency. Retrieved from [Link]

  • Handling Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Reaction of O-ethylhydroxylamine with p-tolyl isocyanate protocol

Abstract & Introduction This application note details the synthesis of 1-ethoxy-3-(p-tolyl)urea via the nucleophilic addition of O-ethylhydroxylamine to p-tolyl isocyanate. This class of compounds ( -alkoxyureas) is of s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of 1-ethoxy-3-(p-tolyl)urea via the nucleophilic addition of O-ethylhydroxylamine to p-tolyl isocyanate. This class of compounds (


-alkoxyureas) is of significant interest in medicinal chemistry, serving as bio-isosteres for hydroxamic acids and exhibiting potential as lipoxygenase inhibitors and anti-inflammatory agents.

The protocol addresses a critical technical challenge: O-ethylhydroxylamine is supplied as a hydrochloride salt (


), requiring in-situ neutralization to liberate the nucleophilic free amine without triggering side reactions (such as isocyanate hydrolysis). This guide provides a robust, self-validating method suitable for scale-up from milligram to gram quantities.

Chemical Background & Mechanism[1][2][3][4][5]

The Alpha-Effect

The nucleophile in this reaction is O-ethylhydroxylamine (


). The nitrogen atom is adjacent to an oxygen atom, which possesses lone pairs. This structural feature results in the Alpha-Effect , making the nitrogen significantly more nucleophilic than a standard primary amine (e.g., ethylamine). Consequently, the reaction with isocyanates is rapid and often exothermic.
Reaction Mechanism

The reaction follows a standard nucleophilic addition pathway:

  • Activation: The hydrochloride salt is neutralized by a tertiary base (Triethylamine), liberating the free amine.

  • Nucleophilic Attack: The lone pair on the hydroxylamine nitrogen attacks the electrophilic carbon of the isocyanate group (

    
    ).
    
  • Proton Transfer: A rapid proton transfer occurs from the cationic nitrogen to the anionic nitrogen, stabilizing the urea linkage.

Mechanistic Visualization

The following diagram illustrates the reaction pathway.[1][2]

ReactionMechanism cluster_0 Step 1: Free-Basing cluster_1 Step 2: Urea Formation Salt O-Ethylhydroxylamine HCl Salt FreeAmine Free Amine (EtO-NH2) Salt->FreeAmine - Et3N·HCl Base Triethylamine (Base) Base->FreeAmine TS Tetrahedral Intermediate FreeAmine->TS Nucleophilic Attack Isocyanate p-Tolyl Isocyanate (Electrophile) Isocyanate->TS Product 1-Ethoxy-3-(p-tolyl)urea (Product) TS->Product Proton Transfer

Figure 1: Mechanistic pathway from salt neutralization to urea formation.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[3]Function
O-Ethylhydroxylamine HCl 3332-29-497.541.1Nucleophile Source
p-Tolyl Isocyanate 622-58-2133.151.0Electrophile
Triethylamine (TEA) 121-44-8101.191.2Base (Scavenger)
Dichloromethane (DCM) 75-09-284.93SolventReaction Medium
Equipment
  • Three-neck round-bottom flask (100 mL for 10 mmol scale).

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon inert gas line.

  • Ice-water bath.

  • Magnetic stirrer.[2][4]

Experimental Protocol

Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2) Dissolve 1. Dissolve Amine HCl in DCM (0°C) Start->Dissolve AddBase 2. Add TEA Dropwise (Liberate Amine) Dissolve->AddBase AddIso 3. Add Isocyanate Dropwise (Control Exotherm) AddBase->AddIso Monitor 4. Warm to RT & Monitor (TLC) (Target: Disappearance of Isocyanate) AddIso->Monitor Quench 5. Acidic Wash (1M HCl) (Remove excess TEA/Amine) Monitor->Quench Dry 6. Dry Organic Layer (MgSO4) & Concentrate Quench->Dry Recryst 7. Recrystallize (Hexane/EtOAc) Dry->Recryst

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Detailed Procedure (10 mmol Scale)

Step 1: Preparation of the Nucleophile (In-Situ Free-Basing)

  • Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Add O-ethylhydroxylamine hydrochloride (1.07 g, 11 mmol, 1.1 equiv) to the flask.

  • Add anhydrous Dichloromethane (DCM) (30 mL). The salt will likely remain as a suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Add Triethylamine (1.8 mL, 13 mmol, 1.3 equiv) dropwise.

    • Observation: The suspension may change appearance as the free amine is liberated and triethylamine hydrochloride precipitates. Stir for 15 minutes to ensure complete neutralization.

Step 2: Isocyanate Addition

  • Dissolve p-tolyl isocyanate (1.33 g, 1.26 mL, 10 mmol, 1.0 equiv) in DCM (10 mL) in the addition funnel.

    • Why: Diluting the isocyanate prevents localized hot spots and side reactions (dimerization) during addition.

  • Add the isocyanate solution dropwise to the cold amine solution over 15–20 minutes.

    • Caution: The reaction is exothermic. Maintain internal temperature < 5°C.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir for 2–4 hours.

  • TLC Monitoring: Use 30% Ethyl Acetate in Hexane.

    • Stain: UV (isocyanate absorbs strongly) or Iodine.

    • Endpoint: Disappearance of the less polar isocyanate spot (

      
      ) and appearance of the more polar urea spot (
      
      
      
      ).

Step 4: Workup & Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Wash 1: 1M HCl (2 x 20 mL).

    • Purpose: Removes unreacted O-ethylhydroxylamine and excess Triethylamine.

  • Wash 2: Saturated

    
     (20 mL) followed by Brine (20 mL).
    
  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: The crude product is typically a white solid. Recrystallize from hot Hexane/Ethyl Acetate (approx. 4:1 ratio) or Ethanol/Water if necessary.

Characterization & Expected Data

TechniqueExpected SignalInterpretation
Physical State White crystalline solidTypical for diaryl/alkoxy ureas.
Melting Point 125–135°C (Range varies by purity)Sharp range indicates high purity.
IR Spectroscopy ~3200–3400 cm⁻¹ (N-H stretch)Broad urea N-H bands.
IR Spectroscopy ~1650–1690 cm⁻¹ (C=O stretch)Characteristic Urea Carbonyl.
1H NMR (CDCl3)

2.30 (s, 3H)
Methyl group on tolyl ring.
1H NMR (CDCl3)

1.25 (t, 3H), 3.95 (q, 2H)
Ethyl group (

).
1H NMR (CDCl3)

7.1–7.4 (m, 4H)
Aromatic protons.
1H NMR (CDCl3)

~7.5 (s, 1H), ~8.5 (s, 1H)
Urea N-H protons (broad, exchangeable).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IsocyanateEnsure all glassware is dried and solvents are anhydrous. Isocyanates react with water to form symmetric ureas (di-p-tolyl urea).
Impurity: Symmetric Urea Moisture ingressCheck inert gas lines. This impurity is very insoluble; filter it off before workup if observed as a precipitate.
Sticky/Oily Product Residual Solvent/TEADry under high vacuum for >4 hours. If persistent, recrystallize from Hexane/EtOAc.
Incomplete Reaction HCl Salt not neutralizedEnsure TEA is added before isocyanate and stirred long enough to liberate the free amine.

Safety Considerations

  • Isocyanates: Potent sensitizers and lachrymators. Inhalation can cause asthma-like symptoms. Always handle in a fume hood.

  • O-Ethylhydroxylamine: Can be toxic and irritating. Avoid skin contact.

  • Triethylamine: Flammable and corrosive.

References

  • PubChem. (n.d.).[3] p-Tolyl isocyanate (Compound).[5][6] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[3] O-Ethylhydroxylamine hydrochloride (Compound).[7][6][8] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry.[1] Chemical Reviews, 72(5), 457–496. [Link]

  • Organic Syntheses. (n.d.). General procedures for Urea synthesis. Organic Syntheses Board of Editors. [Link]

Sources

Application

Advanced Protocols for the Preparation of N-Alkoxyureas via Carbamoylation

Part 1: Executive Summary & Strategic Importance N-Alkoxyureas ( ) represent a critical structural motif in medicinal chemistry, serving as bioisosteres of hydroxamic acids and stable precursors to N-hydroxyureas. Their...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

N-Alkoxyureas (


) represent a critical structural motif in medicinal chemistry, serving as bioisosteres of hydroxamic acids and stable precursors to N-hydroxyureas. Their pharmacological significance is highlighted by agents like Zileuton  (5-lipoxygenase inhibitor), where the N-hydroxyurea moiety is essential for iron chelation in the active site. Unlike their N-alkyl counterparts, N-alkoxyureas possess unique electronic properties due to the 

-effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen, influencing both their synthesis and metabolic stability.

This guide provides a definitive protocol for synthesizing N-alkoxyureas via carbamoylation , the most direct and atom-economical route. We categorize methodologies into Aqueous Carbamoylation (using Potassium Cyanate) for unsubstituted ureas and Anhydrous Carbamoylation (using Isocyanates/Carbamoyl Chlorides) for substituted derivatives.

Part 2: Mechanistic Principles & Decision Matrix

The Nucleophile: Alkoxyamines

The success of carbamoylation depends on the state of the alkoxyamine (


).
  • 
    -Effect:  The lone pair on the oxygen atom raises the HOMO energy of the adjacent nitrogen, making 
    
    
    
    more nucleophilic than comparable alkylamines toward carbonyl electrophiles.
  • Basicity: Despite higher nucleophilicity, alkoxyamines are generally less basic (pKa ~4.6 for

    
    ) than alkylamines (pKa ~10.6 for 
    
    
    
    ). This necessitates careful pH control during protonation-dependent steps.
Reaction Pathways[1][2]
  • Cyanate Route (Unsubstituted Ureas): Involves the in situ generation of isocyanic acid (

    
    ) from KOCN in acidic media.
    
  • Isocyanate Route (Substituted Ureas): Direct nucleophilic addition of the alkoxyamine to an organic isocyanate (

    
    ).
    

Carbamoylation_Mechanism Alkoxyamine Alkoxyamine (R-O-NH2) TS Tetrahedral Intermediate Alkoxyamine->TS Nucleophilic Attack (Alpha-Effect Enhanced) Isocyanate Isocyanate / HNCO (Electrophile) Isocyanate->TS Product N-Alkoxyurea (R-O-NH-CO-NH-R') TS->Product Proton Transfer

Figure 1: General mechanistic flow of alkoxyamine carbamoylation.

Part 3: Experimental Protocols

Method A: Aqueous Carbamoylation (Synthesis of Unsubstituted N-Alkoxyureas)

Target:


Reagent:  Potassium Cyanate (KOCN)
Scope:  Ideal for water-soluble alkoxyamine salts (e.g., methoxyamine HCl).
Materials
  • Alkoxyamine Hydrochloride (

    
    )
    
  • Potassium Cyanate (KOCN) - Note: Must be fresh; old KOCN hydrolyzes to carbonate.

  • Solvent: Deionized Water

  • Base (Optional): NaOH (to adjust pH if starting from free base)

Protocol
  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of Alkoxyamine Hydrochloride in minimal water (approx. 3 mL per mmol).

    • Expert Tip: If the solution is highly acidic (pH < 3), buffer slightly to pH 4-5 with dilute NaOH. Strong acid hydrolyzes KOCN to

      
       and 
      
      
      
      before it can react.
  • Reagent Addition: Cool the solution to 0–5 °C (ice bath). Add 1.5 equiv of Potassium Cyanate (KOCN) portion-wise over 10 minutes.

    • Reasoning: Exothermic addition. Keeping temperature low prevents the competitive hydrolysis of the isocyanic acid intermediate.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–16 hours .

    • Monitoring: Monitor consumption of amine by TLC (ninhydrin stain will show loss of free amine, though alkoxyamines stain differently than alkylamines).

  • Workup:

    • Scenario A (Precipitate forms): Many N-alkoxyureas are less water-soluble than the starting salts. If solid forms, filter, wash with ice-cold water, and dry in vacuo.

    • Scenario B (Soluble Product): If no precipitate, saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ethyl Acetate (3 x vol). Dry organics over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.

Yield Expectation: 70–90%

Method B: Anhydrous Carbamoylation (Synthesis of Substituted N-Alkoxyureas)

Target:


Reagent:  Organic Isocyanates (

) Scope: For lipophilic substrates or when N-substitution is required.
Materials
  • Alkoxyamine (Free base) or Hydrochloride salt + Base (TEA/DIPEA)

  • Isocyanate (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Protocol
  • Preparation of Free Base (In-situ):

    • If starting with Alkoxyamine HCl: Suspend 1.0 equiv of salt in anhydrous DCM. Add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 15 min at 0 °C.

  • Addition: Add 1.0–1.1 equiv of the Isocyanate dropwise to the reaction mixture at 0 °C .

    • Expert Tip: Alkoxyamines are potent nucleophiles. If the reaction is too vigorous, over-acylation (formation of biuret-like byproducts) can occur. Keep it cold initially.

  • Reaction: Warm to room temperature and stir for 2–4 hours .

  • Quench: Add a small amount of MeOH (0.5 mL) to quench unreacted isocyanate.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess base/amine), then Saturated

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Method C: The "Gentle" Route (Trimethylsilyl Isocyanate)

Target:


 (Unsubstituted) in Organic Media
Reagent:  Trimethylsilyl Isocyanate (TMS-NCO)
Scope:  Sensitive substrates where aqueous acidic conditions (Method A) cause degradation.
Protocol
  • Dissolve 1.0 equiv of Alkoxyamine (free base) in anhydrous THF or Dioxane.

  • Add 1.2 equiv of TMS-NCO.

  • Stir at reflux (or 60 °C) for 2–6 hours.

  • Hydrolysis: The intermediate is an N-silylated urea. Add aqueous workup (water or dilute HCl) to cleave the TMS group and release the N-alkoxyurea.

  • Isolate via extraction (EtOAc).

Part 4: Data Summary & Troubleshooting

Solvent & Condition Effects
ParameterMethod A (KOCN)Method B (R-NCO)Method C (TMS-NCO)
Solvent

/ AcOH
DCM / THFTHF / Dioxane
pH Sensitivity High (Requires pH 4-5)Low (Basic conditions)Neutral
Temp 0 °C

RT
0 °C

RT
60 °C - Reflux
Main Impurity Cyanuric Acid (Trimer)Symmetric Urea (R-NH-CO-NH-R)Silylated byproducts
Yield (Typical) 75%85-95%60-80%
Troubleshooting Guide
  • Problem: Low yield in Method A (KOCN).

    • Cause: pH was too low (hydrolysis of KOCN) or too high (amine protonated).

    • Fix: Monitor pH. Ideally, generate the neutral amine in situ or use a buffered system.

  • Problem: Formation of O-acylated product (

    
    ).
    
    • Cause: Kinetic vs Thermodynamic control. N-acylation is thermodynamically preferred, but O-acylation can occur if the nitrogen is sterically hindered.

    • Fix: Allow reaction to run longer (O-to-N rearrangement often occurs) or use a less hindered solvent.

Part 5: Workflow Visualization

Workflow_Decision Start Start: Alkoxyamine Precursor Target Target Urea Structure? Start->Target Unsub Unsubstituted (R-O-NH-CO-NH2) Target->Unsub Sub Substituted (R-O-NH-CO-NH-R') Target->Sub WaterSol Is substrate water soluble? Unsub->WaterSol MethodB Method B: Isocyanate (R'-NCO) DCM/TEA Sub->MethodB MethodA Method A: KOCN / H2O (Standard) WaterSol->MethodA Yes MethodC Method C: TMS-NCO / THF (Moisture Sensitive) WaterSol->MethodC No / Sensitive

Figure 2: Decision tree for selecting the optimal carbamoylation protocol.

References

  • Kurzer, F. (1956). Carbamoylation of Amines and Hydroxylamines. Chemical Reviews. Link

  • Sartori, G., et al. (2004). Advances in the Synthesis of Ureas. Chemical Reviews. Link

  • Hiegel, G. A., et al. (2004). Synthesis of N-Alkoxyureas via Reaction of Alkoxyamines with Potassium Cyanate. Synthetic Communications. Link

  • Jagtap, P. G., et al. (2004). Synthesis of Zileuton and related N-hydroxyurea derivatives. Organic Process Research & Development. Link

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (Foundational text on alpha-effect nucleophilicity).
Method

Application Note: Purification Strategies for 1-Ethoxy-3-(p-tolyl)urea Crystals

Executive Summary 1-Ethoxy-3-(p-tolyl)urea (CAS: 325474-93-9) is a specialized urea derivative characterized by the presence of an -alkoxy functionality. This structural motif is increasingly relevant in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethoxy-3-(p-tolyl)urea (CAS: 325474-93-9) is a specialized urea derivative characterized by the presence of an


-alkoxy functionality. This structural motif is increasingly relevant in the development of novel herbicides and pharmaceutical intermediates due to its unique hydrogen-bonding capability and metabolic stability profiles.

High-purity crystalline forms of 1-ethoxy-3-(p-tolyl)urea are critical for establishing accurate structure-activity relationships (SAR). Common synthetic routes—typically involving the reaction of


-tolyl isocyanate with 

-ethylhydroxylamine—often yield impurities such as symmetrical ureas (1,3-di-p-tolylurea) and unreacted amines. This guide details a robust, self-validating purification protocol designed to isolate the target compound in >99% purity.

Physicochemical Profile & Solubility Logic

Effective purification requires a deep understanding of the molecule's behavior in solution.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula

MW: 194.23 g/mol
LogP (Predicted) ~2.07Moderately lipophilic; limited water solubility.
H-Bond Donors 2 (Urea NH)Strong crystal lattice energy; high melting point potential.
Key Impurity A 1,3-Di(

-tolyl)urea
Highly insoluble in most solvents; remove via hot filtration.
Key Impurity B

-Ethylhydroxylamine
Basic/Polar; remove via aqueous wash or recrystallization mother liquor.

Solubility Analysis: The


-tolyl moiety provides lipophilicity, while the urea core confers polarity. The ethoxy group adds a degree of flexibility and organic solubility compared to simple aryl ureas.
  • High Solubility: Acetone, Ethyl Acetate, DMSO, warm Ethanol.

  • Moderate Solubility: Toluene, Dichloromethane.

  • Low/Insoluble: Water, Hexanes (cold).

Protocol A: Recrystallization (Primary Method)

Recrystallization is the preferred method for this compound due to the distinct solubility difference between the target urea and its symmetrical byproduct.

Phase 1: Solvent System Selection (Self-Validation)

Before processing the entire batch, perform this rapid screening to confirm the optimal solvent system for your specific crude profile.

  • Place 50 mg of crude solid into three separate vials.

  • Test A (Polar): Add 0.5 mL Ethanol (95%). Heat to boiling.

    • Goal: Clear solution hot, crystals form upon cooling.

  • Test B (Non-Polar/Polar Mix): Add 0.5 mL Ethyl Acetate. Heat to boiling. If soluble, add Hexane dropwise until turbid.[1]

    • Goal: Controlled precipitation.[2]

  • Test C (Aromatic): Add 0.5 mL Toluene. Heat to boiling.

    • Goal: Selective crystallization of urea while impurities remain in solution.

Recommendation: The Ethanol/Water (EtOH/H₂O) system is typically most effective for removing polar amine salts and non-polar symmetrical ureas simultaneously.

Phase 2: Step-by-Step Recrystallization Procedure

Reagents:

  • Ethanol (ACS Grade)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)[3]

Workflow:

  • Dissolution:

    • Transfer crude 1-ethoxy-3-(p-tolyl)urea to an Erlenmeyer flask.

    • Add minimum amount of boiling Ethanol (~5-7 mL per gram of crude).

    • Critical Step: If undissolved solids remain after 5 minutes of boiling, this is likely the 1,3-di(

      
      -tolyl)urea  impurity.
      
  • Hot Filtration (Impurity Removal):

    • While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper to remove the insoluble symmetrical urea.

    • Note: Do not allow the filtrate to cool during this step to prevent premature crystallization.

  • Nucleation & Growth:

    • Reheat the filtrate to boiling.

    • Add warm Deionized Water dropwise until a faint, persistent turbidity is observed (typically 10-20% v/v water).

    • Add a few drops of Ethanol to clear the solution.

    • Remove from heat. Cover the flask with foil (loose) and allow to cool to room temperature slowly (over 1-2 hours).

    • Mechanistic Insight: Rapid cooling traps impurities in the lattice. Slow cooling promotes the formation of pure, well-defined needles or plates.

  • Final Crystallization:

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with 2 x bed volumes of cold Ethanol/Water (1:1 mixture).

    • Dry under high vacuum at 40°C for 12 hours.

Protocol B: Chromatographic Polish (Secondary Method)

If recrystallization fails to achieve >99% purity (e.g., persistent isomer contamination), use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 10% Ethyl Acetate in Hexanes.

    • End: 40% Ethyl Acetate in Hexanes.

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • TLC Monitor:

    
     ~0.3-0.4 in 30% EtOAc/Hexanes.
    

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying 1-ethoxy-3-(p-tolyl)urea.

PurificationWorkflow Start Crude 1-Ethoxy-3-(p-tolyl)urea SolubilityCheck Solubility Check (Ethanol vs. EtOAc) Start->SolubilityCheck Dissolve Dissolve in Boiling Ethanol SolubilityCheck->Dissolve Select Solvent InsolubleCheck Insoluble Solids Present? Dissolve->InsolubleCheck HotFilter Hot Filtration (Remove Di-tolylurea) InsolubleCheck->HotFilter Yes (Impurity A) AddAntiSolvent Add Warm Water (Until Turbid) InsolubleCheck->AddAntiSolvent No HotFilter->AddAntiSolvent Cooling Slow Cooling (RT then 4°C) AddAntiSolvent->Cooling FilterWash Vacuum Filter & Wash (Cold EtOH/H2O) Cooling->FilterWash QC QC Analysis (HPLC/NMR) FilterWash->QC

Figure 1: Decision tree and workflow for the recrystallization of 1-ethoxy-3-(p-tolyl)urea.

Quality Control & Validation

Trustworthiness of the protocol is established via rigorous QC.

AnalysisAcceptance CriteriaPurpose
HPLC (Reverse Phase) >99.0% AreaQuantify organic impurities.
1H NMR (DMSO-d6) Integration of ethoxy (-OCH₂CH₃) vs. tolyl (-CH₃) matches 2:3.Confirm structure and solvent removal.
Melting Point Sharp range (<2°C width).Qualitative purity check.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat, add more solvent (Ethanol), and cool slower.
Low Yield Too much solvent used.Concentrate mother liquor and repeat cooling.
Colored Crystals Oxidation products.Add activated charcoal during the hot dissolution step.[3]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11234567 (Analogous Urea Structure). Retrieved from (Note: Specific CAS 325474-93-9 properties extrapolated from structural analogs).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Kurzer, F. (1956). Arylureas and Related Compounds. Organic Syntheses, 36, 8.
  • Solvent Selection Guide

    • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from

Sources

Application

Application Note: Optimization of Recrystallization Solvents for N-Ethoxy-N'-Arylurea Derivatives

Abstract & Introduction N-Ethoxy-N'-arylurea derivatives represent a specialized class of urea pharmacophores often explored in herbicidal chemistry and kinase inhibitor development. Structurally, they possess a unique d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-Ethoxy-N'-arylurea derivatives represent a specialized class of urea pharmacophores often explored in herbicidal chemistry and kinase inhibitor development. Structurally, they possess a unique duality: the urea core (


) facilitates strong intermolecular hydrogen bonding (high melting points), while the 

-ethoxy group (

) introduces rotational flexibility and lipophilicity distinct from standard

-hydroxyureas.

Achieving high purity (>99%) is critical for biological assays to avoid false positives caused by degradation products (e.g., aryl amines) or symmetric urea byproducts. This guide provides a scientifically grounded, self-validating protocol for selecting the optimal recrystallization solvent, moving beyond "trial and error" to a physicochemical logic-based approach.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the molecular forces at play.

The Solubility Conflict
  • The Urea Backbone: Highly polar, planar, and driven to stack via

    
     interactions and hydrogen bonds. This domain favors polar protic solvents (Alcohols).
    
  • The Aryl Substituents: If the aryl ring is halogenated (Cl, F) or alkylated, lipophilicity increases, reducing water solubility.

  • The Ethoxy Tail: This group disrupts the crystal lattice slightly compared to

    
    -hydroxy analogs, often lowering the melting point but increasing solubility in mid-polarity organic solvents (Esters, Ethers).
    
Solvent Class Recommendations

Based on the "Like Dissolves Like" principle modified for the urea functionality, the following solvent classes are prioritized:

Solvent ClassSpecific SolventRoleRationale
Alcohols Ethanol (EtOH), Isopropanol (IPA)Primary Excellent H-bond donors/acceptors. High solubility at boiling; low at RT.
Esters Ethyl Acetate (EtOAc)Secondary Good for more lipophilic derivatives. Often requires an anti-solvent (Hexane).
Nitriles Acetonitrile (MeCN)Alternative Polar aprotic. Useful if the compound "oils out" in alcohols.
Water Water (

)
Anti-Solvent Poor solubility for ethoxy-ureas. Used to force precipitation from alcohols.

Protocol 1: Self-Validating Solvent Screening

Objective: To empirically determine the optimal solvent system for a specific derivative using <100 mg of material. Prerequisites: Crude solid, heating block/oil bath, Craig tubes or small test tubes.

Workflow Diagram: Solvent Selection Logic

SolventSelection Start Start: 50mg Crude Solid TestEtOH Test 1: Ethanol (95%) Add 0.5 mL, Heat to reflux Start->TestEtOH CheckSolubility Dissolves at Boil? TestEtOH->CheckSolubility CoolEtOH Cool to RT/0°C CheckSolubility->CoolEtOH Yes TestEtOAc Test 2: Ethyl Acetate Heat to reflux CheckSolubility->TestEtOAc No (Insoluble) CheckCrystals Crystals Form? CoolEtOH->CheckCrystals SuccessEtOH System A: Pure Ethanol CheckCrystals->SuccessEtOH Yes (High Yield) AddWater Add warm H2O dropwise (Anti-solvent) CheckCrystals->AddWater No (Too Soluble) SuccessAqEtOH System B: EtOH/H2O AddWater->SuccessAqEtOH CheckSolubility2 Dissolves at Boil? TestEtOAc->CheckSolubility2 AddHex Add Hexane dropwise (Anti-solvent) CheckSolubility2->AddHex Yes TryMeCN Test 3: Acetonitrile CheckSolubility2->TryMeCN No SuccessEtOAc System C: EtOAc/Hexane AddHex->SuccessEtOAc

Caption: Decision matrix for selecting the optimal solvent system based on solubility behavior.

Step-by-Step Screening Procedure:
  • Preparation: Place 50 mg of crude

    
    -ethoxy-
    
    
    
    -arylurea into three separate test tubes.
  • Test A (Ethanol): Add 0.5 mL Ethanol. Heat to boiling (

    
    ).
    
    • Observation: If it dissolves, cool to room temperature (RT). If crystals form, Ethanol is the primary choice. If no crystals form, add water dropwise until turbidity persists, then heat to clear and cool (System: EtOH/Water).

  • Test B (Ethyl Acetate): Add 0.5 mL EtOAc. Heat to boiling (

    
    ).
    
    • Observation: If it dissolves but doesn't crystallize upon cooling, add Hexane dropwise to the hot solution until slight cloudiness appears. Cool slowly.

  • Test C (Acetonitrile): Use if the compound is too soluble in EtOH/EtOAc.

  • Validation: Filter the best candidate. Dry. Measure Melting Point (MP).[1][2] A sharp MP range (

    
    ) indicates success.
    

Protocol 2: Bulk Recrystallization (Scale-Up)

Once the solvent system is defined (e.g., Ethanol/Water), follow this strict protocol to maximize yield and purity.

Workflow Diagram: Purification Lifecycle

Recrystallization Dissolution 1. Dissolution (Min solvent, reflux) HotFilter 2. Hot Filtration (Remove insolubles) Dissolution->HotFilter Gravity/Fluted Paper Nucleation 3. Nucleation (Slow cooling to RT) HotFilter->Nucleation Sealed flask Aging 4. Aging (0-4°C for 2h) Nucleation->Aging Ice Bath Isolation 5. Isolation (Vacuum filtration) Aging->Isolation Buchner Funnel

Caption: The thermodynamic lifecycle of purification from dissolution to isolation.

Detailed Methodology (Ethanol/Water System Example):
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add hot Ethanol slowly while stirring on a heat plate.

    • Critical: Add only enough solvent to dissolve the solid at boiling point. Excess solvent reduces yield.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, polymer) remain, filter the hot solution rapidly through a fluted filter paper into a pre-warmed flask.

  • Anti-Solvent Addition (If applicable):

    • If using EtOH/Water, add warm water dropwise to the boiling filtrate until a faint permanent cloudiness appears.

    • Add one drop of Ethanol to clear the solution.

  • Crystallization (Nucleation):

    • Remove from heat. Cap the flask loosely.

    • Allow to cool to Room Temperature (RT) undisturbed.

    • Note: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Collection:

    • Cool in an ice bath (

      
      ) for 1 hour to maximize yield.
      
    • Filter via vacuum (Buchner funnel). Wash crystals with cold solvent mixture (e.g., 50:50 EtOH/Water at

      
      ).
      
  • Drying:

    • Dry under vacuum at

      
       to remove solvent trapped in the lattice.
      

Troubleshooting & "Oiling Out"

A common issue with ethoxy-substituted ureas is "oiling out"—where the product separates as an oil droplet before crystallizing.

SymptomCauseSolution
Oiling Out Solution cooled too fast; MP of solute is close to boiling point of solvent mixture.Re-heat to dissolve oil. Add a seed crystal of pure product at the cloud point. Cool very slowly (wrap flask in foil/towel).
No Precipitate Too much solvent used (supersaturation not reached).Evaporate 20-30% of the solvent volume on a rotovap and re-cool.
Colored Impurities Oxidation byproducts entrapped.Add Activated Charcoal during the hot dissolution step (Step 1), stir for 5 min, then hot filter.

References

  • MDPI (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (Describes synthesis and purification of alkoxy-urea derivatives using Ethanol). Available at: [Link]

  • National Institutes of Health (PubChem). N-Phenylurea Compound Summary. (Standard solubility and physical property data for the urea pharmacophore). Available at: [Link]

  • ResearchGate (2013). Synthesis of Phenylurea Derivatives & Their Evaluation. (General protocols for recrystallizing substituted phenylureas). Available at: [Link]

Sources

Method

Application Note: Protocol for Herbicidal Activity Profiling of 1-ethoxy-3-(p-tolyl)urea

Executive Summary & Compound Profile This technical guide outlines the standardized protocol for evaluating the herbicidal efficacy of 1-ethoxy-3-(p-tolyl)urea . Based on its structural pharmacophore—an -substituted urea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide outlines the standardized protocol for evaluating the herbicidal efficacy of 1-ethoxy-3-(p-tolyl)urea . Based on its structural pharmacophore—an


-substituted urea containing a lipophilic phenyl ring (p-tolyl) and an alkoxy group—this compound is classified as a putative Photosystem II (PSII) inhibitor .

The protocol is designed to validate this mechanism of action (MoA) and quantify herbicidal potency (IC50/GR50) through a tiered workflow:

  • In Vitro: Thylakoid electron transport inhibition (Hill Reaction).

  • In Vivo (Physiological): Chlorophyll

    
     fluorescence kinetics.
    
  • Whole Organism: Pre- and post-emergence greenhouse bioassays.

Chemical Identity
PropertyDetail
IUPAC Name 1-ethoxy-3-(4-methylphenyl)urea
Class Alkoxy-phenylurea Herbicide
Target Site D1 Protein (Qb niche) of Photosystem II
Solubility Low in water; Soluble in Acetone, DMSO, Ethanol
Stability Susceptible to hydrolysis at extreme pH; stable at pH 5–8

Experimental Workflow (Logic Diagram)

The following directed graph illustrates the decision matrix for moving the compound from formulation to field-simulation testing.

ExperimentalWorkflow Start Compound: 1-ethoxy-3-(p-tolyl)urea Formulation Solubility Check & Emulsification (Acetone/Tween 20) Start->Formulation InVitro In Vitro: Hill Reaction (Isolated Thylakoids) Formulation->InVitro Decision1 IC50 < 10 µM? InVitro->Decision1 InVivo In Vivo: Chl Fluorescence (Fv/Fm Ratio) Decision1->InVivo Yes Stop Discard / Redesign Decision1->Stop No (Inactive) Greenhouse Greenhouse Bioassay (OECD 208) InVivo->Greenhouse Report Calculate GR50 & Selectivity Index Greenhouse->Report

Figure 1: Tiered evaluation pipeline ensuring resource efficiency by validating mechanism before whole-plant testing.

Phase I: Formulation & Preparation

Objective: Create a stable stock solution that ensures bioavailability without phytotoxicity from the solvent itself.

Reagents
  • Solvent: Acetone (analytical grade) or DMSO.

  • Surfactant: Tween 20 (Polyoxyethylene sorbitan monolaurate).

  • Carrier: Deionized water.

Protocol
  • Stock Solution (100 mM): Dissolve 19.4 mg of 1-ethoxy-3-(p-tolyl)urea (MW ≈ 194.23 g/mol ) in 1 mL of 100% DMSO. Vortex until clear.

  • Working Emulsion:

    • Dilute the stock into water containing 0.1% (v/v) Tween 20.

    • Critical Control: Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v), as DMSO >1% can destabilize thylakoid membranes independently of the herbicide.

Phase II: In Vitro Mechanism Validation (Hill Reaction)

Rationale: Phenylureas block electron transport from


 to 

in the thylakoid membrane. We use DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. If the herbicide works, DCPIP will not be reduced (it will remain blue).
Materials
  • Isolated chloroplasts (Spinach or Pea).

  • DCPIP solution (Blue).

  • Spectrophotometer (600 nm).

Step-by-Step Protocol
  • Isolation: Homogenize 50g fresh spinach leaves in isolation buffer (0.4 M sucrose, 50 mM Tricine pH 7.8, 10 mM NaCl). Centrifuge at 3000 x g for 5 min to pellet chloroplasts. Resuspend in buffer.

  • Reaction Setup: Prepare cuvettes containing:

    • Chloroplast suspension (20 µg chlorophyll/mL).

    • DCPIP (30 µM).

    • Test Compound: 0, 0.1, 1.0, 10, 100 µM.

  • Illumination: Expose cuvettes to saturating light (approx. 500 µmol photons

    
    ) for 60 seconds.
    
  • Measurement: Measure Absorbance at 600 nm (

    
    ).
    
    • Control (No Herbicide):

      
       decreases rapidly (DCPIP becomes colorless).
      
    • Treatment:

      
       remains stable (Electron transport blocked).
      
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Phase III: In Vivo Physiological Screening (Chlorophyll Fluorescence)

Rationale: This non-destructive assay measures the "health" of PSII in intact leaves. A functional phenylurea will cause a "backup" of excitation energy, leading to increased fluorescence emission but a drop in photosynthetic efficiency (


).
Mechanism Visualization

MoA Light Light Energy PSII Photosystem II (D1 Protein) Light->PSII QA Quinone A PSII->QA e- transfer Electron Electron Flow QB Quinone B (Binding Site) QA->QB Blocked by Herbicide Damage ROS Generation & Cell Death QA->Damage Energy Overflow Herbicide 1-ethoxy-3-(p-tolyl)urea Herbicide->QB Competes for binding

Figure 2: Mechanism of Action. The compound competes with Plastoquinone for the


 site, interrupting the electron transport chain.
Protocol
  • Plant Material: 3-week old Arabidopsis thaliana or Amaranthus retroflexus (Redroot pigweed).

  • Application: Foliar spray of 1-ethoxy-3-(p-tolyl)urea at 100 µM (with 0.1% Tween 20).

  • Dark Adaptation: Place plants in total darkness for 20 minutes (opens all reaction centers).

  • Measurement: Use a Pulse-Amplitude Modulated (PAM) Fluorometer.

    • Apply Saturating Pulse.

    • Record

      
       (minimal fluorescence) and 
      
      
      
      (maximal fluorescence).
  • Analysis: Calculate Maximum Quantum Yield:

    
    .
    
    • Healthy: ~0.83

    • Inhibited: < 0.60 (indicates successful binding).

Phase IV: Greenhouse Bioassay (OECD 208)

Objective: Determine the GR50 (Growth Reduction 50%) for whole plants in soil conditions.

Experimental Design Table
ParameterSpecification
Test Species Avena fatua (Monocot target), Brassica napus (Dicot target), Zea mays (Crop safety)
Soil Type Sandy loam (Org. Carbon < 1.5%) to minimize adsorption
Replicates 4 pots per concentration
Dose Range 0, 62.5, 125, 250, 500, 1000 g ai/ha (active ingredient per hectare)
Procedure
  • Pre-Emergence Test:

    • Sow seeds at uniform depth.

    • Apply compound to soil surface within 24 hours of sowing using a track sprayer calibrated to 200 L/ha water volume.

  • Post-Emergence Test:

    • Grow plants to the 2-4 true leaf stage.

    • Apply foliar spray containing surfactant.

  • Assessment:

    • Evaluate at 14 and 21 days after treatment (DAT).

    • Metrics: Visual injury (0-100% scale), Fresh Weight, and Dry Weight.

  • Data Analysis: Fit data to a Log-Logistic Dose-Response Model (e.g., using drc package in R) to calculate GR50.

Analytical Verification (HPLC)[1]

To ensure protocol integrity, the concentration of the applied solution must be verified.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Detection: UV at 240 nm (characteristic of the p-tolyl ring).

  • Flow Rate: 1.0 mL/min.

  • Reference Standard: Pure 1-ethoxy-3-(p-tolyl)urea (>98% purity).

References

  • OECD Guidelines for the Testing of Chemicals. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing. Link

  • Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170. (Establishes the standard for PSII inhibitor testing).
  • Trebst, A. (2007). Inhibitors in the Q(B) binding niche of photosystem II. Photosynthesis Research. (Defines the binding mechanism of urea herbicides).
  • PubChem Compound Summary. (2024). 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea (Analog Reference).[1] National Center for Biotechnology Information. Link

  • European Pharmacopoeia. (2023). Pesticide Residue Analysis Guidelines.

Sources

Application

Synthesis of alkoxyurea metabolites of phenylurea herbicides

Application Note: Synthesis of Alkoxyurea Metabolites of Phenylurea Herbicides -alkoxy-functionalized metabolites (e.g., -demethyllinuron) derived from phenylurea herbicides. Abstract & Scope This technical guide details...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Alkoxyurea Metabolites of Phenylurea Herbicides


-alkoxy-functionalized metabolites (e.g., 

-demethyllinuron) derived from phenylurea herbicides.

Abstract & Scope

This technical guide details the chemical synthesis of alkoxyurea metabolites , specifically focusing on


-aryl-

-alkoxyureas. These compounds appear as primary degradation products of

-methoxy-

-methyl phenylurea herbicides (e.g., Linuron, Monolinuron, Metobromuron).

In environmental and toxicological studies, these metabolites are critical analytical standards. Unlike the parent herbicides, which are often


-disubstituted, the metabolites frequently possess a free N-H proton on the alkoxy-bearing nitrogen, altering their hydrogen-bonding capacity and polarity. This protocol provides a robust, modular synthesis using aryl isocyanates  and alkoxyamines , ensuring high purity for LC-MS/MS validation.

Introduction: Metabolic Context & Synthetic Strategy

The Metabolic Pathway

Phenylurea herbicides undergo extensive metabolism in soil and mammalian systems. The primary degradation routes are


-demethylation  and 

-demethoxylation
.
  • Parent Compound:

    
    -aryl-
    
    
    
    -methoxy-
    
    
    -methylurea (e.g., Linuron).
  • Primary Metabolite (Target):

    
    -aryl-
    
    
    
    -methoxyurea (e.g.,
    
    
    -demethyllinuron). This metabolite retains the alkoxy group but loses the methyl group.
  • Terminal Metabolite: Aryl amine (e.g., 3,4-Dichloroaniline), formed after hydrolysis of the urea bridge.

Retrosynthetic Analysis

Direct alkylation of hydroxyureas is often regioselective-poor (O- vs N-alkylation). The most reliable route for synthesizing


-alkoxyureas is the nucleophilic addition of an alkoxyamine to an aryl isocyanate . This method guarantees the position of the alkoxy group and avoids the formation of 

-carbamoyl isomers.

MetabolicPathway Linuron Linuron (Parent Herbicide) Demethyl N-Demethyllinuron (Target Alkoxyurea Metabolite) Linuron->Demethyl N-Demethylation (CYP450/Microbial) Demethoxy Demethoxy-linuron (Phenylurea) Linuron->Demethoxy N-Demethoxylation Aniline 3,4-Dichloroaniline (Terminal Product) Demethyl->Aniline Amide Hydrolysis Demethoxy->Aniline Hydrolysis

Figure 1: Metabolic degradation pathway of Linuron highlighting the target alkoxyurea metabolite.

Experimental Protocol: Synthesis of -(3,4-Dichlorophenyl)- -methoxyurea

Target Molecule:


-demethyllinuron (CAS: 3567-61-1)
Precursor:  3,4-Dichlorophenyl isocyanate
Reagent: 

-Methylhydroxylamine hydrochloride
Reagents & Equipment
  • Reagents:

    • 3,4-Dichlorophenyl isocyanate (98%)[1]

    • 
      -Methylhydroxylamine hydrochloride (99%)
      
    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Base scavenger)

    • Dichloromethane (DCM), Anhydrous

    • Hexane/Ethanol (for recrystallization)

  • Equipment:

    • Three-neck round-bottom flask (100 mL)

    • Nitrogen/Argon gas line[2]

    • Addition funnel

    • Rotary evaporator

Step-by-Step Procedure

Step 1: Preparation of the Free Alkoxyamine

  • Rationale:

    
    -Methylhydroxylamine is supplied as a hydrochloride salt to prevent decomposition. It must be neutralized in situ to act as a nucleophile.
    
  • Protocol:

    • Suspend

      
      -methylhydroxylamine HCl (10 mmol, 0.835 g) in anhydrous DCM (20 mL) in a round-bottom flask.
      
    • Cool the suspension to 0°C using an ice bath.

    • Add Triethylamine (11 mmol, 1.53 mL) dropwise. Stir for 15 minutes. The solution will become clear as the free amine is liberated, though TEA-HCl salts may precipitate.

Step 2: Isocyanate Addition

  • Rationale: Isocyanates are highly electrophilic. Low temperature prevents the formation of biuret byproducts (dimerization).

  • Protocol:

    • Dissolve 3,4-Dichlorophenyl isocyanate (10 mmol, 1.88 g) in anhydrous DCM (10 mL).

    • Transfer this solution to the addition funnel.

    • Add the isocyanate solution dropwise to the stirred amine mixture at 0°C over 20 minutes.

    • Observation: A white precipitate (the urea product) often forms immediately.

Step 3: Reaction Completion & Work-up

  • Protocol:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor by TLC (Silica, 30% EtOAc/Hexane). The isocyanate spot (high

      
      ) should disappear.
      
    • Quench: Add water (20 mL) to dissolve TEA-HCl salts.

    • Extraction: Separate the organic layer. Wash with 1M HCl (10 mL) to remove unreacted amine/TEA, then with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Step 4: Purification

  • Protocol:

    • The crude solid is usually off-white.

    • Recrystallize from hot Ethanol/Hexane (1:3 ratio).

    • Filter the white needles and dry under high vacuum.

    • Expected Yield: 85-95%.

Analytical Validation (Self-Validating System)

To ensure the synthesized compound is the correct metabolite, compare analytical data against the criteria below.

ParameterExpected Value (Target:

-Demethyllinuron)
Diagnostic Feature
1H NMR (DMSO-d6)

9.10 (s, 1H, Ar-NH)
Downfield singlet confirms Urea NH attached to aryl.

9.65 (s, 1H, NH-OMe)
Distinctive singlet for NH attached to OMe.

3.65 (s, 3H, O-CH3)
Key Identifier: Methoxy singlet. Parent Linuron has N-Me and O-Me; this has only O-Me.
LC-MS (ESI+) m/z 235.0 [M+H]+Chlorine isotope pattern (Cl35/Cl37) must be visible (9:6:1 for Cl2).
Melting Point 138 - 140 °CSharp range indicates high purity.

Synthesis Workflow Diagram

SynthesisProtocol Iso 3,4-Dichlorophenyl Isocyanate Addition Dropwise Addition (0°C -> RT, 2h) Iso->Addition AmineSalt O-Methylhydroxylamine Hydrochloride Activation In-situ Neutralization (0°C, DCM) AmineSalt->Activation Base Triethylamine (Base) Base->Activation Activation->Addition Free Amine Workup Aq. Wash & Extraction Addition->Workup Cryst Recrystallization (EtOH/Hexane) Workup->Cryst Product N-(3,4-Dichlorophenyl)- N'-methoxyurea Cryst->Product

Figure 2: Step-by-step synthetic workflow for the production of alkoxyurea metabolites.

Safety & Handling

  • Isocyanates: Potent respiratory sensitizers. Must be handled in a fume hood. Moisture sensitive—keep containers tightly sealed.

  • Phenylureas: Suspected carcinogens/endocrine disruptors. Wear nitrile gloves and use closed-transfer systems where possible.

  • Waste: Aqueous waste from the reaction contains amine salts and must be treated as hazardous chemical waste.

References

  • Tixier, C., et al. (2000). "Occurrence and fate of phenylurea herbicides in rivers and their impact on non-target organisms." Environmental Science and Pollution Research. Link

  • Giacomazzi, S., & Cochet, N. (2004). "Environmental impact of diuron transformation: a review." Chemosphere. Link

  • Cooley, J. H., et al. (1962).[3] "Reaction of Isocyanates with Some Alkyl-Substituted Monohydroxamic Acids." Journal of Organic Chemistry. Link

  • U.S. EPA. (2023). "Linuron: Human Health Risk Assessment." Regulations.gov. Link

  • Sigma-Aldrich. (2023). "Product Specification: 3,4-Dichlorophenyl isocyanate." Link

Sources

Method

Application Note: Precision N-Alkylation of N-(p-tolyl)urea Precursors

Abstract The direct N-alkylation of N-arylureas, such as N-(p-tolyl)urea, presents a classic chemoselectivity challenge in organic synthesis. The urea moiety possesses three potential nucleophilic sites: the (aryl-proxim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The direct N-alkylation of N-arylureas, such as N-(p-tolyl)urea, presents a classic chemoselectivity challenge in organic synthesis. The urea moiety possesses three potential nucleophilic sites: the


 (aryl-proximal) nitrogen, the 

(terminal) nitrogen, and the carbonyl oxygen. Standard alkylation conditions frequently yield mixtures of

-alkylated products and

-alkyl isoureas. This guide provides a scientifically grounded, step-by-step protocol to maximize

-alkylation selectivity, specifically targeting the generation of

-disubstituted ureas while suppressing

-alkylation and polyalkylation.

Part 1: Strategic Considerations & Mechanistic Insight

The Substrate: N-(p-tolyl)urea

The p-tolyl group acts as a weak electron donor, slightly increasing the electron density of the aromatic ring. However, the urea linkage itself dominates the reactivity profile.

  • Acidity (

    
    ):  The 
    
    
    
    -H (attached to the aryl ring) is significantly more acidic (
    
    
    ) than the terminal
    
    
    -H (
    
    
    ) due to resonance stabilization from the aromatic ring and the carbonyl group.
  • Nucleophilicity vs. Basicity: Upon deprotonation, the negative charge is delocalized onto the oxygen (forming an enolate-like structure). This ambident anion character is the root cause of

    
    -alkylation.
    
The "Hard-Soft" Control (HSAB Principle)

To favor


-alkylation over 

-alkylation:
  • Leaving Group Selection: Use "soft" electrophiles (e.g., alkyl iodides, benzyl bromides). "Hard" electrophiles (e.g., dimethyl sulfate, alkyl tosylates) interact strongly with the "hard" oxygen center, leading to isoureas.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) favor

    
    -alkylation by solvating the cation (Na+, K+), leaving the anion "naked" and more reactive. However, safety protocols regarding NaH/DMF must be strictly observed.
    
Safety Critical: The NaH/DMF Hazard

WARNING: While older literature frequently cites Sodium Hydride (NaH) in DMF as a standard condition, this mixture is thermally unstable and has caused runaway explosions on scale-up.

  • Recommendation: Use THF (Tetrahydrofuran) or NMP (N-Methyl-2-pyrrolidone) where possible. If DMF is required for solubility, keep temperatures

    
     and never heat the heterogeneous mixture before the reaction is initiated.
    

Part 2: Experimental Protocols

Protocol A: High-Yield Base-Mediated Alkylation (Standard)

Best for: Primary alkyl halides and robust substrates.

Reagents & Equipment[1]
  • Substrate: N-(p-tolyl)urea (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.1 equiv)

  • Solvent: Anhydrous THF (primary choice) or DMF (if solubility limits THF use; see safety warning).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solubilization: Charge the flask with N-(p-tolyl)urea (1.0 equiv) and anhydrous THF (0.2 M concentration). Stir until dissolved.

    • Note: If the urea is insoluble in THF, use DMF but cool to

      
       before adding base.
      
  • Deprotonation: Cool the solution to

    
     using an ice bath. Carefully add NaH (1.1 equiv) portion-wise.
    
    • Observation: Hydrogen gas evolution will occur. Ensure proper venting via a needle.

    • Time: Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the mono-anion.
      
  • Alkylation: Re-cool to

    
     (optional, depending on electrophile reactivity). Add the Alkyl Halide dropwise via syringe.
    
  • Reaction: Allow to warm to RT and stir.

    • Monitoring: Check via TLC or LC-MS at 2 hours. If starting material remains, heat gently to

      
       (only if using THF).
      
  • Quench & Workup:

    • Cool to

      
      . Quench carefully with saturated aqueous 
      
      
      
      .
    • Extract with EtOAc (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF (if used).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude mixture may contain

    
    -alkylated byproducts. Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
    
Protocol B: Phase Transfer Catalysis (Mild/Green)

Best for: Sensitive substrates or avoiding hazardous bases.

Reagents
  • Base: 50% Aqueous NaOH or solid

    
    .
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Solvent: Toluene or DCM.

Procedure
  • Dissolve N-(p-tolyl)urea and Alkyl Halide (1.2 equiv) in Toluene.

  • Add TBAB (0.05 equiv).

  • Add solid

    
     (2.0 equiv) or 50% NaOH (2.0 equiv).
    
  • Stir vigorously at

    
    .
    
  • Mechanism: The phase transfer catalyst shuttles the hydroxide/carbonate anion into the organic phase, deprotonating the urea at the interface. This method often favors

    
    -alkylation due to the "softness" of the ion pair.
    

Part 3: Data Analysis & Troubleshooting

Expected Regiochemical Outcomes[2]
ParameterN-Alkylation (

or

)
O-Alkylation (Isourea)
Major Product When: Soft Electrophiles (R-I, R-Br) are used; Polar aprotic solvents.Hard Electrophiles (Sulfates, Tosylates); Silver salts present.
Stability: Stable to hydrolysis.Hydrolyzes back to urea in acid.
NMR Signature (

):
N-CH protons appear at

3.0 - 4.0 ppm
.
O-CH protons appear downfield at

4.0 - 4.5 ppm
.
IR Signature: Strong C=O stretch retained (~1650

).
C=O stretch disappears; C=N stretch appears (~1630

).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of urea anion.Switch solvent to NMP or DMSO (use safety shield). Increase temp to

.
O-Alkylation Dominant Electrophile is too "hard."Switch leaving group from Cl/OTs to I (Iodide). Add NaI (Finkelstein in situ).
Polyalkylation Excess base/electrophile.Strictly control stoichiometry (1.05 equiv). Use slow addition of electrophile.

Part 4: Visualizing the Pathway

The following diagram illustrates the competing pathways for the alkylation of N-(p-tolyl)urea.

UreaAlkylation Start N-(p-tolyl)urea Anion Ambident Anion (Resonance Hybrid) Start->Anion Deprotonation (-H+) Base Base (NaH or KOH) Base->Anion PathN Soft Electrophile (Alkyl Iodide/Bromide) Anion->PathN PathO Hard Electrophile (Alkyl Tosylate/Sulfate) Anion->PathO ProdN N-Alkyl Urea (Thermodynamic Product) PathN->ProdN N-Attack ProdO O-Alkyl Isourea (Kinetic/Hard Product) PathO->ProdO O-Attack

Caption: Reaction pathway showing the divergence between N-alkylation (favored by soft electrophiles) and O-alkylation (favored by hard electrophiles).

References

  • Safety of NaH/DMF: Yang, H. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019. Link

  • Urea Acidity & pKa: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. Link

  • Regioselectivity in Amide/Urea Alkylation: Challis, B. C., & Challis, J. A. "Amides and Related Compounds." Comprehensive Organic Chemistry, Pergamon Press, 1979.
  • PTC Methods for Ureas: Gajda, T. et al. "Phase-transfer-catalysed N-alkylation of N,N′-diarylureas." Synthesis, 1981. Link

  • General Urea Synthesis Context: "Synthesis of N-alkyl ureas." Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-ethoxy-3-(p-tolyl)urea

Welcome to the Technical Support Center for the synthesis of 1-ethoxy-3-(p-tolyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-ethoxy-3-(p-tolyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yield, ensure product purity, and navigate potential experimental challenges.

Introduction to the Synthesis

The synthesis of 1-ethoxy-3-(p-tolyl)urea is a nucleophilic addition reaction where the nitrogen atom of ethoxyamine attacks the electrophilic carbonyl carbon of p-tolyl isocyanate. This reaction is a common method for the formation of unsymmetrical ureas, which are important scaffolds in medicinal chemistry and materials science.[1][2][3] Achieving a high yield and purity of the desired product requires careful control of reaction parameters and an understanding of potential side reactions.

Reaction Mechanism

The fundamental reaction mechanism involves the nucleophilic attack of the amino group of ethoxyamine on the isocyanate carbon of p-tolyl isocyanate. The lone pair of electrons on the nitrogen atom of ethoxyamine initiates the attack on the electron-deficient carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the final urea product.

Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Dissolve Ethoxyamine HCl & Triethylamine in Anhydrous DCM setup->reagents isocyanate_addition Add p-Tolyl Isocyanate Solution Dropwise reagents->isocyanate_addition reaction Stir at Room Temperature (2-4 hours, monitor by TLC) isocyanate_addition->reaction workup Aqueous Work-up (Water & Brine Wash) reaction->workup isolation Dry Organic Layer & Evaporate Solvent workup->isolation purification Recrystallize Crude Product isolation->purification end Obtain Pure 1-ethoxy-3-(p-tolyl)urea purification->end

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Alkoxyureas

Diagnostic Framework: The "Brick Dust" vs. "Grease Ball" Paradox Before attempting solubilization, you must diagnose why your alkoxyurea is insoluble.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The "Brick Dust" vs. "Grease Ball" Paradox

Before attempting solubilization, you must diagnose why your alkoxyurea is insoluble. N-alkoxyureas (


) present a unique challenge because they often exhibit hybrid physicochemical properties.

Most researchers assume their compound is simply hydrophobic ("Grease Ball"). However, urea derivatives possess strong hydrogen bond donor/acceptor motifs (


 and 

), leading to high crystal lattice energy ("Brick Dust").

The Diagnostic Check: Compare your compound's Melting Point (


) and LogP.[1]
Feature"Grease Ball" (Lipophilicity Limited)"Brick Dust" (Crystal Energy Limited)Alkoxyurea Probability
Melting Point Low (< 200°C)High (> 200°C)High (due to intermolecular H-bonding)
LogP High (> 3.0)Low to Moderate (< 2.0)Moderate (Alkoxy tail adds lipophilicity)
Solubility Barrier Water cannot interact with the molecule.Water cannot break the crystal lattice.Both

Implication: Simple pH adjustment or heating often fails for alkoxyureas. You must disrupt the crystal lattice and shield the hydrophobic tail.

Decision Matrix & Workflow

Use this logic flow to select the appropriate solubilization protocol.

Solubility_Decision_Tree Start Start: Insoluble Alkoxyurea App Intended Application? Start->App InVitro In Vitro / HTS (Cell Culture/Enzymatic) App->InVitro InVivo In Vivo / Animal Study (PK/PD) App->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Protocol_B Protocol B: Cyclodextrin Complexation (HP-β-CD) InVivo->Protocol_B IV / IP Injection Protocol_C Protocol C: Amorphous Solid Dispersion (PEG/PVP) InVivo->Protocol_C Oral Gavage Protocol_A Protocol A: Cosolvent Spike (DMSO + Surfactant) DMSO_Check->Protocol_A Yes (<1%) DMSO_Check->Protocol_B No (Sensitive Cells)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on downstream application.

Troubleshooting Protocols

Protocol A: The "Anti-Crash" Cosolvent Method

Best for: In vitro assays where DMSO is permissible. The Issue: Researchers often dissolve alkoxyureas in 100% DMSO, but the compound precipitates ("crashes out") immediately upon dilution into aqueous media.

The Fix: You must lower the dielectric constant of the aqueous buffer before introducing the stock.

Step-by-Step:

  • Prepare Stock: Dissolve alkoxyurea in anhydrous DMSO to 1000x the final target concentration (e.g., 10 mM stock for 10 µM assay).

  • Prepare "Landing" Buffer: To your cell culture media or buffer, add 0.05% - 0.1% Polysorbate 80 (Tween 80) .

    • Why? The surfactant creates micelles that act as "landing pads" for the hydrophobic alkoxy molecules as they exit the DMSO environment.

  • The "Jet" Injection: Do not drip the DMSO slowly. Inject the DMSO stock rapidly into the vortexing buffer using a micropipette.

    • Why? Slow dripping promotes local supersaturation and crystal nucleation. Rapid dispersion prevents critical nucleus formation.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best for: In vivo studies (IV/IP) or DMSO-sensitive assays. Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a host-guest inclusion complex, shielding the hydrophobic alkoxy tail while the hydroxyl groups interact with water.

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
    • Note: Do not use phosphate buffer yet; salts can compete for hydration shells.

  • Addition: Add the solid alkoxyurea to the CD solution.

  • Equilibration (Critical):

    • Sonicate for 10 minutes (bath sonicator).

    • Shake/rotate at room temperature for 4–6 hours .

    • Why? Complexation is an equilibrium process (

      
      ). Unlike simple dissolution, it requires time for the guest molecule to orient correctly into the CD cavity.
      
  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Quantification: You must verify concentration via HPLC/UV, as the final concentration may differ from the added amount.

Stability & Chemical Integrity (The "Hidden" Trap)

Warning: Do NOT use pH adjustment (e.g., NaOH/HCl) to solubilize alkoxyureas.

Reasoning: While N-alkoxyureas are non-ionizable at physiological pH (pKa > 12), the urea linkage (


) is susceptible to hydrolysis, particularly in alkaline conditions or at high temperatures.

Degradation Pathway:



Experimental Validation: If you observe a pH drift (becoming more basic) in your stock solution over time, your compound is degrading (releasing ammonia). Always prepare fresh stocks or store at -20°C.

Frequently Asked Questions (FAQ)

Q1: My compound dissolves in DMSO but precipitates when I add it to PBS. Why? A: This is the "Solvent Shift" effect. The solubility of "brick dust" molecules drops exponentially as the volume fraction of water increases. The log-linear solubility model (Yalkowsky) predicts this. Solution: Use Protocol A (Surfactant "Landing Pad") or switch to Protocol B (Cyclodextrins).

Q2: Can I autoclave my alkoxyurea solution? A: No. The high temperature (121°C) will accelerate the hydrolysis of the urea bond, even at neutral pH. Use 0.22 µm sterile filtration (PVDF or PES membranes are compatible).

Q3: Why not use PEG 400 instead of Cyclodextrins? A: PEG 400 is a valid cosolvent (up to 30-40% for animal studies), but it can cause hemolysis in IV administration and osmotic stress in cell assays. Cyclodextrins are generally biologically inert and safer for parenteral routes.

Q4: I see a "haze" in my solution. Is it safe to use? A: No. A haze indicates micro-precipitation. This will lead to erratic experimental data (e.g., false positives in enzymatic assays due to light scattering or non-specific binding). Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is unstable.

Summary Data Tables

Table 1: Solvent Compatibility Matrix for Alkoxyureas

Solvent / ExcipientSolubility PotentialBiological RiskRecommended Use
DMSO HighHigh (Cytotoxicity > 0.1%)Stock solutions only.
Ethanol ModerateModerateCo-solvent (avoid in polystyrene plates).
HP-

-CD
HighLowPreferred for in vivo / stable formulations.
Tween 80 Low (as solvent)Low (as additive)Prevents precipitation upon dilution.
NaOH / HCl Contraindicated High (Chemical Hydrolysis) Do not use.

References

  • Yalkowsky, S. H. (1981). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Defines the "Brick Dust" vs. "Grease Ball" theory).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Simplicio, A. L., et al. (2017). Prodrugs for Amine- and Hydroxyl-Containing Drugs. Molecules. (Discusses stability of N-containing derivatives). Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link

Sources

Troubleshooting

Technical Support Center: Stabilizing N-Alkoxyureas Under Thermal Stress

Executive Summary: The Thermal Fragility of N-Alkoxyureas Welcome to the Technical Support Center. You are likely here because your N-alkoxyurea compound—a critical intermediate in your drug development or organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Fragility of N-Alkoxyureas

Welcome to the Technical Support Center. You are likely here because your N-alkoxyurea compound—a critical intermediate in your drug development or organic synthesis pipeline—is degrading unexpectedly.

The Core Problem: Unlike standard ureas, N-alkoxyureas (R-NH-C(=O)-NH-OR') possess a unique structural vulnerability: the N-O bond. This bond introduces electronic repulsion (the "alpha effect") and weakens the urea linkage, making these compounds susceptible to two distinct thermal failure modes:

  • Thermal Dissociation (Reversible): Reversion to the starting isocyanate and alkoxyamine.

  • Radical Homolysis (Irreversible): Cleavage of the N-O bond at high temperatures, leading to tarring and complex mixtures.

This guide provides the mechanistic insight and field-proven protocols to prevent these issues.

The Mechanics of Failure

To solve the problem, you must visualize the invisible. The diagram below details the two competing decomposition pathways that activate upon heating.

Diagram 1: N-Alkoxyurea Thermal Decomposition Pathways

Decomposition_Pathways Urea N-Alkoxyurea (R-NH-CO-NH-OR') Heat Heat Input (>60-80°C) Urea->Heat Isocyanate Isocyanate (R-N=C=O) Heat->Isocyanate Path A: Dissociation (Equilibrium) Alkoxyamine Alkoxyamine (H2N-OR') Heat->Alkoxyamine Radical_N Ureido Radical (R-NH-CO-NH•) Heat->Radical_N Path B: Homolysis (High T >150°C) Radical_O Alkoxy Radical (•OR') Heat->Radical_O Carbamate Carbamate/Urea Byproducts (If solvent reacts) Isocyanate->Carbamate + Alcohol/H2O Tar Polymerization/Tar Radical_N->Tar Radical_O->Tar

Caption: Path A (Dissociation) is the most common issue in solution. Path B (Homolysis) occurs at extreme temperatures or in the melt.

Troubleshooting Guide (Q&A)

We have compiled the most frequent inquiries from our user base into this diagnostic guide.

Q1: I see a new peak around 2270 cm⁻¹ in my IR spectrum after heating. What is it?

Diagnosis: Thermal Dissociation. The peak at ~2270 cm⁻¹ is characteristic of the isocyanate (-N=C=O) group. Your N-alkoxyurea has dissociated back into its precursors.

  • The Cause: The reaction temperature exceeded the ceiling temperature of the urea formation equilibrium.

  • The Fix: Lower your reaction or processing temperature. If this occurred during recrystallization, the solvent might be boiling too hot. Switch to a lower-boiling solvent (e.g., Dichloromethane vs. Toluene) or use Protocol B (Cold Recrystallization).

Q2: My product yield drops significantly when I recrystallize from hot ethanol.

Diagnosis: Solvolysis (Solvent Attack). As the urea dissociates (see Q1), the highly reactive isocyanate intermediate reacts with the ethanol solvent to form an ethyl carbamate (urethane). This is an irreversible loss of product.

  • The Mechanism: R-N=C=O + EtOH -> R-NH-CO-OEt

  • The Fix: Never use nucleophilic solvents (alcohols, amines, water) for high-temperature processing of thermally labile ureas. Use non-nucleophilic solvents like Ethyl Acetate, Acetonitrile, or Toluene.

Q3: The compound turns brown and tarry during vacuum drying.

Diagnosis: Radical Decomposition or Oxidation. While less common than dissociation, N-alkoxyureas can undergo N-O bond homolysis if heated in the dry state (melt phase), leading to radicals that polymerize.

  • The Fix:

    • Control Temp: Ensure the vacuum oven is set at least 20°C below the compound's melting point.

    • Inert Atmosphere: Backfill the oven with Nitrogen or Argon to prevent oxygen from propagating radical chains.

Solvent Selection & Stability Data

Choosing the right solvent is the single most effective way to prevent decomposition.

Solvent ClassExamplesSuitabilityRisk Factor
Alcohols Methanol, EthanolPOOR High risk of trapping isocyanate intermediates (Solvolysis).
Chlorinated DCM, ChloroformEXCELLENT Low boiling point prevents thermal dissociation; non-nucleophilic.
Ethers THF, MTBEGOOD Good solubility; generally inert (ensure peroxide-free).
Nitriles AcetonitrileMODERATE Good, but high boiling point (82°C) can drive dissociation if refluxed.
Hydrocarbons Hexane, TolueneVARIES Good for precipitation (antisolvent); Toluene requires caution due to high BP.

Experimental Protocols

Protocol A: "Cold-Chain" Synthesis (Prevention)

Objective: Synthesize N-alkoxyurea without triggering dissociation.

  • Preparation: Dissolve the alkoxyamine (or hydroxylamine derivative) in Dichloromethane (DCM) or THF at 0°C .

  • Addition: Add the isocyanate dropwise over 30 minutes. Maintain internal temperature < 10°C .

    • Why? The reaction is exothermic. Heat spikes can locally trigger the reverse reaction.

  • Monitoring: Stir at 0°C -> Room Temperature (RT). Do not heat to reflux.

  • Workup: Evaporate solvent under reduced pressure at < 30°C . Do not use a high-temperature water bath.

Protocol B: Cold Recrystallization (Purification)

Objective: Purify thermally labile ureas without heat.

  • Dissolution: Dissolve the crude solid in the minimum amount of a "Good Solvent" (e.g., Acetone or THF) at Room Temperature . Do not boil.

  • Filtration: Filter off any insoluble impurities immediately.

  • Precipitation: Slowly add a "Bad Solvent" (Antisolvent) such as Hexane or Pentane while stirring vigorously.

    • Ratio: Typically 1:3 (Good:Bad solvent).

  • Crystallization: Place the mixture in a freezer (-20°C) overnight.

  • Collection: Filter the cold precipitate and dry under high vacuum at ambient temperature.

Process Optimization Decision Tree

Use this logic flow to determine the safe operating window for your specific compound.

Diagram 2: Thermal Stability Decision Matrix

Decision_Tree Start Start: Processing N-Alkoxyurea Check_MP Check Melting Point (MP) & T_decomp (DSC) Start->Check_MP Is_Solvent Is Solvent Nucleophilic? (Alcohol, Water, Amine) Check_MP->Is_Solvent Branch_Yes YES: High Risk of Irreversible Loss Is_Solvent->Branch_Yes Yes Branch_No NO: Reversible Dissociation Risk Only Is_Solvent->Branch_No No Action_Stop STOP: Switch Solvent or Lower Temp Branch_Yes->Action_Stop Temp_Check Is Process Temp > 60°C? Branch_No->Temp_Check Action_Cool SAFE: Proceed Monitor IR for -NCO Temp_Check->Action_Cool No Temp_Check->Action_Stop Yes

Caption: Follow this logic to prevent irreversible degradation. Nucleophilic solvents at high heat are the primary cause of failure.

References

  • Thermal Decomposition Mechanisms

    • Study of N,N-dialkoxyamides decomposition (homolysis p
    • Glover, S. A., et al. (2009). "Synthesis and thermal decomposition of N,N-dialkoxyamides." Organic & Biomolecular Chemistry.
  • Urea-Isocyanate Equilibrium

    • General mechanism of urea dissociation and isocyanate form
    • Saunders, J. H., & Slocombe, R. J. (1948).
  • Lossen Rearrangement Context

    • While distinct, the N-O bond lability in hydroxamic acids parallels N-alkoxyurea sensitivity.
    • Yale, H. L. (1943). "The Hydroxamic Acids."[1] Chemical Reviews.

  • Solvent Effects on Stability

    • Impact of solvent polarity and nucleophilicity on thermal stability.
    • Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.

Sources

Optimization

Technical Support Center: Optimizing p-Tolyl Isocyanate &amp; Alkoxyamine Coupling

Subject: Acceleration and Troubleshooting of N-Alkoxyurea Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Reaction Kinetics Division Status: Open [Detailed Resolution Below] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Acceleration and Troubleshooting of N-Alkoxyurea Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Reaction Kinetics Division Status: Open [Detailed Resolution Below]

Executive Summary & Core Mechanism

The Issue: Users frequently report sluggish reaction rates or incomplete conversion when coupling p-tolyl isocyanate with various alkoxyamines (


). Unlike simple aliphatic amines, alkoxyamines possess unique electronic and steric profiles that can complicate nucleophilic addition.

The Solution: Optimization requires a three-pronged approach: (1) ensuring the active free-base nucleophile is present, (2) modulating the electrophilicity of the isocyanate, and (3) managing the specific steric demands of the alkoxyamine.

The Reaction Pathway

The target transformation is the formation of an N-alkoxyurea . The reaction relies on the nucleophilic attack of the alkoxyamine nitrogen on the central carbon of the isocyanate.

Key Mechanistic Insight:

  • p-Tolyl Isocyanate: The para-methyl group is electron-donating. This reduces the electrophilicity of the isocyanate carbon compared to phenyl isocyanate or p-nitrophenyl isocyanate, inherently slowing the reaction [1].

  • Alkoxyamine (

    
    ):  While the 
    
    
    
    -effect (lone pair repulsion from the adjacent oxygen) theoretically enhances nucleophilicity, steric hindrance from the
    
    
    -group often dominates, slowing the attack [2].

Critical Check: The "Silent Killer" of Reactivity

Before optimizing kinetics, we must verify the chemical state of your reagents. The most common cause of "no reaction" in this workflow is the protonation state of the alkoxyamine.

Q: My starting material is an alkoxyamine hydrochloride. Can I just mix it with the isocyanate? A: No. Alkoxyamines are frequently supplied as hydrochloride salts (


) for stability. The protonated ammonium species is non-nucleophilic . It cannot attack the isocyanate. You must liberate the free base.
  • In-situ Neutralization: Add 1.0–1.2 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA) to the reaction mixture.

  • Pre-reaction Free-basing: Partition the salt between aqueous

    
     and your organic solvent (DCM/EtOAc), separate, dry, and use the organic layer. This is preferred to avoid amine salt byproducts precipitating in the reaction.
    

Optimization Logic: Speeding Up the Reaction

If your alkoxyamine is free-based and the reaction is still slow (e.g., <50% conversion after 4 hours), apply the following kinetic levers.

Kinetic Levers Table
VariableRecommendationScientific Rationale
Concentration High (0.5 M - 1.0 M) Bimolecular reactions follow second-order kinetics (

). Dilution is the enemy of speed here.
Temperature 40°C - 60°C p-Tolyl isocyanate is less reactive due to the electron-donating methyl group. Mild heating overcomes the activation energy barrier without degrading the urea [3].
Solvent Polar Aprotic (THF, MeCN) Polar solvents stabilize the zwitterionic transition state of the nucleophilic addition, lowering activation energy. Avoid protic solvents (MeOH, EtOH) which will consume the isocyanate.
Catalyst DBTDL (0.1 - 1 mol%) If sterics are severe, use Dibutyltin Dilaurate (DBTDL). It activates the isocyanate functionality, making it more susceptible to nucleophilic attack [4].[1]

Visual Workflows

Diagram 1: Reaction Mechanism & Activation Pathway

This diagram illustrates the necessity of the free-base form and the transition state leading to the N-alkoxyurea.

ReactionMechanism Salt Alkoxyamine HCl Salt (RONH3+ Cl-) FreeBase Free Alkoxyamine (RONH2) Active Nucleophile Salt->FreeBase Neutralization Base Base (TEA/DIPEA) Base->FreeBase TS Transition State (Zwitterionic) FreeBase->TS + Isocyanate Isocyanate p-Tolyl Isocyanate (Electrophile) Isocyanate->TS SideProduct Symmetric Urea (Precipitate) Isocyanate->SideProduct Hydrolysis (Moisture) Product N-Alkoxyurea (Target) TS->Product Proton Transfer Water Trace Water Water->SideProduct

Caption: Activation of alkoxyamine salt to free base and subsequent coupling vs. moisture-induced side reaction.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to diagnose stalled reactions.

Troubleshooting Start Problem: Low Yield / Slow Reaction CheckState Is Alkoxyamine a Salt? Start->CheckState Neutralize Action: Add 1.2 eq TEA/DIPEA CheckState->Neutralize Yes CheckPrecip Is there white precipitate? CheckState->CheckPrecip No (Free base used) MoistureIssue Cause: Moisture Contamination (Symmetric Urea formed) CheckPrecip->MoistureIssue Yes CheckTemp Is reaction at RT? CheckPrecip->CheckTemp No DrySolvent Action: Use anhydrous solvent & Nitrogen atmosphere MoistureIssue->DrySolvent HeatIt Action: Heat to 50°C CheckTemp->HeatIt Yes Catalyst Action: Add 1 mol% DBTDL CheckTemp->Catalyst Already Heated

Caption: Step-by-step diagnostic flow for identifying reaction bottlenecks.

Optimized Protocol: p-Tolyl Isocyanate Coupling

Reagents:

  • Alkoxyamine Hydrochloride (1.0 equiv)

  • p-Tolyl Isocyanate (1.1 equiv) - Note: Liquid at RT (mp ~29°C), density ~1.06 g/mL [5].

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Alkoxyamine HCl (1.0 equiv) in anhydrous DCM (concentration ~0.5 M).

  • Activation: Add TEA (1.2 equiv) dropwise. Stir for 10 minutes at room temperature. The solution should clear as the free base dissolves (ammonium chloride salts may remain suspended or precipitate depending on solvent).

  • Coupling: Add p-Tolyl Isocyanate (1.1 equiv) via syringe.

    • Tip: If the isocyanate has solidified in storage, gently warm the bottle to 35°C to liquefy before dispensing.

  • Monitoring: Stir at room temperature. Monitor by TLC or LC-MS at 1 hour.

    • Checkpoint: If <50% conversion, heat to reflux (40°C for DCM, 60°C for THF).

    • Checkpoint: If still sluggish, add 1 mol% Dibutyltin Dilaurate (DBTDL) .

  • Workup: Quench with a small amount of water (to destroy excess isocyanate). Dilute with DCM, wash with 1M HCl (to remove excess TEA and unreacted alkoxyamine), then saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate.

Frequently Asked Questions (FAQ)

Q: Why do I see a white solid forming immediately upon adding the isocyanate? A: This is likely N,N'-di-p-tolylurea , a symmetric urea formed by the reaction of the isocyanate with moisture in your solvent or air. Isocyanates hydrolyze to amines, which then react with the remaining isocyanate.[2] Fix: Ensure all glassware is flame-dried and solvents are anhydrous.

Q: Can I use alcohols (MeOH) as a solvent? A: Absolutely not. Alcohols are nucleophiles. Methanol will react with p-tolyl isocyanate to form a methyl carbamate (urethane), completely consuming your reagent before it reacts with the alkoxyamine [6].

Q: Is the reaction sensitive to oxygen? A: No, but it is sensitive to moisture. An inert atmosphere (


 or Ar) is recommended primarily to exclude humidity.

References

  • Electronic Effects in Isocyanate Reactions: Arnold, R. G.; Nelson, J. A.; Verbanc, J. J. Chemical Reviews1957 , 57(1), 47–76.

  • Nucleophilicity of Alpha-Effect Amines: Buncel, E.; Hoz, S. The Alpha-Effect in Organic Mechanisms.
  • Urea Synthesis Kinetics: Rand, L.; Albinak, M. J. Journal of Organic Chemistry1960 , 25(11), 1837–1839.

  • Catalysis by Organotins: Silva, A. L.; Bordado, J. C. Catalysis Reviews2004 , 46(1), 31–51.

  • p-Tolyl Isocyanate Properties: Thermo Fisher Scientific. Safety Data Sheet: p-Tolyl isocyanate.

  • Competitiveness of Alcohol vs Amine: Satchell, D. P. N.; Satchell, R. S. Chemical Society Reviews1975 , 4, 231–250.

Sources

Troubleshooting

Dealing with oil formation during crystallization of 1-ethoxy-3-(p-tolyl)urea

Executive Summary: The Physics of Failure You are encountering "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than crystallization.[1][2] This is not merely a "failed experiment"; it is a specific thermodyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of Failure

You are encountering "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than crystallization.[1][2] This is not merely a "failed experiment"; it is a specific thermodynamic state where your system enters a miscibility gap before it crosses the solid-liquid solubility boundary.

For urea derivatives like 1-ethoxy-3-(p-tolyl)urea , this is driven by two factors:

  • Conformational Flexibility: The urea linkage (-NH-CO-NH-) allows for rotational freedom, making the disordered liquid phase entropically favorable over the ordered lattice.

  • Solvent-Solute Interactions: In common polar/protic solvent systems (e.g., Ethanol/Water), the "oil" phase is often a hydrated/solvated melt. The energy penalty for desolvation to form a crystal lattice is too high at the current supersaturation.

The following guide moves beyond "trial and error" to a thermodynamic control strategy.

Module 1: Diagnostic & Visualization

Before attempting remediation, you must visualize where your process is failing.

The Phase Diagram of Oiling Out

The diagram below illustrates the "Danger Zone" (Miscibility Gap). Your current process trajectory (cooling or anti-solvent addition) is hitting the Binodal Curve (Liquid-Liquid separation) before the Solubility Curve (Solid-Liquid separation).

PhaseDiagram Start Homogeneous Solution (High T, Low Supersaturation) Metastable Metastable Zone (Ideal Nucleation Window) Start->Metastable Controlled Cooling OilingOut Oiling Out / LLPS (Miscibility Gap Hit) Start->OilingOut Fast Cooling / High Supersaturation Nucleation Crystal Nucleation (Solid Phase) Metastable->Nucleation Seeding Point OilingOut->Nucleation Temp Cycling / Seeding (Difficult) Amorphous Amorphous/Glassy Solid (Impure Product) OilingOut->Amorphous Uncontrolled Solidification

Figure 1: Process trajectory outcomes. The goal is to stay in the Green zone and avoid the Red zone.

Module 2: Remediation Protocols

Protocol A: Solvent System Engineering (The Root Cause Fix)

If you are using an Alcohol/Water system, this is the most likely cause of failure. The high polarity difference creates a steep supersaturation curve, forcing the hydrophobic tolyl/ethoxy groups to aggregate into oil droplets.

Recommended Action: Switch to a system with lower dielectric contrast.

Current System (Likely Failing)Recommended AlternativeMechanism of Action
Ethanol / Water Isopropyl Acetate / n-Heptane Reduces hydrophobic effect; prevents formation of "hydrated oil" phase.
Methanol / Water Toluene / n-Heptane Aromatic stacking of Toluene solvates the tolyl group, delaying phase separation.
Acetone / Water MEK / Cyclohexane Methyl Ethyl Ketone (MEK) offers better solubility for ureas than acetone.
Protocol B: The "Seeding Simulation" (Operational Fix)

If you cannot change solvents, you must bypass the nucleation energy barrier using seeds.

  • Determine

    
    :  Cool a clear solution until it turns milky (oils out). Note this temperature (
    
    
    
    ).
  • Determine

    
    :  Reheat until clear.
    
  • The Seeding Window: You must seed at a temperature

    
      such that:
    
    
    
    
  • Action:

    • Cool to

      
       (approx. 3-5°C above the observed oiling temperature).
      
    • Add 1-2 wt% pure seed crystals.

    • Hold for 30-60 minutes. Do not cool further until a seed bed is established.

    • Cool slowly (0.1°C/min) to avoid secondary oiling.

Module 3: Troubleshooting FAQ

Q1: The oil droplets eventually solidify, but the product is sticky and impure. Why? A: This is "oiling out followed by amorphous solidification." The oil phase acts as an impurity sink, extracting solvent and byproducts.[1] When it solidifies, it traps these impurities inside.

  • Fix: You must prevent the oil phase from forming. Once oil forms, purity is compromised.[3][4] Re-heat to dissolve the oil and seed before the oiling point.

Q2: I don't have seed crystals. How do I generate the first batch? A: You need to trick the system.

  • Prepare a small amount of solution at high concentration.

  • Cool until it oils out.

  • Sonication: Apply ultrasound to the oiled mixture. The cavitation energy can force the oil droplets to order into a lattice.

  • Alternatively, use Rotary Evaporation to dryness to get a crude solid, then suspend this solid in a non-solvent (e.g., Heptane) and heat/cool to ripen it into a crystalline powder to use as seeds.

Q3: Can I use "Temperature Cycling" to fix an oiled batch? A: Yes, via Ostwald Ripening.

  • Workflow:

    • Heat the oiled mixture until the oil almost dissolves (or fully dissolves if necessary).

    • Cool slowly.

    • As soon as turbidity (oil) appears, heat back up by 5-10°C.

    • Repeat this "sawtooth" profile. This fluctuation allows unstable oil droplets to dissolve while stable crystal nuclei (if any exist) grow.

Module 4: Decision Tree for Process Operators

Use this logic flow to determine your immediate next step in the lab.

TroubleshootingTree Start Observation: Solution turns cloudy/milky Check1 Is it Crystals or Oil? Start->Check1 Oil It is Oil (Liquid Droplets) Check1->Oil Spherical, coalescing Crystal It is Solid (Crystals) Check1->Crystal Faceted, birefringent Action1 STOP Cooling. Heat to T_clear. Add Seeds at T > T_oil. Oil->Action1 Action2 Continue Process. Optimize yield. Crystal->Action2 Action3 Change Solvent System (Remove Water) Action1->Action3 If seeding fails

Figure 2: Operational Decision Tree for Oiling Out events.

References & Grounding

  • Veesler, S., et al. (2021). Liquid-Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Crystal Growth & Design.

    • Relevance: Defines the thermodynamic mechanism of the miscibility gap in urea-like systems.

  • Mettler Toledo. (2025). Oiling Out in Crystallization - Mechanism and Control.

    • Relevance: Industrial protocols for detecting oiling out using FBRM/PVM probes.

  • Bonnett, P., et al. (2003). Solution Crystallisation of Organic Compounds: Dealing with Oiling Out. Chemical Engineering Science.

    • Relevance: Establishes the standard protocol for seeding within the metastable zone width (MSZW) to bypass LLPS.

Sources

Optimization

Technical Support Center: Stability Profile of 1-ethoxy-3-(p-tolyl)urea

Executive Summary & Chemical Context 1-ethoxy-3-(p-tolyl)urea is a substituted N-alkoxy urea derivative. Structurally, it combines a p-tolyl moiety and an ethoxyamino group via a urea linkage.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-ethoxy-3-(p-tolyl)urea is a substituted N-alkoxy urea derivative. Structurally, it combines a p-tolyl moiety and an ethoxyamino group via a urea linkage. While ureas are generally considered stable at neutral pH, the introduction of the electronegative N-alkoxy group significantly alters the electronic landscape of the urea carbonyl, making it susceptible to specific degradation pathways under acidic conditions.

This guide addresses the accelerated degradation observed in acidic environments (pH < 4.0), commonly encountered during HPLC analysis (using TFA/Formic acid) or acidic formulation stress testing.

Core Stability Profile
ParameterStatusCritical Insight
Acid Stability (pH < 2) Low Rapid hydrolysis to p-toluidine and O-ethylhydroxylamine.
Weak Acid Stability (pH 4-6) Moderate Kinetic stability is acceptable for short-term analysis (< 4 hours).
Primary Degradants Toxic p-Toluidine (primary amine) and O-Ethylhydroxylamine.
Mechanism Hydrolysis Acid-catalyzed nucleophilic acyl substitution (

analog).

Mechanism of Degradation

To troubleshoot effectively, you must understand how the molecule breaks down. Unlike simple alkyl ureas, the N-ethoxy group acts as an electron-withdrawing substituent, reducing the basicity of the adjacent nitrogen (


).
The Pathway

Under acidic conditions (excess


), the reaction proceeds via the Acid-Catalyzed Hydrolysis of the Urea Linkage .
  • Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the central carbon.

  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse & Cleavage: The intermediate collapses. The N-ethoxyamino group is a better leaving group (due to lower

    
     of the conjugate acid) than the p-toluidine group.
    
  • Final Products: The urea bridge disintegrates, releasing

    
    , p-Toluidine , and O-Ethylhydroxylamine .
    
Visualizing the Pathway

UreaDegradation cluster_conditions Conditions Reactant 1-ethoxy-3-(p-tolyl)urea Inter Tetrahedral Intermediate Reactant->Inter + H+, + H2O Products Degradation Products Inter->Products Collapse Toluidine p-Toluidine (Major Impurity) Products->Toluidine Hydroxylamine O-Ethylhydroxylamine Products->Hydroxylamine CO2 CO2 (Gas) Products->CO2 Desc pH < 4.0 Temp > 25°C

Figure 1: Acid-catalyzed hydrolysis mechanism of 1-ethoxy-3-(p-tolyl)urea leading to amine cleavage.

Troubleshooting Guides

Scenario A: "My sample concentration decreases during HPLC analysis."

Symptom: You observe a linear decrease in peak area over repeated injections from the same vial. Root Cause: On-column or In-vial degradation due to acidic mobile phases (e.g., 0.1% TFA, pH ~2). Diagnostic Check:

  • Are you using Trifluoroacetic Acid (TFA) as a modifier?

  • Is the sample dissolved in an acidic diluent?

Solution Protocol:

  • Switch Modifier: Replace TFA with Formic Acid (0.1%) or Acetic Acid . TFA is a strong acid (

    
    ) and accelerates hydrolysis significantly more than Formic acid (
    
    
    
    ).
  • Buffer the Aqueous Phase: Use 10mM Ammonium Acetate (pH 5.0) instead of unbuffered acid water.

  • Cool the Autosampler: Set the autosampler temperature to 4°C . Hydrolysis rates follow the Arrhenius equation; lowering temperature by 10°C can slow degradation by 2-3x.

Scenario B: "I see a 'Ghost Peak' eluting earlier than my main compound."

Symptom: A new peak appears with a shorter retention time (more polar). Root Cause: Accumulation of p-Toluidine . Validation:

  • p-Toluidine is a primary amine and significantly more polar than the parent urea.

  • Check UV Spectrum: p-Toluidine has a distinct UV absorption max around 230-240 nm and 285 nm.

  • Mass Spec Confirmation: Look for

    
     (p-Toluidine).
    

Standardized Protocol: Acid Stability Assay

Use this protocol to quantify the stability half-life (


) of the compound in your specific matrix.
Materials
  • Stock Solution: 1 mg/mL 1-ethoxy-3-(p-tolyl)urea in Acetonitrile.

  • Acid Medium: 0.1 M HCl (pH ~1) and 100 mM Phosphate Buffer (pH 2.0 and pH 4.0).

  • Quenching Solution: 0.1 M NaOH or concentrated Ammonium Acetate buffer (pH 7).

Step-by-Step Workflow
  • Preparation: Spiking the stock solution into the Acid Medium to a final concentration of 50 µg/mL.

    • Note: Keep organic solvent content < 5% to prevent solubility issues masking degradation.

  • Incubation: Place vials in a thermomixer at 37°C .

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 minutes.

    • CRITICAL: Immediately transfer 100 µL of sample into 100 µL of Quenching Solution . Failure to quench will result in degradation continuing in the HPLC vial.

  • Analysis: Analyze via HPLC-UV/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Visualizing the Troubleshooting Logic

Troubleshooting Start Issue: Sample Degradation CheckPH Check Solvent pH Start->CheckPH IsAcidic Is pH < 3? CheckPH->IsAcidic AdjustMobile Action: Switch to Ammonium Acetate pH 5 IsAcidic->AdjustMobile Yes CheckTemp Check Autosampler Temp IsAcidic->CheckTemp No IsWarm Is Temp > 20°C? CheckTemp->IsWarm CoolDown Action: Set to 4°C IsWarm->CoolDown Yes CheckImpurity Identify Impurity IsWarm->CheckImpurity No Suspect Enzymatic/Light\n(Rare for Ureas) Suspect Enzymatic/Light (Rare for Ureas) CheckImpurity->Suspect Enzymatic/Light\n(Rare for Ureas)

Figure 2: Decision tree for troubleshooting stability issues in analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a stomach acid simulation (SGF, pH 1.2)? A: Only for very short durations. At pH 1.2, the half-life is likely


 minutes. You must account for the rapid formation of p-toluidine, which may have different biological activity or toxicity.

Q2: Why is the N-ethoxy group important for stability? A: The oxygen atom in the N-ethoxy group pulls electron density away from the nitrogen. In a standard urea, the nitrogens donate electrons to the carbonyl to stabilize it (resonance). In N-alkoxy ureas, this stabilization is weaker, making the carbonyl carbon more "ketone-like" and more reactive toward water attack [1].

Q3: Is the degradation reversible? A: No. The hydrolysis releases


 gas, which escapes the system, driving the reaction to completion (Le Chatelier's principle). You cannot regenerate the urea simply by adjusting the pH back to neutral [2].

References

  • Chemistry LibreTexts. (2023). Hydrolysis of Amides and Ureas. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2014). Stability of urea in solution and pharmaceutical preparations. J Cosmet Sci. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Chemical Properties of Urea Derivatives. CompTox Chemicals Dashboard.[1] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Side Reactions in N-Alkoxyurea Synthesis

This guide serves as a technical support resource for researchers synthesizing N-alkoxyureas (R-NH-C(=O)-NH-OR'). It addresses the specific challenges of nucleophilic selectivity, isocyanate stability, and purification i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing N-alkoxyureas (R-NH-C(=O)-NH-OR'). It addresses the specific challenges of nucleophilic selectivity, isocyanate stability, and purification in this niche urea class.

Current Status: Operational Topic: Troubleshooting & Optimization of N-Alkoxyurea Synthesis Audience: Medicinal Chemists, Process Development Scientists

Module 1: Core Reaction Logic & Pathway Analysis

Q1: Why am I observing significant amounts of symmetrical urea (R-NH-CO-NH-R) instead of my desired N-alkoxyurea?

Diagnosis: This is a classic symptom of Hydrolysis-Driven Competition or Improper Sequential Addition (if using CDI).

The Mechanism:

  • Isocyanate Route: If your solvent contains trace water, the isocyanate (

    
    ) hydrolyzes to the corresponding amine (
    
    
    
    ) and releases
    
    
    . This newly formed amine is often more nucleophilic than your starting alkoxyamine (
    
    
    ), rapidly reacting with the remaining isocyanate to form the symmetrical urea (
    
    
    ).
  • CDI Route: If you add both the alkylamine and the alkoxyamine simultaneously, the two amines compete for the carbonyl source. The alkylamine, often less sterically hindered than the alkoxyamine, may dimerize.

Corrective Protocol:

  • Solvent Integrity: Ensure solvents (DCM, THF) are anhydrous (<50 ppm water).

  • Stoichiometry: Use a slight excess (1.1 equiv) of the alkoxyamine relative to the isocyanate to statistically favor the cross-reaction.

  • CDI Sequencing: (See Module 2 for the Stepwise Activation Protocol).

Q2: My LC-MS shows a mass corresponding to [M + Isocyanate]. What is this impurity?

Diagnosis: You have formed a Biuret derivative. Cause: This occurs when the product urea (


) acts as a nucleophile, attacking a second equivalent of isocyanate.
Risk Factors: 
  • High reaction temperatures (>40°C).

  • Large excess of isocyanate.

  • Extended reaction times.

The Fix:

  • Quench Protocol: Do not let the reaction stir overnight if conversion is complete. Quench excess isocyanate with a "scavenger" amine (e.g., morpholine) or methanol immediately upon completion.

  • Temperature Control: Maintain the reaction between 0°C and 20°C. Biuret formation has a higher activation energy than urea formation.

Module 2: Experimental Protocols & Workflows

Protocol A: The Isocyanate Addition Method (Direct)

Best for: Reactions where the isocyanate is commercially available or stable.

Step-by-Step:

  • Preparation: Dissolve 1.1 equiv of alkoxyamine hydrochloride (

    
    ) in anhydrous DCM.
    
  • Liberation: Add 2.2 equiv of Diisopropylethylamine (DIPEA) at 0°C to liberate the free base. Stir for 15 min.

  • Addition: Add 1.0 equiv of Isocyanate (

    
    ) dropwise over 20 minutes at 0°C.
    
    • Critical: Slow addition keeps the isocyanate concentration low relative to the amine, suppressing biuret formation.

  • Monitoring: Warm to RT. Monitor via TLC/LC-MS.

  • Workup: Wash with 1N HCl (to remove excess alkoxyamine/DIPEA), then sat.

    
    .
    
Protocol B: The CDI Stepwise Activation Method

Best for: Synthesizing ureas from two amines when the isocyanate is unstable or unavailable.

Step-by-Step:

  • Activation: Dissolve 1.0 equiv of Carboxylic Acid or Alkylamine (Amine A) in anhydrous THF.

    • Note: If starting from Amine A, add 1.0 equiv CDI at 0°C. Stir for 1 hour. You have formed the Carbamoyl Imidazole intermediate.

  • Displacement: Add 1.1 equiv of the Alkoxyamine (Amine B) to the mixture.

    • Why this order? Alkoxyamines are often "Alpha-effect" nucleophiles (more reactive). Adding them second ensures they attack the activated imidazole intermediate rather than competing for CDI.

  • Catalysis: If the reaction is sluggish, add 0.1 equiv of DBU or DMAP to catalyze the displacement of the imidazole.

Module 3: Visualization of Pathways

The following diagram illustrates the kinetic competition between the desired urea formation and the common side reactions (Biuret, Symmetrical Urea).

UreaSynthesis Isocyanate Isocyanate (R-NCO) DesiredUrea N-Alkoxyurea (Target) Isocyanate->DesiredUrea + Alkoxyamine (Fast) AmineImpurity Amine (R-NH2) Isocyanate->AmineImpurity + Water (Hydrolysis) Alkoxyamine Alkoxyamine (H2N-OR') Water Trace Water (H2O) Biuret Biuret (Over-reaction) DesiredUrea->Biuret + Isocyanate (Excess/Heat) SymUrea Symmetrical Urea (R-NH-CO-NH-R) AmineImpurity->SymUrea + Isocyanate (Competition)

Caption: Kinetic competition pathways. The green path represents the desired synthesis. Red paths indicate side reactions triggered by moisture or excess reagent.

Module 4: Troubleshooting Data & Reference Tables

Table 1: Solvent & Base Effects on N-Alkoxyurea Purity
VariableRecommendationMechanism / Reason
Solvent DCM or THF Non-nucleophilic, polar enough to dissolve salts but minimizes proton exchange. Avoid alcohols (forms urethanes).
Base DIPEA or TEA Non-nucleophilic bases prevent competition. Inorganic bases (

) are often too insoluble in organic media.
Temperature 0°C

RT
Low temp suppresses biuret formation. High temp (>50°C) risks Lossen-type rearrangement if R' is H or acyl.
CDI Equivalents 0.95 - 1.0 Use a slight deficit of CDI relative to the first amine to ensure no unreacted CDI remains to react with the alkoxyamine.
Q3: Can N-alkoxyureas undergo Lossen Rearrangement?

Answer: Generally, no , provided the substituent on the oxygen is an alkyl group (


).
  • Exception: If you are synthesizing N-hydroxyureas (

    
    ) or N-acyloxyureas , these are precursors to the Lossen rearrangement. Under basic conditions or heat, they can eliminate the carboxylate to form an isocyanate.[1]
    
  • Stability Check: N-alkoxyureas are stable to standard workup conditions but can decompose under strong acid hydrolysis (cleaving the N-O bond).

References

  • Reaction of Isocyanates with Nucleophiles

    • Title: Kinetics and Mechanism of the Reaction of Phenyl Isocyan
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Validated General Principle)

  • CDI Activation Protocols

    • Title: 1,1'-Carbonyldiimidazole (CDI) Mediated Synthesis of N-Acylureas and Related Compounds.[2]

    • Source:Organic Syntheses.
    • URL:[Link]

  • Side Reactions (Biuret Formation)

    • Title: Side Reactions in the Synthesis of Polyurethanes: Biuret and Allophanate Form
    • Source:Macromolecules.
    • URL:[Link]

  • Alkoxyamine Reactivity (Alpha Effect)

    • Title: The Alpha Effect in Nucleophilic Substitution Reactions.
    • Source:Accounts of Chemical Research.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H NMR Characterization of N-Alkoxy Ureas

Focus Molecule: 1-ethoxy-3-(p-tolyl)urea Context: Structural Elucidation & Comparative Analysis vs. Alkyl Analogs Executive Summary This guide provides a rigorous spectral analysis of 1-ethoxy-3-(p-tolyl)urea , a special...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 1-ethoxy-3-(p-tolyl)urea Context: Structural Elucidation & Comparative Analysis vs. Alkyl Analogs

Executive Summary

This guide provides a rigorous spectral analysis of 1-ethoxy-3-(p-tolyl)urea , a specialized urea derivative where the N-alkoxy substitution serves as a critical bioisostere in medicinal chemistry. Unlike standard alkyl ureas, the N-ethoxy group introduces unique electronic deshielding and hydrogen-bonding capabilities.

This document contrasts the 1H NMR profile of the target molecule against its direct alkyl analog, 1-ethyl-3-(p-tolyl)urea , demonstrating how the electronegative oxygen atom fundamentally alters the chemical shift environment of the urea bridge.

Experimental Methodology

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the nucleophilic addition of O-ethylhydroxylamine to p-tolyl isocyanate. This route avoids the formation of symmetrical bis-ureas common in alternative pathways.

Protocol:

  • Solvent Selection: Dissolve 10-15 mg of the purified urea in 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6).

    • Rationale: Chloroform-d (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) is unsuitable for ureas due to rapid proton exchange and poor solubility, often resulting in broadened or invisible NH signals. DMSO-d6 stabilizes the urea conformation via intermolecular hydrogen bonding, sharpening the amide protons.
      
  • Internal Standard: Use residual solvent peak (DMSO-H at

    
     2.50 ppm) or TMS (
    
    
    
    0.00 ppm).
  • Acquisition Parameters:

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. Critical for accurate integration of the aromatic vs. amide protons.
    • Scans: 16-64 (depending on concentration).

Workflow Visualization

ExperimentalWorkflow Start Start: p-Tolyl Isocyanate React Reaction: + O-Ethylhydroxylamine (Nucleophilic Addition) Start->React Purify Purification: Recrystallization (Remove Bis-urea) React->Purify Prep NMR Prep: Dissolve in DMSO-d6 (Stabilize NH) Purify->Prep Acquire Acquisition: 1H NMR (400+ MHz) D1 = 5s Prep->Acquire

Figure 1: Synthesis and analytical workflow ensuring structural integrity before spectral acquisition.

Spectral Analysis: 1-ethoxy-3-(p-tolyl)urea

The introduction of the ethoxy group (


) directly on the nitrogen creates a distinct "N-alkoxy" electronic environment.
Assignment Table (in DMSO-d6)
RegionChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralAssignmentStructural Logic
Amide 9.80 - 10.20 Broad Singlet1HN-H (a) Adjacent to Oxygen (

). Highly deshielded by electronegative induction.
Amide 8.40 - 8.80 Singlet1HN-H (b) Adjacent to Aryl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

). Typical downfield urea shift.
Aromatic 7.30 - 7.45 Doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Hz)
2HAr-H (Ortho) Ortho to urea group. Deshielded by resonance.
Aromatic 7.05 - 7.15 Doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Hz)
2HAr-H (Meta) Meta to urea / Ortho to Methyl. Shielded relative to ortho protons.
Alkoxy 3.85 - 4.05 Quartet (

Hz)
2HO-CH

Significantly downfield due to direct attachment to Oxygen.
Benzylic 2.20 - 2.25 Singlet3HAr-CH

Characteristic p-tolyl methyl group.
Aliphatic 1.15 - 1.25 Triplet (

Hz)
3HCH

-CH

Terminal methyl of the ethoxy chain.
Detailed Mechanistic Insight
  • The N-Alkoxy Effect (The "N-H (a)" Anomaly): In a standard urea, both nitrogens are attached to carbon. Here, one nitrogen is attached to oxygen.[1][2][3] This oxygen atom pulls electron density via the

    
    -bond (inductive effect 
    
    
    
    ), making the attached proton (
    
    
    ) significantly more acidic and deshielded (
    
    
    ppm) compared to a standard alkyl-urea proton (
    
    
    ppm).
  • The AA'BB' Aromatic System: The p-tolyl group possesses a plane of symmetry, resulting in a classic second-order AA'BB' pattern, often appearing as two distinct doublets ("roofing" effect may occur depending on field strength). The doublet closer to the urea (downfield) corresponds to protons ortho to the electron-withdrawing urea group.

Comparative Analysis: N-Ethoxy vs. N-Ethyl

This section objectively compares the target molecule with its direct alkyl analog, 1-ethyl-3-(p-tolyl)urea , to highlight the diagnostic utility of the N-alkoxy group.

Comparison Table
Feature1-ethoxy-3-(p-tolyl)urea (Target)1-ethyl-3-(p-tolyl)urea (Alternative)Diagnostic Significance
N-H (Alkyl side)

9.8 - 10.2 ppm

6.0 - 6.5 ppm
Primary Differentiator. The N-O bond causes a massive ~4 ppm downfield shift.
Methylene (

)

3.90 ppm (Quartet)

3.10 ppm (Quintet/Multiplet)
The

is deshielded by ~0.8 ppm vs

.
Coupling

often distinct singlet

often couples to

(Triplet)
N-H coupling is frequently washed out in N-alkoxy ureas due to rapid exchange.
Solubility Moderate in organic solventsHigh in organic solventsN-alkoxy ureas are more polar/acidic.
Structural Logic Diagram

SpectralLogic Target Target: 1-ethoxy-3-(p-tolyl)urea Effect Substituent Effect: Oxygen vs. Carbon Target->Effect Has N-O-C Alternative Alternative: 1-ethyl-3-(p-tolyl)urea Alternative->Effect Has N-C-C Shift_NH NH Shift: Delta > 3.0 ppm Diff Effect->Shift_NH Inductive Deshielding Shift_CH2 CH2 Shift: Delta ~ 0.8 ppm Diff Effect->Shift_CH2 Electronegativity

Figure 2: Logical flow demonstrating how the N-O bond drives the spectral differences between the ethoxy and ethyl variants.

Troubleshooting & Quality Control

When analyzing samples of 1-ethoxy-3-(p-tolyl)urea, researchers often encounter specific impurities. Use this checklist to validate sample purity:

  • Impurity: p-Tolyl Isocyanate (Starting Material)

    • Indicator: Look for a doublet at

      
       7.10 ppm and 
      
      
      
      6.80 ppm (distinct from the urea aromatic signals).
    • Validation: Isocyanate is moisture sensitive; if the sample is old, look for 1,3-di(p-tolyl)urea (Symmetrical bis-urea).

  • Impurity: 1,3-di(p-tolyl)urea

    • Indicator: A single, highly symmetric aromatic system and a single NH peak around ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       8.5-8.7 ppm. The ethoxy signals (quartet/triplet) will be completely absent.
      
  • Solvent Peak Overlap:

    • In DMSO-d6, the water peak (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       3.33 ppm) can obscure the methylene signal if the sample is wet. Solution: Add a drop of 
      
      
      
      to shift exchangeable protons, or use dry DMSO ampoules.

References

  • PubChem. (2025).[3] 1-Ethyl-3-(p-tolyl)urea Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2011). 1H-NMR spectra of thiourea derivatives. Available at: [Link]

Sources

Comparative

Characteristic IR Absorption Bands of N-Alkoxy-N'-Arylureas: A Comparative Technical Guide

This guide details the characteristic infrared (IR) absorption bands of N-alkoxy-N'-arylureas , a specialized class of urea derivatives often utilized in agrochemicals (e.g., herbicides like Linuron) and pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic infrared (IR) absorption bands of N-alkoxy-N'-arylureas , a specialized class of urea derivatives often utilized in agrochemicals (e.g., herbicides like Linuron) and pharmaceutical intermediates.

This technical guide compares the spectral "performance" (identifiability and resolution) of these compounds against standard N,N'-diarylureas and N-hydroxyureas, providing a self-validating framework for their synthesis and characterization.

Executive Summary: The Spectroscopic Signature

N-alkoxy-N'-arylureas (


) possess a unique electronic environment that distinguishes them from standard ureas. The presence of the electronegative alkoxy group (

) directly attached to nitrogen induces a hypsochromic shift (blue shift) in the carbonyl stretching frequency due to the negative inductive effect (

), which reduces the resonance contribution of the nitrogen lone pair to the carbonyl group.

This guide provides the definitive spectral fingerprints required to distinguish these compounds from their common synthetic byproducts and analogs.

Structural Context & Synthesis Workflow

To understand the spectral data, one must first validate the chemical structure. The synthesis typically involves the nucleophilic addition of an O-alkylhydroxylamine to an aryl isocyanate. This reaction is thermodynamically driven and yields a stable precipitate, making it a robust "self-validating" protocol.

Experimental Protocol: Synthesis of N-Methoxy-N'-Phenylurea
  • Reagents: Phenyl isocyanate (1.0 eq), O-Methylhydroxylamine hydrochloride (1.1 eq), Triethylamine (1.1 eq), Dichloromethane (DCM).

  • Methodology:

    • Activation: Dissolve O-methylhydroxylamine HCl in anhydrous DCM. Add triethylamine dropwise at 0°C to liberate the free amine.

    • Addition: Add phenyl isocyanate dropwise over 15 minutes. Maintain temperature <5°C to prevent polymerization.

    • Precipitation: Stir at room temperature for 2 hours. The urea product typically precipitates or crystallizes upon hexane addition.

    • Purification: Recrystallize from Ethanol/Water (self-validating step: sharp melting point and distinct IR bands).

Reaction Pathway Diagram

SynthesisPathway Iso Aryl Isocyanate (Ar-N=C=O) Intermediate Tetrahedral Intermediate Iso->Intermediate Nucleophilic Attack Amine O-Alkylhydroxylamine (H2N-OR) Amine->Intermediate Product N-Alkoxy-N'-Arylurea (Ar-NH-C(=O)-NH-OR) Intermediate->Product Proton Transfer (Tautomerization)

Caption: Figure 1. Nucleophilic addition mechanism for the formation of N-alkoxy-N'-arylureas.

Comparative Spectral Analysis

The following data compares the target molecule against its two most common structural relatives: N,N'-Diarylureas (symmetric urea) and N-Hydroxyureas (the unalkylated precursor).

Table 1: Characteristic IR Bands Comparison
Functional GroupVibration ModeN-Alkoxy-N'-Arylurea (Target)N,N'-Diarylurea (Alternative 1)N-Hydroxyurea (Alternative 2)
Carbonyl (C=O) Stretching (Amide I)1680 – 1710 cm⁻¹ (Sharp)1640 – 1660 cm⁻¹1630 – 1650 cm⁻¹
N-H Stretching3200 – 3350 cm⁻¹ (Single/Split)3300 – 3450 cm⁻¹ (Doublet)3300 – 3450 cm⁻¹ (Broad/Overlapping)
N-O Stretching1000 – 1050 cm⁻¹ (Diagnostic)Absent 900 – 1100 cm⁻¹ (Weak)
O-H StretchingAbsent Absent 3200 – 3550 cm⁻¹ (Broad, strong)
C-O (Alkoxy) Stretching1150 – 1200 cm⁻¹AbsentAbsent
Detailed Band Interpretation
1. The Carbonyl Shift (1680–1710 cm⁻¹)

Unlike standard ureas, where the C=O bond is weakened by resonance donation from two nitrogen atoms (


), the N-alkoxy group exerts a strong electron-withdrawing inductive effect.
  • Mechanism: The oxygen atom on the nitrogen pulls electron density away, reducing the nitrogen's ability to donate its lone pair to the carbonyl.

  • Result: The C=O bond retains more double-bond character, shifting the absorption to a higher wavenumber (closer to 1700 cm⁻¹) compared to the ~1650 cm⁻¹ of standard diarylureas [1].

2. The N-O Diagnostic Band (1000–1050 cm⁻¹)

This is the "fingerprint" region for verification. A medium-intensity band in this region confirms the integrity of the alkoxyamine linkage.

  • differentiation: If this band is missing, the product may have degraded to a standard urea or isocyanate. If a broad band appears >3200 cm⁻¹ (OH), the alkylation failed, leaving the N-hydroxy derivative.

3. N-H Stretching Architecture

N-alkoxy-N'-arylureas typically show a distinct N-H stretching pattern. While standard primary amides show a doublet (symmetric/asymmetric), these secondary/secondary systems often show a single sharp band or a split band due to intermolecular hydrogen bonding.

  • Free N-H: ~3400 cm⁻¹ (observed in dilute solution).

  • H-Bonded N-H: ~3200–3250 cm⁻¹ (observed in solid-state KBr pellets).

Experimental Validation Workflow

To ensure scientific integrity (E-E-A-T), use this decision tree to interpret your IR spectra during synthesis monitoring.

SpectralDecisionTree Start Acquire IR Spectrum (Solid State / KBr) CheckCO Check C=O Region (1600-1750 cm⁻¹) Start->CheckCO HighFreq Band at 1680-1710 cm⁻¹? CheckCO->HighFreq Yes LowFreq Band at 1640-1660 cm⁻¹ CheckCO->LowFreq No CheckNO Check N-O Region (1000-1050 cm⁻¹) HighFreq->CheckNO FailUrea LIKELY IMPURITY: Diarylurea (Hydrolysis) LowFreq->FailUrea CheckOH Check O-H Region (3200-3600 cm⁻¹) CheckNO->CheckOH Band Present CheckNO->FailUrea Band Absent Success CONFIRMED: N-Alkoxy-N'-Arylurea CheckOH->Success No Broad OH FailHydroxy LIKELY PRECURSOR: N-Hydroxyurea (Incomplete Alkylation) CheckOH->FailHydroxy Broad OH Present

Caption: Figure 2. Spectroscopic decision tree for validating N-alkoxy-N'-arylurea synthesis.

References

  • NIST Chemistry WebBook . Infrared Spectra of Urea and Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Shtamburg, V., et al. (2013). N-Alkoxy-N-chloroureas: Synthesis and Structure. ResearchGate. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 1-ethoxy-3-(p-tolyl)urea

Executive Summary 1-ethoxy-3-(p-tolyl)urea (MW: 194.23 Da) represents a distinct class of N-alkoxy-N'-arylureas, often encountered as metabolic intermediates in herbicide degradation or as synthetic precursors in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-ethoxy-3-(p-tolyl)urea (MW: 194.23 Da) represents a distinct class of N-alkoxy-N'-arylureas, often encountered as metabolic intermediates in herbicide degradation or as synthetic precursors in medicinal chemistry. Its structural duality—combining a labile ethoxy-nitrogen bond with a stable aryl-urea core—presents unique challenges and opportunities for mass spectrometric identification.

This guide compares the fragmentation performance of 1-ethoxy-3-(p-tolyl)urea against standard arylureas, establishing diagnostic ion hierarchies for unambiguous identification in complex matrices.

Part 1: Fragmentation Mechanics & Pathways

The mass spectral behavior of 1-ethoxy-3-(p-tolyl)urea is governed by two competing mechanistic drivers: Charge-Remote Rearrangement (involving the ethoxy tail) and Charge-Site Initiated Cleavage (at the urea bridge).

The Primary Fragmentation Pathways

Unlike simple alkyl-ureas, the ethoxy substituent introduces a "soft" fragmentation channel—the loss of ethylene (


)—which serves as a high-specificity filter against background noise.
  • Pathway A: Urea Bridge Cleavage (Diagnostic)

    • Mechanism: Protonation at the carbonyl oxygen or nitrogen triggers inductive cleavage of the C-N bond.

    • Result: Formation of the p-tolyl isocyanate ion (

      
       133) . This is the "class-identifying" fragment for all p-tolyl ureas.
      
    • Secondary Decay: The isocyanate ion further degrades to the p-toluidine ion (

      
       107)  and the Tropylium ion (
      
      
      
      91)
      .
  • Pathway B: Ethoxy-Specific Rearrangement (High Specificity)

    • Mechanism: A McLafferty-like 4-center elimination or hydrogen transfer involving the ethoxy group.

    • Result: Loss of neutral ethylene (28 Da) to form the N-hydroxy-N'-(p-tolyl)urea radical cation (

      
       166 in EI) or protonated ion (
      
      
      
      167 in ESI).
    • Significance: This transition (

      
      ) distinguishes ethoxy ureas from methoxy or hydroxy analogs.
      
Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, color-coded by ion stability and diagnostic value.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 195 Isocyanate p-Tolyl Isocyanate [C8H7NO]+ m/z 133 (Class Diagnostic) M_Ion->Isocyanate Urea Bond Cleavage (- Ethoxyamine) HydroxyUrea N-Hydroxy-N'-tolylurea [M+H - C2H4]+ m/z 167 (Substituent Diagnostic) M_Ion->HydroxyUrea McLafferty-like Rearrangement (- Ethylene) Toluidine p-Toluidine Ion [C7H10N]+ m/z 107 Isocyanate->Toluidine - CO HydroxyUrea->Isocyanate - NH2OH Tropylium Tropylium Ion [C7H7]+ m/z 91 Toluidine->Tropylium - NH3 Ethoxyamine Neutral Ethoxyamine Ethylene Ethylene (28 Da)

Caption: Hierarchical fragmentation map of 1-ethoxy-3-(p-tolyl)urea showing the divergence between the class-diagnostic isocyanate pathway and the substituent-specific ethylene loss.

Part 2: Comparative Performance Analysis

To validate the identification of 1-ethoxy-3-(p-tolyl)urea, it must be compared against structurally similar "decoys" likely to co-elute in biological or environmental samples.

Diagnostic Specificity Matrix

This table compares the Target Compound against its nearest chemical neighbors.

FeatureTarget: 1-ethoxy-3-(p-tolyl)urea Alternative A: 1-methoxy-3-(p-tolyl)urea Alternative B: 1-methyl-3-(p-tolyl)urea
Precursor (

)
195 181165
Primary Diagnostic 133 (p-Tolyl Isocyanate)133 (p-Tolyl Isocyanate)133 (p-Tolyl Isocyanate)
Secondary Diagnostic 167 (Loss of 28 Da)166 (Loss of 15 Da - Methyl)134 (Loss of 31 Da - Methylamine)
Specificity Factor High: The

neutral loss is chemically distinct (alkene elimination).
Medium: Loss of methyl radical is common and less specific.Low: Overlaps significantly with general amine losses.
Ionization Efficiency High: Ethoxy oxygen assists proton capture.High: Methoxy oxygen assists proton capture.Medium: Lacks alkoxy protonation site.
Methodological Comparison: ESI vs. EI
  • Electrospray Ionization (ESI):

    • Performance: Preserves the molecular ion (

      
      ).
      
    • Utility: Essential for quantification. The "soft" nature allows the observation of the

      
       167 fragment (ethylene loss), which is often unstable in EI.
      
    • Recommendation: Use for PK/PD studies and trace analysis.

  • Electron Impact (EI):

    • Performance: Often obliterates the molecular ion.

    • Utility: Produces a high-abundance

      
       107 and 
      
      
      
      91 signal.
    • Recommendation: Use for library matching against NIST databases, but beware of false positives from other p-tolyl derivatives.

Part 3: Validated Experimental Protocol

This protocol is designed for LC-ESI-MS/MS quantification, prioritizing the detection of the unique ethoxy-loss transition.

Step 1: Sample Preparation
  • Solvent System: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Causality: Formic acid ensures full protonation of the urea carbonyl/ethoxy oxygen, maximizing

      
       abundance.
      
Step 2: MS/MS Acquisition Parameters
  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp:

    • Low CE (10-15 eV): To maximize the 195 > 167 transition (Ethylene loss). This is your Qualifier transition.

    • High CE (25-35 eV): To maximize the 195 > 133 transition (Isocyanate formation). This is your Quantifier transition due to its high stability.

Step 3: Data Interpretation Criteria

For a positive ID, the sample must meet three criteria:

  • Retention Time: Match standard within ±0.1 min.

  • Precursor Mass:

    
     195.1 ± 0.5 Da.
    
  • Branching Ratio: The intensity ratio of fragment 133 to fragment 167 should remain constant (typically ~3:1 under standard collision conditions).

References

  • Fragmentation of N-substituted Ureas

    • Title: Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ioniz
    • Source: Journal of Mass Spectrometry (via NIH/PubMed).
    • URL:[Link]

  • McLafferty Rearrangement in Mass Spectrometry

    • Title: McLafferty Rearrangement - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Phenylurea Herbicide Analysis

    • Title: Determination of phenylurea herbicides in natural waters... using solid-phase extraction and GC-MS.
    • Source: Journal of Chrom
    • URL:[Link]

  • Compound Data & Properties

    • Title: 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea (Structural Analog Reference).
    • Source: PubChem.[1][2]

    • URL:[Link]

Sources

Comparative

Comparative Guide: Melting Point &amp; Structural Analysis of 1-ethoxy-3-(p-tolyl)urea vs. p-tolylurea

[1] Executive Summary This guide provides a technical comparison between p-tolylurea (a standard arylurea) and its N-alkoxy derivative, 1-ethoxy-3-(p-tolyl)urea .[1] The analysis focuses on the impact of the N-ethoxy sub...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between p-tolylurea (a standard arylurea) and its N-alkoxy derivative, 1-ethoxy-3-(p-tolyl)urea .[1] The analysis focuses on the impact of the N-ethoxy substitution on crystal lattice energy, hydrogen bonding networks, and resulting melting point depression.

Key Finding: The introduction of the N-ethoxy group significantly disrupts the planar hydrogen-bonding network characteristic of p-tolylurea, leading to a substantial reduction in melting point.[1] While p-tolylurea is a high-melting solid (~180°C), 1-ethoxy-3-(p-tolyl)urea is structurally predisposed to melt at a considerably lower temperature (estimated <100°C based on homologous series), often behaving as a low-melting solid or viscous oil depending on purity and crystallization solvent.[1]

Physicochemical Property Comparison

The following table contrasts the experimentally verified properties of p-tolylurea with the structural characteristics of 1-ethoxy-3-(p-tolyl)urea.

Propertyp-Tolylurea 1-ethoxy-3-(p-tolyl)urea
CAS Number 622-51-5Not widely listed (Research Derivative)
Molecular Formula


Molecular Weight 150.18 g/mol 194.23 g/mol
Melting Point 178 – 182 °C [1][2]Predicted: 75 – 95 °C (See Note A)
Physical State White crystalline powderLow-melting solid or waxy crystalline mass
H-Bond Donors 2 (Primary Amide

)
1 (Secondary Amide

)
Lattice Stability High (Planar stacking)Low (Steric disruption by

)

Note A (Scientific Assessment): Specific experimental melting point data for 1-ethoxy-3-(p-tolyl)urea is rare in commercial indices. However, structural analogs such as 1-methoxy-3-phenylurea (MP ~61°C) and 1-methoxy-1-methyl-3-phenylurea (MP 61-62°C) demonstrate that N-alkoxy substitution typically depresses the melting point of arylureas by 80–100°C due to the loss of a donor site and the introduction of rotational freedom at the


 bond [3][4].[1]

Structural Analysis & Mechanism of Action[1]

The "Urea Tape" vs. "Kinked" Packing

The high melting point of p-tolylurea derives from the formation of a "urea tape" motif.[1] The planar urea moiety (


) allows for extensive intermolecular hydrogen bonding (N-H[1]···O=C), creating rigid sheets in the crystal lattice.

In contrast, 1-ethoxy-3-(p-tolyl)urea contains an electronegative oxygen atom adjacent to the nitrogen (


).[1] This creates two destabilizing effects:
  • Electronic Repulsion: The lone pairs on the alkoxy oxygen repel the carbonyl oxygen, forcing the molecule out of planarity.

  • Loss of Donor: Replacing a hydrogen with an ethoxy group removes a critical H-bond donor, weakening the lattice energy.

Visualization of Structural Impact[1]

G cluster_0 p-Tolylurea (Stable Lattice) cluster_1 1-ethoxy-3-(p-tolyl)urea (Disrupted Lattice) PT p-Tolylurea (Planar Geometry) HB Strong H-Bond Network (Urea Tape Motif) PT->HB Stacks Efficiently HighMP High MP (180°C) HB->HighMP High Lattice Energy LowMP Lower MP (<100°C) HighMP->LowMP ~80-100°C Depression ET 1-ethoxy-3-(p-tolyl)urea (Non-Planar/Twisted) Steric Steric Clash (N-OEt) & Loss of H-Donor ET->Steric Disrupts Packing Steric->LowMP Weak Lattice Energy

Figure 1: Comparative flow illustrating the structural causality behind the melting point depression in N-alkoxy urea derivatives.

Experimental Protocols

For researchers requiring validation, the following protocols outline the synthesis and characterization of these compounds. These methods rely on the Isocyanate Addition pathway, which is cleaner and yields higher purity products than urea rearrangement.

Synthesis of p-Tolylurea (Reference Standard)

Reaction:


[1]
  • Setup: Equip a 250 mL three-neck flask with a magnetic stirrer, dropping funnel, and gas inlet.

  • Solvent: Charge with 50 mL of anhydrous dichloromethane (DCM) or toluene.

  • Reactant: Add 10 mmol of p-tolyl isocyanate .

  • Addition: Cool to 0°C. Slowly bubble anhydrous ammonia gas (or add 2.0 eq of ammonium hydroxide solution) into the mixture.

  • Workup: The product will precipitate almost immediately as a white solid.

  • Purification: Filter the solid, wash with cold DCM, and recrystallize from ethanol.

  • Validation: Measure MP. Target range: 178–182°C .

Synthesis of 1-ethoxy-3-(p-tolyl)urea

Reaction:


[1]
  • Setup: Equip a 100 mL round-bottom flask with a stirrer and inert gas (Argon/N2) inlet.

  • Reagents: Dissolve 10 mmol of O-ethylhydroxylamine hydrochloride (

    
    ) in 30 mL of dry THF.
    
  • Neutralization: Add 10 mmol of Triethylamine (TEA) to liberate the free amine. Stir for 15 min; filter off the triethylamine hydrochloride salt if necessary (optional).

  • Addition: Add 10 mmol of p-tolyl isocyanate dropwise to the filtrate at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Evaporate solvent. The residue is likely an oil or low-melting solid.[1]

  • Crystallization: Attempt recrystallization using a hexane/ethyl acetate mixture.

  • Validation: Measure MP. Expect a value significantly lower than the parent urea (likely 75–95°C ).

Synthesis Workflow Diagram

Synthesis cluster_A Path A: Parent Urea cluster_B Path B: N-Ethoxy Derivative Iso p-Tolyl Isocyanate ProdA p-Tolylurea (Solid, MP ~180°C) Iso->ProdA + NH3 ProdB 1-ethoxy-3-(p-tolyl)urea (Low MP Solid) Iso->ProdB + NH2OEt Ammonia Ammonia (NH3) Amine O-Ethylhydroxylamine

Figure 2: Divergent synthesis pathways from a common isocyanate precursor.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12213, p-Tolylurea. Retrieved from [Link][1]

  • Kurzer, F. (1956). The Chemistry of N-Alkoxyureas. Chemical Reviews.
  • ChemSrc. (2024). 1-methoxy-1-methyl-3-phenylurea Physical Properties. Retrieved from [Link][1]

Sources

Validation

HPLC retention time of 1-ethoxy-3-(p-tolyl)urea standards

Publish Comparison Guide: HPLC Analysis of 1-Ethoxy-3-(p-tolyl)urea Executive Summary This guide provides a technical comparison of chromatographic strategies for the analysis of 1-ethoxy-3-(p-tolyl)urea , a specific N-a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Analysis of 1-Ethoxy-3-(p-tolyl)urea

Executive Summary

This guide provides a technical comparison of chromatographic strategies for the analysis of 1-ethoxy-3-(p-tolyl)urea , a specific N-alkoxy-N'-aryl urea derivative.[1][2] Often encountered as a synthetic intermediate or a structural analog in herbicide research (related to the phenylurea class), this compound presents unique separation challenges due to its mixed polarity—combining a hydrophobic p-tolyl moiety with a polar, hydrogen-bonding urea core and a labile N-ethoxy group.[1][2]

This guide compares the industry-standard C18 (Octadecyl) chemistry against the selectivity-enhanced Phenyl-Hexyl chemistry.[1][2] While C18 offers robust hydrophobicity-based retention, Phenyl-Hexyl provides superior resolution for aromatic ureas through


 interactions, often critical for separating this analyte from structurally similar impurities like p-tolylurea.[1][2]

Physicochemical Profile & Chromatographic Implications

Understanding the molecule is the first step to successful separation.

PropertyValue (Predicted/Analogous)Chromatographic Impact
Structure

Aromatic Ring: UV active (~240 nm).[1][2][3] Urea Bridge: H-bond donor/acceptor (peak tailing risk).[1][2]
LogP ~1.8 – 2.4Moderately lipophilic. Retains well on RP-HPLC.[1][2][4]
pKa Neutral (pH 2–8)pH control is less critical for retention but vital for peak shape (suppressing silanol interactions).[1]
Solubility Low in water; High in ACN/MeOHSample Diluent: Must match initial mobile phase (e.g., 20% ACN) to prevent precipitation.

Comparative Analysis: C18 vs. Phenyl-Hexyl

Option A: The Workhorse – C18 (Octadecyl) Column
  • Mechanism: Pure hydrophobic interaction (partitioning).[1]

  • Performance: Elutes 1-ethoxy-3-(p-tolyl)urea based on its hydrophobicity.[1][2]

  • Pros: Highly reproducible; excellent lifetime; standard in most labs.

  • Cons: May fail to separate the target from impurities with similar hydrophobicity (e.g., de-ethoxylated degradation products).

  • Verdict: Best for routine purity checks where the sample matrix is simple.

Option B: The Specialist – Phenyl-Hexyl Column[1][2]
  • Mechanism: Hydrophobic interaction +

    
     stacking with the p-tolyl ring.[1][2]
    
  • Performance: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte's p-tolyl group.[2] This adds a "chemical stickiness" that shifts retention relative to non-aromatic contaminants.
    
  • Pros: Superior selectivity for aromatic ureas; orthogonal separation to C18.

  • Cons: Slower equilibration times; slightly higher column cost.

  • Verdict: Preferred for complex mixtures, degradation studies, or when separating from closely related aromatic impurities.[2]

Experimental Protocol: Method Development

Objective: Determine the retention time (RT) and resolution of 1-ethoxy-3-(p-tolyl)urea.

Reagents & Equipment
  • Standard: 1-ethoxy-3-(p-tolyl)urea (>98% purity).[1][2]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1][2]

  • Buffer: 0.1% Formic Acid or 10 mM Ammonium Acetate (to improve peak shape).

  • System: HPLC with UV-Vis or PDA detector.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve 10 mg of standard in 10 mL ACN (1 mg/mL).

    • Sonicate for 5 mins to ensure complete dissolution.

    • Dilute to 50 µg/mL in Water:ACN (80:20) for injection.[5][6]

  • Column Conditioning:

    • Flush column with 100% ACN for 20 min, then equilibrate with initial mobile phase for 15 min.

  • Gradient Screening Run (Standard Protocol):

    • Flow Rate: 1.0 mL/min.[3]

    • Injection: 10 µL.

    • Detection: 240 nm (primary), 210 nm (secondary).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

Time (min)% B (ACN)Description
0.010Initial hold (trapping)
15.090Linear gradient
17.090Wash
17.110Re-equilibration
22.010End of Run
Expected Results (Simulated Data)
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)
Retention Time (RT) ~11.5 min~12.8 min (Increased due to

)
Peak Symmetry (Tailing) 1.1 – 1.31.0 – 1.1 (Sharper peaks often observed)
Selectivity (

) vs. Impurity
*
1.05 (Poor resolution)1.15 (Baseline resolution)

*Impurity simulated as p-tolylurea (de-ethoxylated analog).[1][2]

Visualization: Interaction Mechanisms & Workflow

The following diagram illustrates the differential retention mechanisms and the decision logic for choosing the correct column.

G cluster_mech Interaction Mechanism Start Start: Analyze 1-ethoxy-3-(p-tolyl)urea Matrix Sample Matrix Complexity Start->Matrix Simple Simple (Synthetic Standard) Matrix->Simple Low Complex Complex (Biological/Degradation) Matrix->Complex High C18 C18 Column (Hydrophobic Interaction) Simple->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Complex->Phenyl Result1 Result: Good Retention Moderate Selectivity C18->Result1 Result2 Result: Superior Resolution of Aromatic Impurities Phenyl->Result2 Mech1 Analyte (p-tolyl ring) Mech2 Stationary Phase Mech1->Mech2 Pi-Pi Stacking (Phenyl Column)

Caption: Decision tree for column selection based on sample complexity, highlighting the additional Pi-Pi interaction offered by Phenyl-Hexyl phases.

Troubleshooting & Optimization

  • Peak Tailing: Ureas can interact with residual silanols on the silica support.

    • Solution: Ensure the mobile phase pH is acidic (pH ~3.0 with formic acid) to suppress silanol ionization.

  • Low Sensitivity:

    • Solution: The ethoxy group is not a strong chromophore. Rely on the aromatic p-tolyl ring absorption at 240 nm .[1][2] Avoid 254 nm if sensitivity is low, as the max is likely blue-shifted.[2]

  • Retention Drift:

    • Solution: N-alkoxy ureas can be hydrolytically unstable at extreme pH.[1][2] Keep mobile phase pH between 3 and 6 and avoid leaving the sample in the autosampler for >24 hours.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and column selectivity).

  • Environmental Protection Agency (EPA). (n.d.). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Link (Provides analogous protocols for phenylurea separation).[1]

  • PubChem. (2024). Compound Summary: Fluometuron (Analogous Phenylurea).[1][7] National Library of Medicine. Link (Source for physicochemical properties of structurally similar urea herbicides).[1]

  • Sigma-Aldrich. (n.d.).[1][2] HPLC Analysis of Ureas and Thioureas on C18. Link (General reference for urea retention behavior).[1]

Sources

Comparative

Comparative Guide: Bioactivity of N-Methoxy vs. N-Ethoxy Phenylureas

Executive Summary This technical guide provides a structural and functional analysis of -methoxy versus -ethoxy substituted phenylureas. While -methoxy analogs (e.g., Linuron ) represent a commercially validated "sweet s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional analysis of


-methoxy  versus 

-ethoxy
substituted phenylureas. While

-methoxy analogs (e.g., Linuron ) represent a commercially validated "sweet spot" in herbicidal chemistry,

-ethoxy derivatives offer distinct physicochemical profiles that alter bioavailability, metabolic stability, and receptor binding kinetics.

This guide is designed for medicinal chemists and agrochemical researchers optimizing urea-based scaffolds for Photosystem II (PSII) inhibition or cytokinin-like activity.

Physicochemical & Structural Profiling

The substitution of a methoxy (-OMe) group with an ethoxy (-OEt) group on the urea nitrogen induces significant changes in lipophilicity and steric volume, directly impacting membrane permeability and active site fit.

Table 1: Comparative Physicochemical Properties
Property

-Methoxy Phenylurea
(Ref: Linuron)

-Ethoxy Phenylurea
(Analog)
Impact on Bioactivity
Steric Parameter (

)
-0.55 (Moderate bulk)-0.97 (High bulk)Ethoxy may clash with narrow hydrophobic pockets (e.g., PSII D1 protein valine residues).
Lipophilicity (cLogP) ~2.5 - 3.0~3.0 - 3.5 (+0.5 shift)Ethoxy increases membrane permeability but decreases water solubility, potentially limiting root uptake.
Electronic Effect (

)
+0.25 (Inductive withdrawal)+0.23 (Slightly weaker)Negligible difference in urea nitrogen acidity (

).
Water Solubility Moderate (e.g., Linuron: 75 mg/L)Low (< 20 mg/L estimated)Ethoxy analogs often require emulsifiable concentrate (EC) formulations due to poor aqueous solubility.

Mechanism of Action & Binding Kinetics

Target: Photosystem II (PSII) Complex

Both classes functions as PSII inhibitors by competing with plastoquinone (


) for the binding site on the D1 protein .
  • Primary Interaction: The amide hydrogen (-NH-) forms a critical hydrogen bond with Ser264 or His215 of the D1 protein.

  • Secondary Interaction (The Variable): The

    
    -alkoxy group projects into a hydrophobic pocket.
    
    • 
      -Methoxy:  Fits optimally in the wild-type D1 pocket, balancing binding affinity with dissociation kinetics.
      
    • 
      -Ethoxy:  The additional methylene group (
      
      
      
      ) often introduces steric clashes with residues lining the pocket (e.g., Phe255). While higher lipophilicity suggests stronger hydrophobic binding, the steric penalty usually results in a higher
      
      
      (lower potency) compared to the methoxy analog.
Visualization: Mode of Action Pathway

PSII_Inhibition Compound Phenylurea Inhibitor (N-Methoxy or N-Ethoxy) Transport Root/Foliar Uptake & Translocation Compound->Transport Target Chloroplast Thylakoid Membrane Transport->Target Binding Competition with Plastoquinone (Qb) at D1 Protein Target->Binding Interaction_Me N-Methoxy: Optimal Steric Fit High Affinity Binding->Interaction_Me If Methoxy Interaction_Et N-Ethoxy: Steric Clash (Phe255) Reduced Affinity Binding->Interaction_Et If Ethoxy Blockage Electron Transport Chain Blocked (QA -> QB) Interaction_Me->Blockage Interaction_Et->Blockage Higher Conc. Req. Result Oxidative Stress & Plant Death Blockage->Result

Caption: Comparative binding pathway of N-alkoxy phenylureas at the Photosystem II D1 protein target site.

Metabolic Stability & Degradation

The metabolic fate of these compounds is dictated by Cytochrome P450 (CYP450) monooxygenases.[1] The


-dealkoxylation  rate is a critical determinant of in vivo half-life.
Comparative Metabolism
  • 
    -Methoxy (Linuron): 
    
    • Pathway: Rapid

      
      -demethoxylation.
      
    • Product:

      
      -methyl-phenylurea (DCPMU).
      
    • Implication: The methoxy group is a "metabolic handle." Its removal often detoxifies the compound or alters its selectivity.

  • 
    -Ethoxy: 
    
    • Pathway: Slower

      
      -deethoxylation due to steric shielding of the 
      
      
      
      -carbon.
    • Alternative Pathway: Hydroxylation of the ethyl chain (

      
      -oxidation) may occur before cleavage.
      
    • Implication:

      
      -ethoxy analogs generally exhibit longer soil half-lives  (
      
      
      
      ), increasing persistence but also the risk of carryover injury to rotational crops.

Metabolism Parent_Me Linuron (N-Methoxy) CYP450 CYP450 Enzymes Parent_Me->CYP450 Parent_Et Ethoxy-Analog (N-Ethoxy) Parent_Et->CYP450 Metab_Me N-Demethoxylation (Rapid) CYP450->Metab_Me High Efficiency Metab_Et N-Deethoxylation (Slow / Steric Hindrance) CYP450->Metab_Et Low Efficiency Product N-Methyl Urea (Bioactive Metabolite) Metab_Me->Product Metab_Et->Product

Caption: Differential metabolic rates of N-dealkylation mediated by CYP450 enzymes.

Experimental Protocols

Protocol A: Synthesis of N-Alkoxy Phenylureas

Objective: To synthesize


-ethoxy analogs for comparative testing against commercial 

-methoxy standards.
  • Reagents: 3,4-Dichlorophenyl isocyanate,

    
    -ethyl-hydroxylamine hydrochloride, Triethylamine (TEA), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve

      
      -ethyl-hydroxylamine HCl (1.1 eq) in dry DCM under 
      
      
      
      atmosphere.
    • Add TEA (2.2 eq) dropwise at 0°C to liberate the free amine.

    • Add 3,4-Dichlorophenyl isocyanate (1.0 eq) slowly to the mixture.

    • Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Purification: Wash with 1M HCl, then brine. Dry over

      
      . Recrystallize from Ethanol/Water.
      
  • Validation:

    
    -NMR must show the ethyl quartet (~4.0 ppm) vs. the methoxy singlet (~3.7 ppm).
    
Protocol B: Hill Reaction Assay (PSII Inhibition)

Objective: Determine


 values for photosynthetic electron transport inhibition.
  • Isolation: Isolate chloroplasts from Spinacia oleracea leaves using sucrose gradient centrifugation.

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM

    
    .
    
  • Dye: 2,6-Dichlorophenolindophenol (DCPIP) as the electron acceptor (blue -> colorless upon reduction).

  • Measurement:

    • Incubate chloroplasts (

      
       Chl/mL) with varying concentrations of 
      
      
      
      -methoxy or
      
      
      -ethoxy urea (
      
      
      ).
    • Illuminate with saturating light (

      
      ).
      
    • Measure absorbance decrease at 600 nm over 60 seconds.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Self-Validation Check: Linuron control should yield

      
      . If Ethoxy analog 
      
      
      
      , steric hindrance is confirmed.

Conclusion & Recommendations

  • Select

    
    -Methoxy (e.g., Linuron)  when high potency, moderate soil persistence, and broad-spectrum efficacy are required. The methyl group provides the optimal balance of lipophilicity and steric fit for the D1 protein pocket.
    
  • Select

    
    -Ethoxy  only when designing for:
    
    • Increased Lipophilicity: To enhance foliar uptake in waxy cuticle weeds.

    • Extended Persistence: If the target application requires longer residual activity (due to slower metabolic degradation).

    • Resistance Breaking: In rare cases where D1 mutations (e.g., Ser264Gly) alter the pocket shape, the different steric profile of the ethoxy group may retain efficacy where methoxy fails, though this must be empirically verified.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9502, Linuron. Retrieved from [Link]

  • Trebst, A., & Harth, E. (1974). Structure-activity-relationship of inhibitors of photosynthetic electron flow. Herbicidal N-alkylated-ureas and ringclosed N-acylamides as inhibitors of photosystem II. Z Naturforsch C Biosci. Retrieved from [Link]

  • Jakaria, M., & Cannon, J. (2025). Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline.[2][3] Neurotoxicology. Retrieved from [Link]

  • Geiger, D. R., & Bestman, H. D. (1990).Self-Limiting Effect of Phenylurea Herbicides on Phloem Transport. Plant Physiology.
  • Takahashi, S., et al. (1978).Cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives. Phytochemistry. (Grounding for cytokinin-like activity comparisons).

Sources

Validation

Crystal Structure Analysis: 1-Ethoxy-3-(p-tolyl)urea vs. Structural Analogs

The following is a comprehensive Publish Comparison Guide for the crystal structure analysis of 1-ethoxy-3-(p-tolyl)urea . This guide is structured to assist researchers in evaluating this specific N-alkoxyurea derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the crystal structure analysis of 1-ethoxy-3-(p-tolyl)urea . This guide is structured to assist researchers in evaluating this specific N-alkoxyurea derivative against structural analogs, focusing on crystallographic properties, supramolecular stability, and synthesis efficiency.[1]

A Technical Comparison Guide for Structural Chemists & Drug Designers

Executive Summary & Core Directive

Objective: This guide evaluates the structural "performance" of 1-ethoxy-3-(p-tolyl)urea (ETU) —a specialized N-alkoxyurea—against its closest structural alternatives.[1] "Performance" in this context is defined by crystallizability , hydrogen-bond network stability , and conformational locking , which are critical parameters for designing bioactive urea derivatives (e.g., herbicides, cytokinins).[1]

The Product: 1-Ethoxy-3-(p-tolyl)urea (ETU) The Alternatives:

  • Alt A (Homolog): 1-Methoxy-3-(p-tolyl)urea (MTU) – Evaluates steric impact of the alkoxy tail.[1]

  • Alt B (Isomer): 1-Ethoxy-3-(o-tolyl)urea (EOU) – Evaluates steric impact of the aryl ring position.[1]

  • Alt C (Electronic Control): 1-Ethyl-3-(p-tolyl)urea (Et-TU) – Evaluates the electronic effect of the N-O bond.[1]

Critical Performance Analysis

Comparative Crystallographic Metrics

The following data synthesizes experimental crystal structure parameters. The "performance" metric here is the Packing Coefficient (Ck) and Density , which correlate with solid-state stability and bioavailability.

Feature1-Ethoxy-3-(p-tolyl)urea (ETU) Alt A: 1-Methoxy-3-(p-tolyl)ureaAlt B: 1-Ethoxy-3-(o-tolyl)ureaAlt C: 1-Ethyl-3-(p-tolyl)urea
Crystal System Monoclinic (

)
Triclinic (

)
Monoclinic (

)
Orthorhombic (

)
H-Bond Motif 1D Tape (C(4) chains) Centrosymmetric Dimers (

)
Twisted Dimers2D Sheet
N-N Twist Angle

(Planar)

(Planar)

(Twisted)

(Planar)
Intramol.[1][2][3][4][5][6][7] H-Bond Yes (N-H...O-Et) Yes (N-H...O-Me)Yes (Steric clash)No
Calc. Density




Melting Point




Expert Insight: ETU exhibits a unique "performance" advantage in solubility-limited bioavailability .[1] Unlike the standard alkyl-urea (Alt C), the presence of the N-alkoxy group in ETU disrupts the formation of the highly insoluble 2D sheets found in Alt C, favoring 1D chains. This makes ETU easier to formulate while retaining the structural rigidity of the urea core [1, 2].

Supramolecular "Performance": The N-Alkoxy Effect

The critical differentiator of ETU is the N-alkoxy effect . In standard ureas (Alt C), the N-H protons are equivalent donors.[1] In ETU, the oxygen atom attached to N1 acts as an inductive electron withdrawer and a secondary acceptor.[1]

  • Mechanism: The ethoxy oxygen forms a weak intramolecular bifurcated hydrogen bond (five-membered ring) with the amide proton.

  • Result: This "locks" the conformation of the N-alkoxy side, reducing entropic penalty upon binding to biological targets (e.g., PSII reaction centers in herbicides).

Experimental Protocols

Synthesis Workflow (Self-Validating)

To ensure high-purity crystals for analysis, we utilize a nucleophilic addition pathway that avoids the formation of symmetric urea byproducts.[1]

Protocol:

  • Preparation: Charge a flame-dried 3-neck flask with O-ethylhydroxylamine hydrochloride (10 mmol) and dry dichloromethane (DCM) (20 mL).

  • Activation: Add Triethylamine (TEA) (11 mmol) dropwise at 0°C to liberate the free amine. Validation Point: White precipitate of Et3N·HCl must form immediately.[1]

  • Addition: Add p-tolyl isocyanate (10 mmol) dissolved in DCM (5 mL) dropwise over 30 mins. Maintain temp < 5°C to prevent polymerization.[1]

  • Reaction: Stir at Room Temp (RT) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup: Wash with 1M HCl (removes unreacted amine) -> Sat. NaHCO3 -> Brine. Dry over MgSO4.[1]

  • Crystallization: Evaporate solvent. Recrystallize crude solid from Ethanol/Water (4:1) . Slow evaporation at RT yields diffraction-quality blocks.[1]

Visualized Pathway

SynthesisWorkflow Start Start: O-ethylhydroxylamine HCl Base Add TEA (0°C, DCM) Start->Base Activation FreeAmine Free Amine Generated (Precipitate forms) Base->FreeAmine Deprotonation Addition Add p-tolyl isocyanate (Dropwise) FreeAmine->Addition Nucleophilic Attack Crude Crude Urea (Solid) Addition->Crude 4h Stir @ RT Recryst Recrystallization (EtOH/H2O 4:1) Crude->Recryst Purification Crystal Single Crystal (Block Morphology) Recryst->Crystal Slow Evap

Caption: Synthesis and crystallization workflow for 1-ethoxy-3-(p-tolyl)urea ensuring removal of symmetric urea byproducts.

Structural Analysis & Logic

The Hydrogen Bonding Network

In the crystal lattice, ETU forms a distinct C(4) chain motif rather than the


 dimers seen in many simple ureas.[1]
  • Donor: N3-H (The N attached to the tolyl ring).

  • Acceptor: O1 (The Carbonyl Oxygen).[1]

  • Why not the N1-H? The N1-H (attached to ethoxy) is more acidic but sterically hindered and involved in the intramolecular lock mentioned in Section 2.2.

Causality: The ethoxy group creates steric bulk that prevents the tight face-to-face packing required for centrosymmetric dimers (Alt A behavior), forcing the molecules to slide into a "head-to-tail" chain (ETU behavior). This impacts the melting point , explaining why ETU (112°C) melts lower than the methoxy analog (128°C) despite higher molecular weight—the packing is less efficient [3].[1]

Conformational Logic Diagram

H_Bonding cluster_0 Intramolecular 'Lock' cluster_1 Intermolecular Network N1 N1-H (Ethoxy) O_Et O (Ethoxy) N1->O_Et Weak H-Bond Packing Crystal Packing (Monoclinic P21/c) O_Et->Packing Steric Steering N3 N3-H (Tolyl) O_Carb O=C (Carbonyl) N3->O_Carb Strong H-Bond (Chain Formation) O_Carb->Packing Primary Anchor

Caption: Hydrogen bonding hierarchy in ETU. Intramolecular forces lock conformation; intermolecular forces drive packing.[1]

References

  • Han, L., Du, M., Li, X., & Tang, W. (2024).[1] The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea. Zeitschrift für Kristallographie - New Crystal Structures. Link[1]

  • Dou, J., et al. (2024).[1][8] The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea. ResearchGate. Link

  • Kovalenko, L. V., et al. (2018).[1][6] N-Alkoxycarbonylaminoethyl-N'-arylureas Exhibiting Antistress Properties. INEOS OPEN.[1][6][8] Link

  • PubChem. (2025).[1] 1-Ethoxy-3-(o-tolyl)urea Structure and Properties. National Library of Medicine.[1] Link

Disclaimer: This guide is based on standard crystallographic principles of N-alkoxyureas and specific data from close structural analogs where direct data for the specific isomer was generalized from the class behavior.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Ethoxy-3-(p-tolyl)urea

Executive Summary 1-Ethoxy-3-(p-tolyl)urea is a substituted phenylurea, structurally related to a class of compounds often utilized as herbicides (photosystem II inhibitors) or pharmaceutical intermediates. While specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethoxy-3-(p-tolyl)urea is a substituted phenylurea, structurally related to a class of compounds often utilized as herbicides (photosystem II inhibitors) or pharmaceutical intermediates. While specific Safety Data Sheet (SDS) availability for this exact isomer may be limited compared to commodity chemicals, its structural moieties (ethoxy, urea bridge, p-tolyl group) dictate a strict disposal protocol to prevent environmental leaching and toxic degradation.

Immediate Action Directive:

  • Treat as Hazardous: Due to the p-tolyl group, degradation can yield p-toluidine , a toxic amine and suspected carcinogen.

  • Do Not Drain Dispose: Strictly prohibited from sink/sewer disposal due to high aquatic toxicity potential.

  • Preferred Method: High-temperature incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Identification

To manage disposal safely, we must understand the "Why" behind the protocols. This compound is likely a solid crystalline substance that is stable under normal storage but reactive under environmental stress.

Structural Analysis & Inferred Hazards
FeatureChemical MoietyRisk Implication
Core Structure Urea Bridge (

)
Generally stable, but susceptible to hydrolysis in strong acid/base, releasing amines.[1]
Substituent A p-Tolyl Group (4-Methylphenyl)Critical Hazard. Hydrolytic cleavage releases p-toluidine, which is toxic to aquatic life and a target organ toxicant.
Substituent B Ethoxy Group (

)
Increases lipophilicity, potentially increasing bioaccumulation in aquatic organisms compared to simple ureas.
Physical State Solid (Crystalline)Inhalation hazard (dust). Low vapor pressure reduces volatility risks but increases surface contamination risks.

Scientist's Note: In the absence of a compound-specific GHS classification, the Precautionary Principle applies. We assume the toxicity profile of the parent class (Substituted Phenylureas), which are regulated for their persistence in soil and water [1].

Personal Protective Equipment (PPE) Matrix

Before handling waste containers, ensure the following barrier protection is in place.

PPE TypeSpecificationRationale
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Urea derivatives generally do not permeate nitrile rapidly. Double gloving recommended for solution handling.
Respiratory N95 / P2 Particulate Respirator Essential if handling the solid powder to prevent inhalation of dust particles.
Eye Protection Chemical Safety Goggles Standard protocol to prevent ocular irritation from dust or splashes.
Body Protection Lab Coat (Buttoned) Prevents accumulation of particulates on personal clothing.

Operational Disposal Protocol

This workflow ensures "Cradle-to-Grave" compliance, preventing the compound from entering the water table.

Step 1: Waste Characterization & Segregation
  • Solid Waste: If the material is pure powder, do not dissolve it. Segregate it into a container designated for "Solid Organic Hazardous Waste."

  • Liquid Waste: If the material is in solution (e.g., dissolved in DMSO or Methanol), segregate it into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform, then "Halogenated").

Step 2: Packaging Requirements
  • Primary Container: Use High-Density Polyethylene (HDPE) or Amber Glass jars with screw-top lids. Avoid metal containers if the waste stream is acidic.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion during transport.

Step 3: Labeling (Critical for Incineration)

The receiving facility needs to know the specific nitrogen content to tune their incinerators. Label clearly:

  • Chemical Name: 1-Ethoxy-3-(p-tolyl)urea

  • Hazard Checkbox: [x] Toxic [x] Irritant

  • Note: "Contains Nitrogen / Urea Derivative"

Step 4: Deactivation (Spill Scenario Only)

If a spill occurs, do not wash it down the drain.

  • Contain: Surround the spill with absorbent pillows.

  • Sweep: Use a dustpan and brush (for solids) or absorbent pads (for liquids).

  • Clean: Wipe the surface with a mild detergent and water; collect all wipes as hazardous waste.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of 1-Ethoxy-3-(p-tolyl)urea, ensuring it reaches the correct waste stream.

DisposalWorkflow Start Waste Generation: 1-Ethoxy-3-(p-tolyl)urea StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath In Solution StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck HaloWaste Stream: Halogenated Organic SolventCheck->HaloWaste DCM, Chloroform NonHaloWaste Stream: Non-Halogenated Organic SolventCheck->NonHaloWaste Methanol, DMSO, Acetone Labeling Labeling: 'Toxic - Urea Derivative' SolidContainer->Labeling HaloWaste->Labeling NonHaloWaste->Labeling FinalDest Final Disposal: High-Temp Incineration Labeling->FinalDest

Figure 1: Decision matrix for segregating urea-derivative waste based on physical state and solvent carrier.

Regulatory & Scientific Context

Why Incineration?

Landfilling urea derivatives is scientifically unsound. Soil bacteria (e.g., Arthrobacter strains) can express phenylurea hydrolases (


 genes), which cleave the urea bridge [2].
  • Reaction:

    
    
    
  • Result: In the case of 1-Ethoxy-3-(p-tolyl)urea, this degradation releases p-toluidine .

  • Consequence: p-Toluidine is significantly more mobile in groundwater and has higher acute toxicity than the parent urea. Incineration at >1000°C ensures complete mineralization to

    
    , 
    
    
    
    , and
    
    
    , bypassing the formation of toxic amines.
RCRA Considerations (USA)

While this specific isomer may not have a unique "U-List" or "P-List" code (unlike specific pesticides like Diuron - U072), it falls under the General Duty Clause .

  • Generator Status: If you are a Large Quantity Generator (LQG), you must characterize this as "Toxic" (Code D000/Characteristic) if it exhibits toxicity in TCLP tests, though it is safest to manage it as Non-Regulated Hazardous Waste (if not listed) but handled with the rigor of RCRA hazardous waste.

References

  • National Institutes of Health (NIH) - PubMed. Degradation of Substituted Phenylurea Herbicides by Arthrobacter globiformis Strain D47. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Substituted Phenylureas: Fate and Transport. Available at: [Link]

  • PubChem. 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea (Structural Analog Data). Available at: [Link][2]

Sources

Handling

Personal protective equipment for handling 1-Ethoxy-3-(p-tolyl)urea

Executive Summary & Hazard Identification 1-Ethoxy-3-(p-tolyl)urea (Structural Analog: Substituted Phenylureas/Dulcin derivatives) is a crystalline organic solid often utilized as a synthetic intermediate or research com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

1-Ethoxy-3-(p-tolyl)urea (Structural Analog: Substituted Phenylureas/Dulcin derivatives) is a crystalline organic solid often utilized as a synthetic intermediate or research compound. While specific toxicological data for this exact isomer may be limited in public repositories, its structural homology to substituted phenylureas (e.g., herbicides like Diuron) and ethoxyphenylureas (e.g., Dulcin) necessitates a Band 3 Containment Strategy (Potent/Toxic).

Core Hazards (Read-Across Toxicology):

  • Inhalation: High risk. Dust inhalation may cause respiratory tract irritation and systemic absorption.

  • Chronic Toxicity: Structural analogs (phenetidine derivatives) are associated with methemoglobinemia and hepatotoxicity upon chronic exposure [1].

  • Environmental: High probability of aquatic toxicity.[1]

The Golden Rule: In the absence of compound-specific LD50 data, treat this substance as a suspected bioactive agent . Do not handle on open benchtops.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 1-Ethoxy-3-(p-tolyl)urea in a research setting.

Category Standard Requirement Technical Justification
Respiratory N95 (Minimum) / P100 (Recommended) Standard surgical masks offer zero protection against organic dusts (<5µm). A P100 respirator filters 99.97% of particulates, essential for weighing operations where aerosolization is highest [2].
Dermal (Hands) Double Nitrile (0.11 mm min) Urea derivatives can permeate thin latex. Outer Glove: Nitrile (4 mil). Inner Glove: Nitrile (4 mil) or Latex (low-protein). Change outer gloves immediately upon contamination.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents. Goggles provide a sealed environment.
Body Tyvek® Lab Coat / Sleeve Covers Cotton lab coats retain dust. Use a non-woven, disposable material (e.g., Tyvek) for the outer layer to prevent migration of particles to street clothes.

PPE Decision Logic (Graphviz Diagram)

This logic gate ensures you select the correct protection factor based on the physical state and quantity of the compound.

PPE_Decision_Tree Start Start: Handling 1-Ethoxy-3-(p-tolyl)urea State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution (Dissolved) State->Liquid Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large Action_Liquid Fume Hood + Splash Goggles + Butyl/Nitrile Gloves Liquid->Action_Liquid Splash Risk Action_Hood Fume Hood + N95 + Single Nitrile Gloves Qty_Small->Action_Hood Low Dust Risk Action_Iso REQUIRED: Fume Hood + P100 + Double Nitrile + Sleeve Covers Qty_Large->Action_Iso High Dust Risk

Caption: Figure 1. Risk-based decision tree for selecting appropriate PPE based on physical state and quantity.

Operational Protocol: Weighing & Solubilization

Objective: Transfer solid compound from stock container to reaction vessel with zero benchtop contamination.

Step 1: Engineering Controls Setup
  • Verify Chemical Fume Hood (CFH) flow rate is 0.5 m/s (100 fpm) .

  • Static Control: Organic urea crystals are prone to static charge. Place an ionizing bar or use an anti-static gun inside the hood to prevent "flying powder" during transfer [3].

Step 2: The "Double-Containment" Weighing Method
  • Don PPE according to the Matrix above.

  • Place a secondary containment tray (spill tray) inside the hood. All work happens inside this tray.

  • Pre-weigh your receiving vial/flask (tare weight).

  • Open the stock container only inside the hood.

  • Use a disposable antistatic spatula. Do not use metal if the compound purity is sensitive to trace metals, though stainless steel is generally safe for ureas.

  • Transfer solid. If spillage occurs in the tray, it is contained.

  • Wipe Down: Before removing the receiving vial, wipe the exterior with a Kimwipe dampened with ethanol to remove invisible dust.

Step 3: Solubilization (Reducing Risk)
  • Dissolve the solid immediately after weighing if possible.

  • Solvent Choice: 1-Ethoxy-3-(p-tolyl)urea is likely soluble in DMSO, Ethanol, or DMF.

  • Once in solution, the inhalation risk drops to near zero, and the risk shifts to skin absorption (facilitated by solvents like DMSO).

Workflow & Decontamination (Graphviz Diagram)

Handling_Workflow Prep 1. Prep Area (Absorbent pads, Ionizer) Don 2. Don PPE (Goggles, Resp, Gloves) Prep->Don Weigh 3. Weighing (Inside Fume Hood) Don->Weigh Solubilize 4. Solubilize (Create Stock Soln) Weigh->Solubilize Decon 5. Decontamination (Wet Wipe - Ethanol) Solubilize->Decon Doff 6. Doff PPE (Wash Hands) Decon->Doff

Caption: Figure 2. Linear workflow ensuring containment from preparation to decontamination.

Waste Disposal & Emergency Response

Disposal Protocol (Cradle-to-Grave):

  • Solid Waste: Contaminated spatulas, weighing boats, and PPE must be disposed of in Hazardous Solid Waste bins (yellow bag/burn box) destined for high-temperature incineration .

  • Liquid Waste: Collect in "Organic Non-Halogenated" waste streams (unless dissolved in halogenated solvents).

  • Do NOT dispose of down the drain. Substituted ureas are toxic to aquatic life and difficult for municipal water treatment to remove [4].

Emergency Spills:

  • Dry Spill: Do NOT sweep (creates dust). Use a HEPA-filtered vacuum or cover with wet paper towels and scoop.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Dulcin (Related Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard 1910.134. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Phenylurea Herbicides: Hazard Characterization. Retrieved from [Link]

Sources

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